4,8-Dichloroquinoline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4,8-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPCOMBBZFETLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176006 | |
| Record name | 4,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21617-12-9 | |
| Record name | 4,8-Dichloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21617-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dichloroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021617129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,8-Dichloroquinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8-Dichloroquinoline is a halogenated aromatic heterocyclic compound that serves as a crucial building block in synthetic organic chemistry. Its unique structural framework, featuring a quinoline core with chlorine substituents at the 4 and 8 positions, imparts distinct chemical reactivity that is leveraged in the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its relevance in medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound possesses the molecular formula C₉H₅Cl₂N and a molecular weight of 198.05 g/mol .[1][2] The presence of the electron-withdrawing chlorine atoms and the nitrogen atom in the quinoline ring system significantly influences its electronic properties and reactivity.
The structure of this compound is depicted below:
Caption: General synthetic scheme for this compound.
Experimental Protocol: Chlorination of 8-Chloro-4-hydroxyquinoline
This protocol is a generalized procedure and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 8-chloro-4-hydroxyquinoline.
-
Addition of Chlorinating Agent: Carefully add a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF). The reaction is typically performed in excess chlorinating agent which can also act as the solvent.
-
Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.
-
Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium hydroxide or sodium carbonate, until the product precipitates. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Causality in Experimental Choices:
-
Choice of Chlorinating Agent: POCl₃ and SOCl₂ are effective reagents for converting hydroxyl groups on heterocyclic rings to chlorides. The choice may depend on availability, scale, and desired work-up procedure.
-
Reflux Conditions: Heating is necessary to provide the activation energy for the substitution reaction to proceed at a reasonable rate.
-
Aqueous Work-up: The quenching with ice and subsequent neutralization are critical for safely handling the corrosive reagents and isolating the product.
Reactivity and Key Reactions
The reactivity of this compound is primarily dictated by the two chlorine atoms, with the chlorine at the 4-position being significantly more susceptible to nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer complex intermediate. [3]
Caption: Nucleophilic substitution reactions of this compound.
Nucleophilic Aromatic Substitution (SₙAr)
The most important reaction of this compound is the selective substitution of the C4-chloro group by various nucleophiles. [1][4]
-
Amination: Reaction with primary or secondary amines yields 4-amino-8-chloroquinoline derivatives. This reaction is fundamental in the synthesis of many biologically active compounds. [5][6]* Alkoxylation/Hydroxylation: Reaction with alcohols or alkoxides produces 4-alkoxy-8-chloroquinolines. Hydrolysis can lead to the formation of 8-chloro-4-hydroxyquinoline.
-
Thiolation: Reaction with thiols or thiolates results in the formation of 4-thio-8-chloroquinoline derivatives.
The chlorine atom at the 8-position is considerably less reactive towards nucleophilic substitution due to the lack of activation from the ring nitrogen.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable scaffold in medicinal chemistry, primarily serving as an intermediate for the synthesis of compounds with potential therapeutic applications. [7]While the closely related 4,7-dichloroquinoline is more famously known as a precursor to antimalarial drugs like chloroquine and hydroxychloroquine, the 4,8-dichloro isomer also provides a platform for developing novel bioactive molecules. [8][9][10] The 4-aminoquinoline core, readily accessible from this compound, is a privileged structure in drug discovery, exhibiting a wide range of biological activities including antimalarial, anticancer, antiviral, and anti-inflammatory properties. [5][11][12][13]Researchers can systematically modify the substituent at the 4-position to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Role of this compound in a drug discovery pipeline.
Safety and Handling
This compound is classified as an irritant. [2][3]It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and reactive intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its value lies in the differential reactivity of its two chlorine atoms, allowing for selective functionalization at the 4-position. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for scientists and researchers aiming to utilize this compound as a scaffold for the development of novel, biologically active molecules.
References
- Tarbell, D. S. (1946). The Synthesis of 4,6- and this compound. Journal of the American Chemical Society.
- Murugan, K., et al. (2022). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,...
- Quantum Pioneer. (2024). The Versatility of this compound in Fine Chemical Synthesis. LinkedIn. [Link]
- Quantum Pioneer. (2024). The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. LinkedIn. [Link]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2020). Proposed fragmentation pathways for the major product ions observed in...
- S. M. Aly, et al. (2018). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11.
- Kumar, S., et al. (2015).
- PubChem. This compound | C9H5Cl2N | CID 88973. [Link]
- Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.
- MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups.
- Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- El-Sayed, W. A., et al. (2020). (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2).
- Ashenhurst, J. (2024). Reactions and Mechanisms. Master Organic Chemistry.
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
- TSI Journals. (2019). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- A level Compiled Solved Questions. (2021). Infrared Spectra Interpretation for different Functional Groups. YouTube.
- Wikipedia. (2024).
- El-Sayed, W. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry.
- Functional Groups
- SpectraBase. (2025). This compound - Optional[1H NMR] - Spectrum.
- Romero, M., & Delgado, F. (2025).
- Romero, M., & Delgado, F. (2025).
- El-Sayed, W. A., et al. (2020). Synthesis of 7-chloroquinolinyl-4-.
- ResearchGate. (2018).
- Melato, S., et al. (2007). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC.
- Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- Google Patents. (1977).
- Beck, A. (2012).
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | C9H5Cl2N | CID 88973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 13. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
An In-depth Technical Guide to 4,8-Dichloroquinoline: Properties, Synthesis, and Reactivity for Drug Development Professionals
Introduction: The Strategic Importance of 4,8-Dichloroquinoline in Synthetic Chemistry
This compound is a halogenated aromatic heterocycle that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its rigid quinoline core, substituted with two chlorine atoms at strategic positions, offers a unique platform for constructing diverse molecular architectures. While its isomer, 4,7-dichloroquinoline, is famously known as the precursor to the antimalarial drugs chloroquine and hydroxychloroquine, the 4,8-dichloro analogue provides a distinct substitution pattern that enables the exploration of novel chemical space for drug discovery and fine chemical synthesis.[1][2]
This guide provides an in-depth analysis of the physical and chemical properties of this compound, detailed protocols for its synthesis, and a discussion of its reactivity, with a particular focus on the regioselective functionalization that makes it a valuable tool for researchers, scientists, and drug development professionals.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a starting material is paramount for its effective use in synthesis. The following sections detail the key physical, chemical, and spectroscopic characteristics of this compound.
Physical and Chemical Properties
This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[3] Its stability under standard storage conditions, refrigerated at 2-8°C under an inert atmosphere, makes it a reliable reagent in multi-step syntheses.[3]
| Property | Value | Source(s) |
| CAS Number | 21617-12-9 | [4][5] |
| Molecular Formula | C₉H₅Cl₂N | [4][5] |
| Molecular Weight | 198.05 g/mol | [4][5] |
| Melting Point | 156-160 °C | [3] |
| Boiling Point | 292.9 ± 20.0 °C (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform and DMSO.[3] | [3] |
| pKa | 0.91 ± 0.30 (Predicted) | [3] |
| LogP | 3.54 - 3.7 (Calculated) | [4][5] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.
NMR spectroscopy provides detailed information about the molecular structure. The ¹H NMR spectrum reveals the chemical environment of the five protons on the quinoline ring system, while the ¹³C NMR spectrum identifies the nine distinct carbon atoms.
-
¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum is characterized by a set of coupled aromatic protons. While a publicly available spectrum confirms its fingerprint region, detailed assignments require further analysis.
-
¹³C NMR: The carbon spectrum will display nine signals corresponding to the carbon atoms of the dichloroquinoline core. The carbons attached to the chlorine atoms (C4 and C8) and those in proximity to the nitrogen atom will exhibit characteristic downfield shifts.
The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C=C and C=N stretching vibrations within the quinoline ring. The C-Cl stretching vibrations are also expected in the fingerprint region.
Electron ionization mass spectrometry (EI-MS) of this compound will show a prominent molecular ion peak (M⁺) at m/z 197. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms, with (M+2) and (M+4) peaks appearing in an approximate ratio of 6:1 relative to the M⁺ peak. Key fragmentation pathways would likely involve the loss of chlorine atoms and potentially the elimination of HCl.
Synthesis of this compound: A Classic Approach
The synthesis of this compound can be achieved through a multi-step sequence starting from 2-chloroaniline, as historically described by D. Stanley Tarbell.[6] This approach involves the construction of the quinoline ring system followed by chlorination.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound starting from 2-chloroaniline.
Experimental Protocol: Synthesis of 4-Hydroxy-8-chloro-2-methylquinoline
This protocol is adapted from the principles of the Combes quinoline synthesis and the work of Tarbell.[6]
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, slowly add 2-chloroaniline to a stirred solution of concentrated sulfuric acid, maintaining the temperature below 20 °C with an ice bath.
-
Addition of Diketone: To the resulting solution, add acetylacetone dropwise while continuing to stir and cool the mixture.
-
Cyclization: After the addition is complete, heat the reaction mixture to 100 °C for a short period.
-
Work-up: Carefully pour the hot mixture onto ice, which will cause the product to precipitate. Neutralize the solution with a base (e.g., sodium hydroxide solution) to complete the precipitation.
-
Isolation and Purification: Collect the crude 4-hydroxy-8-chloro-2-methylquinoline by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Note: The subsequent conversion of the 4-hydroxy group to a chloro group is typically achieved by heating with phosphorus oxychloride (POCl₃).
Chemical Reactivity and Regioselectivity: The Key to Versatility
The synthetic utility of this compound is largely defined by the differential reactivity of its two chlorine atoms. The chlorine at the 4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 8-position.
Mechanism of Regioselective Nucleophilic Aromatic Substitution (SNAr)
The enhanced reactivity at the C4 position is a direct consequence of the electronic structure of the quinoline ring. The nitrogen atom at position 1 acts as a strong electron-withdrawing group, particularly influencing the para position (C4). This electronic pull delocalizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, thereby stabilizing the transition state and lowering the activation energy for substitution at C4. The C8 position, being part of the fused benzene ring, is less activated by the pyridine nitrogen.
Sources
A Technical Guide to 4,8-Dichloroquinoline: Properties, Synthesis, and Applications
Abstract
4,8-Dichloroquinoline is a halogenated heterocyclic compound that serves as a pivotal intermediate in the landscape of synthetic organic chemistry. Its strategic importance is primarily derived from the differential reactivity of its two chlorine substituents, which allows for selective functionalization and the construction of complex molecular architectures. This guide provides an in-depth analysis of this compound, covering its fundamental chemical and physical properties, established synthetic routes, and its applications as a versatile building block, particularly in the realm of medicinal chemistry and drug development. We will explore its reactivity, safety considerations, and handling protocols to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource.
Chemical Identity and Nomenclature
The unique identity of any chemical compound begins with its precise nomenclature and universally recognized identifiers. These are crucial for unambiguous communication in research, procurement, and regulatory contexts.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 21617-12-9[1][2][3] |
| Molecular Formula | C₉H₅Cl₂N[1][3][4] |
| Molecular Weight | 198.05 g/mol [1][3][4] |
| InChI Key | SDPCOMBBZFETLG-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC2=C(C=CN=C2C(=C1)Cl)Cl[1] |
Common Synonyms:
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data of a compound are foundational to its application in experimental science, dictating purification methods, storage conditions, and analytical characterization.
| Property | Value | Source |
| Appearance | White to Off-White Solid | [3] |
| Melting Point | 156-160 °C | [2] |
| Boiling Point | 292.9 °C at 760 mmHg | |
| Purity | Typically ≥97% or ≥98% | [5] |
Synthesis and Chemical Reactivity
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired isomer. The methodologies often stem from classical quinoline synthesis pathways, adapted for the specific substitution pattern.
Synthetic Pathway Overview
The preparation of this compound typically involves the construction of the quinoline core from a suitably substituted aniline precursor. A common strategy involves the cyclization of an intermediate derived from 2-chloroaniline, followed by chlorination to install the chloro group at the 4-position. The process ensures the correct placement of the chlorine atom at the 8-position from the starting material.
Caption: Generalized synthetic pathway for this compound.
Laboratory-Scale Synthetic Protocol
The following is an illustrative protocol based on established chemical literature for the synthesis of quinoline derivatives.[6]
Protocol 4.2.1: Synthesis of 4-Hydroxy-8-chloroquinoline
-
Cyclization: A mixture of the appropriate aniline precursor and a malonic ester derivative is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to induce thermal cyclization. This step forms the core quinoline ring structure. The choice of a high-boiling solvent is critical to provide the necessary activation energy for the intramolecular ring-closing reaction.
-
Saponification: The resulting quinoline ester is hydrolyzed using a strong base, such as aqueous sodium hydroxide, to yield the corresponding carboxylic acid.
-
Decarboxylation: The crude carboxylic acid is then heated, often in the same high-boiling solvent, to effect decarboxylation, yielding 4-hydroxy-8-chloroquinoline.
-
Purification: The product is isolated by cooling the reaction mixture, followed by filtration and washing with an appropriate solvent like ethanol to remove impurities.
Protocol 4.2.2: Chlorination to this compound
-
Reaction Setup: 4-hydroxy-8-chloroquinoline is suspended in phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the solvent.
-
Chlorination: The mixture is heated under reflux for several hours. The hydroxyl group at the 4-position is converted to a chloro group via a nucleophilic substitution mechanism.
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃.
-
Isolation: The aqueous mixture is neutralized with a base (e.g., ammonia or sodium carbonate), causing the crude this compound to precipitate.
-
Purification: The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent system, such as an ethanol-methanol mixture, to yield the pure compound.[6]
Chemical Reactivity Insights
The reactivity of this compound is dominated by the two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C8 position. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution reaction. This differential reactivity is a powerful tool for synthetic chemists, allowing for selective functionalization at the C4 position while leaving the C8 position intact for subsequent transformations.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial starting material or scaffold for constructing more complex molecules with desired biological activities or material properties.
Intermediate in Medicinal Chemistry
While its isomer, 4,7-dichloroquinoline, is famous as a key intermediate for antimalarial drugs like chloroquine and hydroxychloroquine, this compound offers a distinct structural motif for the development of novel therapeutic agents.[7][8] Medicinal chemists utilize the 4,8-dichloro core to synthesize libraries of compounds for screening against various biological targets. The ability to selectively substitute the C4 chlorine with various amine, thiol, or alcohol nucleophiles allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.
Versatile Building Block in Fine Chemical Synthesis
Beyond pharmaceuticals, this compound is a valuable intermediate in the synthesis of fine chemicals, including agrochemicals, functional dyes, and specialized organic materials.[5] Its stable heterocyclic core and reactive handles make it an attractive component for creating molecules with unique electronic or photophysical properties.
Caption: Synthetic utility of this compound as a core intermediate.
Safety, Handling, and Storage
Working with halogenated aromatic compounds requires strict adherence to safety protocols due to their potential irritant and toxicological properties.
GHS Hazard Identification
| Hazard Class | Code | Description |
| Signal Word | Warning | [1] |
| Pictogram | GHS07 (Exclamation Mark) | |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves prior to use and use proper removal techniques.[9]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
Storage Recommendations
-
Conditions: Store in a cool, dry, and well-ventilated place.[9]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[9]
-
Temperature: Some suppliers recommend refrigerated storage (2-8°C or 4°C).[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[11]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[9][10]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[9][10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9][10]
Conclusion
This compound is a compound of significant value to the scientific community, particularly those in synthetic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its differential reactivity make it a highly versatile and strategic chemical intermediate. By enabling the precise and selective construction of complex quinoline-based molecules, it continues to be a key building block in the quest for novel pharmaceuticals, advanced materials, and other high-value fine chemicals. Proper understanding and adherence to safety and handling protocols are paramount to harnessing its full potential in the laboratory.
References
- Lutz, R. E., et al. (1946). The Synthesis of 4,6- and this compound. Journal of the American Chemical Society, 68(7), 1322-1324. [Link]
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
- Local Pharma Guide. (n.d.). CAS NO. 21617-12-9 | this compound. Local Pharma Guide. [Link]
- Fisher Scientific. (2010). MSDS of 4,8-Dichloroquinazoline. Fisher Scientific. [Link]
- Pharmaffiliates. (n.d.). CAS No : 21617-12-9 | Product Name : this compound.
- Journal of the American Chemical Society. (1946). The Synthesis of 4,6- and this compound. Journal of the American Chemical Society. [Link]
- Wikipedia. (n.d.). 4,7-Dichloroquinoline. Wikipedia. [Link]
- National Center for Biotechnology Information. (2011).
- Hebei Weimiao. (2024). Exploring the Properties and Applications of 4,7-Dichloroquinoline in Pharmaceutical Research and Development. Hebei Weimiao. [Link]
- PubChem. (n.d.). 4,7-Dichloroquinoline.
- ResearchGate. (2022). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,...
Sources
- 1. This compound | C9H5Cl2N | CID 88973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS NO. 21617-12-9 | this compound | C9H5Cl2N [localpharmaguide.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemscene.com [chemscene.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 8. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 9. capotchem.cn [capotchem.cn]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
molecular weight and formula of 4,8-dichloroquinoline
An In-depth Technical Guide to 4,8-Dichloroquinoline: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated heterocyclic aromatic organic compound that serves as a critical structural motif and versatile intermediate in the synthesis of a wide array of more complex molecules.[1] Its strategic importance is most pronounced in the fields of medicinal chemistry and materials science, where the quinoline core is a prevalent scaffold. The differential reactivity of its two chlorine substituents—one on the pyridine ring and the other on the benzene ring—allows for selective, stepwise functionalization, making it a highly valuable building block for researchers and drug development professionals. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, grounded in established scientific principles and methodologies.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₅Cl₂N | [2][3] |
| Molecular Weight | 198.05 g/mol | [2][3][4] |
| IUPAC Name | This compound | [2] |
| CAS Number | 21617-12-9 | [2][3] |
| Appearance | White to Off-White Solid | [4] |
| Melting Point | 155-160 °C | [5][6] |
| SMILES | Clc1cccc2c1c(Cl)cnc2 | [3] |
| InChIKey | SDPCOMBBZFETLG-UHFFFAOYSA-N | [2] |
Chemical Structure and Reactivity Insights
The structure of this compound dictates its chemical behavior. The molecule consists of a quinoline core, which is a fused bicyclic system of benzene and pyridine, substituted with chlorine atoms at positions 4 and 8.
Caption: Chemical structure of this compound.
Causality of Reactivity
A key feature of this compound is the differential reactivity of the two chlorine atoms. The chlorine atom at the C-4 position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C-8 position.[7] This selectivity is a direct consequence of the electronic properties of the quinoline ring system:
-
Activation by the Ring Nitrogen : The electron-withdrawing nitrogen atom in the pyridine ring activates the C-4 position (an α-position) towards nucleophilic attack. It helps to stabilize the negatively charged Meisenheimer intermediate formed during the SₙAr reaction through resonance.
-
Lack of Activation at C-8 : The C-8 position is on the carbocyclic (benzene) ring and is not directly activated by the ring nitrogen in the same manner. Therefore, its chlorine atom is less labile and behaves more like a typical chloroarene, which is generally unreactive towards SₙAr unless under harsh conditions.
This predictable regioselectivity allows chemists to perform sequential substitutions, first at the C-4 position while leaving the C-8 chlorine intact for subsequent transformations. This is a powerful tool for building molecular complexity in a controlled manner.
Synthesis Pathway
A well-established method for the synthesis of this compound starts from 2-chloroaniline. This multi-step process is a classic example of quinoline synthesis chemistry.[5]
Caption: General workflow for the synthesis of this compound.
Protocol: Synthesis of 4-Hydroxy-8-chloroquinoline (Intermediate)
This protocol is adapted from the synthesis of the core intermediate required for producing this compound.[5]
-
Condensation : 2-chloroaniline is reacted with diethyl ethoxymethylenemalonate, typically by heating the mixture. This condensation reaction forms the corresponding anilinoacrylate intermediate.
-
Thermal Cyclization : The anilinoacrylate intermediate is added to a high-boiling solvent (e.g., diphenyl ether) and heated to approximately 250 °C. This induces thermal cyclization (Gould-Jacobs reaction) to form ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate.
-
Saponification : The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base, such as aqueous sodium hydroxide, followed by acidification.
-
Decarboxylation : The 4-hydroxy-8-chloroquinoline-3-carboxylic acid is then heated, often in the same high-boiling solvent, to induce decarboxylation, yielding 4-hydroxy-8-chloroquinoline.
-
Chlorination (Final Step) : The 4-hydroxy-8-chloroquinoline is subsequently treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group at the C-4 position with a chlorine atom, yielding the final product, this compound.
Applications in Drug Development and Research
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial precursor. Its value lies in its ability to be selectively functionalized to create a library of derivatives for screening and development. While its isomer, 4,7-dichloroquinoline, is more famously known as the precursor to antimalarial drugs like chloroquine and hydroxychloroquine, this compound serves as a key building block in its own right for developing novel chemical entities.[1][8][9] Its derivatives are investigated for a range of potential therapeutic activities.
Analytical Methodologies
The characterization of this compound and its reaction products relies on standard analytical techniques to confirm identity, purity, and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the aromatic system.[2]
-
Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight (198.05 g/mol ) and provide characteristic fragmentation patterns that serve as a fingerprint for the molecule.[2] The isotopic pattern from the two chlorine atoms is a key diagnostic feature.
-
Infrared (IR) Spectroscopy : IR spectroscopy helps identify functional groups and the overall aromatic structure through characteristic vibrational frequencies.[2]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate safety precautions.
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H315 : Causes skin irritation.[2]
-
H319 : Causes serious eye irritation.[2]
-
H335 : May cause respiratory irritation.[2]
Recommended Handling Protocol:
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[10]
-
Skin Protection : Wear nitrile or other chemically resistant gloves. A lab coat should be worn to prevent skin contact.[10]
-
Respiratory Protection : If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.[10]
-
-
Safe Handling Practices : Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10][13]
-
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]
Example Experimental Protocol: Selective Nucleophilic Substitution at C-4
This protocol illustrates the selective reactivity of this compound, where a nucleophile displaces the C-4 chlorine while leaving the C-8 chlorine untouched. The procedure is a generalized representation based on common reactions of similar substrates, such as 4,7-dichloroquinoline with thiophenols.[14]
Objective : To synthesize a 4-substituted-8-chloroquinoline derivative via nucleophilic aromatic substitution.
Materials :
-
This compound (1.0 eq)
-
A chosen nucleophile (e.g., a substituted aniline or thiophenol) (1.1 eq)
-
A suitable base (e.g., potassium carbonate or triethylamine) (2.0 eq)
-
A polar aprotic solvent (e.g., DMF or DMSO)
-
Ethyl acetate and water for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure :
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in the chosen polar aprotic solvent.
-
Addition of Reagents : Add the nucleophile (1.1 eq) and the base (2.0 eq) to the solution.
-
Reaction : Heat the reaction mixture (e.g., to 80-120 °C) and monitor its progress using Thin-Layer Chromatography (TLC). The disappearance of the this compound spot indicates reaction completion.
-
Workup : Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction : Extract the aqueous layer with ethyl acetate (3x).
-
Washing : Combine the organic layers and wash with water, followed by brine, to remove the solvent and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-substituted-8-chloroquinoline product.
-
Characterization : Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy. The preservation of signals corresponding to the C-8 chloro-substituted ring and the appearance of new signals from the added nucleophile will validate the regioselectivity of the reaction.
References
- This compound | C9H5Cl2N | CID 88973 - PubChem.
- The Synthesis of 4,6- and this compound. Journal of the American Chemical Society. [Link]
- CAS NO. 21617-12-9 | this compound | C9H5Cl2N - Local Pharma Guide. Local Pharma Guide. [Link]
- MSDS of 4,8-Dichloroquinazoline. Molbase. [Link]
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
- This compound (C9H5Cl2N) - PubChemLite. PubChemLite. [Link]
- The Versatility of this compound in Fine Chemical Synthesis. Quantum Pioneer. [Link]
- The Synthesis of 4,6- and 4,8-Dichloroquinoline1 | Journal of the American Chemical Society.
- CAS No : 21617-12-9 | Product Name : this compound | Pharmaffiliates.
- Quinoline, 4,7-dichloro- - the NIST WebBook. National Institute of Standards and Technology. [Link]
- 4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Exploring the Properties and Applications of 4,7-Dichloroquinoline in Pharmaceutical Research and Development - Hebei Weimiao. Hebei Weimiao. [Link]
- 4,7-Dichloroquinoline - Wikipedia. Wikipedia. [Link]
- (PDF) 4,7-Dichloroquinoline - ResearchGate.
- 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem.
- (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... - ResearchGate.
- (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2) - ResearchGate.
- (PDF) 4,7-Dichloro-quinoline. - ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C9H5Cl2N | CID 88973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS NO. 21617-12-9 | this compound | C9H5Cl2N [localpharmaguide.com]
- 7. benchchem.com [benchchem.com]
- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 9. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 10. capotchem.cn [capotchem.cn]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. aksci.com [aksci.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
history and discovery of dichloroquinoline synthesis
An In-depth Technical Guide to the History and Discovery of Dichloroquinoline Synthesis
A Foreword for the Modern Researcher
The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast portfolio of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its story begins not in a state-of-the-art laboratory, but with the fractional distillation of coal tar in 1834 by Friedlieb Ferdinand Runge.[2][3][4][5] From this humble origin, a century of chemical exploration would follow, culminating in synthetic methodologies that directly impacted global health. This guide delves into the , focusing on the pivotal reactions and the scientific rationale that propelled their development. We will journey from the foundational "named reactions" that first unlocked the quinoline core to the specific, targeted synthesis of 4,7-dichloroquinoline—a deceptively simple molecule that became the linchpin for the creation of world-changing antimalarial drugs like chloroquine and hydroxychloroquine.[6][7][8][9]
Part 1: The Genesis of Quinoline Synthesis - The Classical Era
Before one can dichlorinate a quinoline, one must first build the quinoline ring. The late 19th century was a fertile ground for the discovery of fundamental cyclization strategies that remain instructive to this day. These early methods, while often harsh and low-yielding by modern standards, established the core principles of forming the fused pyridine ring onto a benzene nucleus.
The Foundational Pillars of Quinoline Ring Construction
Several key named reactions laid the groundwork for all subsequent quinoline syntheses. Understanding their logic is crucial to appreciating the elegance of later developments.
-
Skraup Synthesis (1880): One of the very first methods, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[1][3][4][5] The reaction is notoriously exothermic and often produces significant charring, but it provided a direct, albeit forceful, route to the parent quinoline ring. The key insight was the in situ dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation.[5]
-
Combes Synthesis (1888): The Combes synthesis offered a more controlled approach for producing 2,4-disubstituted quinolines by condensing an aniline with a β-diketone under acidic conditions.[3][10] This method introduced the concept of using a pre-formed three-carbon unit (the diketone) to build the pyridine ring, allowing for greater control over the final substitution pattern.
-
Conrad-Limpach Synthesis (1887): This reaction is particularly relevant to our story. By reacting an aniline with a β-ketoester, Conrad and Limpach were able to synthesize 4-hydroxyquinolines (more accurately, 4-quinolinones).[2][3][11] This was a critical step forward, as it provided a reliable method for installing a functional group at the 4-position, a site that would later prove essential for biological activity.
| Classical Synthesis Method | Key Reactants | Primary Product Type | Key Characteristics |
| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Unsubstituted or Substituted Quinolines | Highly exothermic; harsh conditions; in situ generation of acrolein.[1][5] |
| Combes Synthesis | Aniline, β-Diketone, Acid Catalyst | 2,4-Disubstituted Quinolines | Good control over substitution from the diketone starting material.[10][12] |
| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinolines (4-Quinolinones) | Crucial for introducing functionality at the C4 position.[3][11] |
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate Ester | 4-Hydroxyquinoline-3-carboxylates | Versatile and high-yielding; the key pathway to antimalarial precursors.[13][14][15] |
Part 2: The Gould-Jacobs Reaction - The Gateway to Dichloroquinolines
The single most important breakthrough for the synthesis of medicinally relevant dichloroquinolines was the Gould-Jacobs reaction , first reported in 1939.[14][15] This multi-step process provided a highly effective and versatile route to the 4-hydroxyquinoline scaffold, which is the direct precursor to 4,7-dichloroquinoline. The reaction's brilliance lies in its logical and stepwise construction of the target molecule.
Mechanistic Dissection
The Gould-Jacobs reaction proceeds through a well-defined sequence. The causality behind each step is clear:
-
Condensation: An aniline (for our purposes, m-chloroaniline) performs a nucleophilic attack on the electron-deficient double bond of an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[13][14] This step effectively "attaches" the carbon atoms that will form positions 2, 3, and 4 of the quinoline ring.
-
Thermal Cyclization: This is the critical ring-forming step. It requires significant thermal energy (often >250 °C) to drive a 6-electron electrocyclization.[11] The reaction is typically performed in a high-boiling inert solvent like Dowtherm A or diphenyl ether to achieve the necessary temperatures uniformly and prevent decomposition.[11][16] This intramolecular reaction forges the new pyridine ring.
-
Saponification: The resulting ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate is treated with a base, such as sodium hydroxide, to hydrolyze the ester at the C3 position into a carboxylic acid.[13][16]
-
Decarboxylation: The final quinolinone core is obtained by heating the quinoline-3-carboxylic acid above its melting point, which drives the elimination of carbon dioxide.[14][16] This leaves the desired 7-chloro-4-quinolinol.
Caption: The four key stages of the Gould-Jacobs reaction.
Experimental Protocol: Gould-Jacobs Synthesis of 7-Chloro-4-quinolinol
This protocol is adapted from established literature procedures.[16]
Step 1: Synthesis of Ethyl α-carbethoxy-β-(m-chloroanilino)-acrylate
-
In a round-bottom flask, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture with stirring at 100-110 °C for 1 hour. The reaction progress can be monitored by observing the cessation of ethanol distillation.
-
Cool the mixture. The resulting oil is the crude intermediate and is typically used in the next step without further purification.
Step 2: Cyclization to Ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate
-
In a separate flask equipped with a reflux condenser and mechanical stirrer, heat an inert, high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to 250 °C.
-
Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250-255 °C for 15-20 minutes.
-
Cool the reaction mixture to below 100 °C and add petroleum ether to precipitate the product.
-
Collect the solid product by filtration, wash with petroleum ether, and air dry.
Step 3 & 4: Saponification and Decarboxylation
-
Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux with stirring for 1 hour, or until all the solid has dissolved.
-
Cool the solution and acidify with concentrated hydrochloric acid or sulfuric acid to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.
-
Collect the acid by filtration, wash with cold water, and dry thoroughly.
-
Place the dried acid in a flask and heat it carefully above its melting point (typically 270-280 °C) until the evolution of CO₂ gas ceases. The molten liquid will solidify upon cooling.
-
The resulting solid is crude 7-chloro-4-quinolinol, which can be purified by recrystallization.
Part 3: The Final Transformation - Synthesis of 4,7-Dichloroquinoline
The conversion of 7-chloro-4-quinolinol to 4,7-dichloroquinoline is the final, critical step. The insight here is that the hydroxyl group at the 4-position, being part of a vinylogous amide system, can be readily converted into a good leaving group and substituted. The reagent of choice for this transformation is a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃) .[6][16]
The importance of this step cannot be overstated. The resulting chlorine atom at the 4-position is significantly more reactive towards nucleophilic aromatic substitution than the chlorine at the 7-position.[6] This differential reactivity is the key that allows for the selective introduction of the aminoalkyl side chains that impart antimalarial activity, as seen in the synthesis of chloroquine and hydroxychloroquine.[6][17]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. biosynce.com [biosynce.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 7. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Gould-Jacobs Reaction [drugfuture.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Dissection of 4,8-Dichloroquinoline: A Technical Guide to ¹H NMR and Mass Spectrometry Analysis
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of heterocyclic compounds is paramount. Quinoline and its derivatives are a class of compounds that have garnered significant attention due to their wide range of biological activities, forming the backbone of numerous pharmaceuticals.[1][2] Among these, 4,8-dichloroquinoline serves as a key intermediate in the synthesis of more complex molecules.[3] Accurate characterization of this precursor is crucial for ensuring the integrity and purity of final products.
This in-depth technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Moving beyond a simple recitation of data, this document delves into the causal relationships behind the observed spectroscopic features, offering field-proven insights to aid in the structural elucidation and quality control of this important chemical entity.
¹H NMR Spectroscopic Analysis of this compound
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The chemical shifts (δ), coupling constants (J), and integration values of the proton signals provide a detailed map of the electronic environment and connectivity of hydrogen atoms within a molecule.
Predicted ¹H NMR Spectrum
While a publicly available, fully assigned ¹H NMR spectrum of this compound is not readily found in the literature, we can predict the spectrum with a high degree of confidence based on the analysis of similar substituted quinolines and foundational NMR principles.[4][5] The spectrum is expected to exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the quinoline ring system significantly influences the chemical shifts of the aromatic protons.
The ¹H NMR spectrum of this compound was recorded in DMSO-d6.[6] The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.8 | Doublet (d) | ~4.5 | 1H |
| H-3 | ~7.6 | Doublet (d) | ~4.5 | 1H |
| H-5 | ~7.9 | Doublet (d) | ~7.5 | 1H |
| H-6 | ~7.5 | Triplet (t) | ~7.8 | 1H |
| H-7 | ~7.8 | Doublet (d) | ~8.0 | 1H |
Expert & Experience-Driven Rationale for Spectral Assignments:
The prediction of the ¹H NMR spectrum of this compound is grounded in the fundamental principles of substituent effects on aromatic systems. The electron-withdrawing chloro groups and the nitrogen atom deshield the protons, shifting their signals downfield.
-
H-2 and H-3: These protons are part of the pyridine ring. H-2 is situated between the nitrogen and the C-4 chlorine, leading to significant deshielding and placing its signal at the lowest field. The coupling between H-2 and H-3, being ortho on a pyridine ring, is expected to be around 4.5 Hz.
-
H-5, H-6, and H-7: These protons reside on the benzene ring. The chlorine at C-8 will have a notable deshielding effect on the peri-proton H-7. H-5 will also be deshielded by the C-4 chlorine. H-6, being meta to both chlorine atoms, is expected to be the most shielded of the three, appearing at a relatively higher field. The coupling constants are typical for ortho- and meta-protons on a benzene ring.
The logical relationship of the protons and their expected splitting patterns can be visualized in the following diagram:
Caption: Molecular structure of this compound with proton numbering.
Mass Spectrometric Analysis of this compound
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, further confirming its identity and structural features.
Expected Mass Spectrum
The molecular formula of this compound is C₉H₅Cl₂N, with a molecular weight of approximately 198.05 g/mol .[7][8][9] Due to the presence of two chlorine atoms, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in three peaks for the molecular ion:
-
M⁺: (containing two ³⁵Cl atoms) at m/z 197
-
[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl atom) at m/z 199
-
[M+4]⁺: (containing two ³⁷Cl atoms) at m/z 201
The relative intensities of these peaks are expected to be approximately 9:6:1.
Key Fragmentation Pathways:
Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion.[10][11] For this compound, the following fragmentation pathways are anticipated:
-
Loss of a Chlorine Radical: The initial fragmentation is likely the loss of a chlorine radical (•Cl) to form a stable chloroquinolinium cation. This would result in a fragment ion at m/z 162.
-
Sequential Loss of Chlorine: Subsequent loss of the second chlorine atom would lead to a quinolinium cation at m/z 127.
-
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the loss of hydrogen cyanide (HCN).[12] This could occur from the fragment at m/z 162, leading to an ion at m/z 135.
The expected mass spectral data is summarized in the table below:
| m/z | Ion | Comments |
| 197 | [C₉H₅³⁵Cl₂N]⁺ | Molecular ion (M⁺) |
| 199 | [C₉H₅³⁵Cl³⁷ClN]⁺ | [M+2]⁺ isotopic peak |
| 201 | [C₉H₅³⁷Cl₂N]⁺ | [M+4]⁺ isotopic peak |
| 162 | [C₉H₅³⁵ClN]⁺ | Loss of •Cl |
| 127 | [C₉H₅N]⁺ | Loss of both •Cl atoms |
| 135 | [C₈H₅³⁵Cl]⁺ | Loss of HCN from m/z 162 |
The fragmentation process can be visualized as a logical flow:
Caption: Proposed mass spectral fragmentation pathway for this compound.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible data, the following experimental protocols are recommended.
¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the spectrum.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Shim the magnetic field to achieve good homogeneity and resolution.
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a standard pulse sequence for ¹H acquisition.
-
-
Data Acquisition:
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay to at least 1 second to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).[8]
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. This energy is sufficient to cause ionization and fragmentation.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-250) using a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula.
-
Analyze the fragmentation pattern to gain structural information.
-
Compare the obtained spectrum with library data if available.
-
Conclusion
The combined application of ¹H NMR and mass spectrometry provides a powerful and definitive approach to the structural characterization of this compound. This guide has detailed the expected spectroscopic data, provided a rationale for the interpretation of this data based on established scientific principles, and outlined robust experimental protocols. By adhering to these methodologies and understanding the underlying causality of the spectroscopic phenomena, researchers can confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the quality and integrity of their downstream applications in drug discovery and development.
References
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem.
- Supplementary Data - The Royal Society of Chemistry.
- UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry - ACS Publications.
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers.
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines - Benchchem.
- Supplementary Information - The Royal Society of Chemistry.
- This compound | C9H5Cl2N | CID 88973 - PubChem.
- This compound - Optional[1H NMR] - Spectrum - SpectraBase.
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products.
- Supporting Information - The Royal Society of Chemistry.
- Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF - ResearchGate.
- Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF - ResearchGate.
- Article - SciELO.
- (PDF) 4,7-Dichloroquinoline - ResearchGate.
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
- mass spectra - fragmentation patterns - Chemguide.
- 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - NIH.
- 4,7-Dichloroquinoline - PMC - NIH.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
- mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion valuesDoc Brown's chemistry revision notes.
- Quinoline, 4,7-dichloro- - NIST WebBook.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | C9H5Cl2N | CID 88973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 21617-12-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion valuesDoc Brown's chemistry revision notes [docbrown.info]
- 12. chempap.org [chempap.org]
The Rising Phoenix of Medicinal Chemistry: A Technical Guide to the Biological Activities of 4,8-Dichloroquinoline Derivatives
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a vast number of pharmacologically active compounds.[1] Within this esteemed family, derivatives of 4,8-dichloroquinoline are emerging as a compelling class of molecules with a broad spectrum of biological activities. The strategic placement of chloro substituents at the C-4 and C-8 positions creates a unique electronic and steric profile, rendering the scaffold an exceptionally versatile starting point for the synthesis of novel therapeutic agents.[2] This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this compound derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their significant potential as anticancer and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
The this compound Core: A Chemist's Gateway to Novel Bioactivity
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C-4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the one at C-8. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during substitution at the C-4 position. This reactivity differential allows for selective functionalization, making this compound a highly valuable and sought-after intermediate for creating diverse molecular architectures.[1][2]
A typical synthetic workflow to generate a library of derivatives involves the reaction of the this compound core with various nucleophiles, such as amines, thiols, or alcohols, to displace the C-4 chlorine.
Diagram 1: General Synthetic Scheme for this compound Derivatives
Caption: Synthetic pathway from aniline precursors to the this compound core and subsequent derivatization.
Anticancer Activity: Targeting Aberrant Cellular Signaling
Quinoline derivatives are well-established as potent anticancer agents, with several approved drugs and numerous candidates in clinical trials.[3][4] Derivatives bearing substitution at the C-8 position have shown particularly remarkable activity.[5][6] The this compound scaffold serves as a valuable platform for developing novel compounds that interfere with cancer cell proliferation, survival, and migration.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which many quinoline derivatives exert their anticancer effects is the inhibition of protein kinases.[4] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.[7] Derivatives of this compound can be designed to fit into the ATP-binding pocket of specific kinases, such as those involved in the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways, thereby blocking their downstream signaling.[5] The 8-position substituent can play a critical role in establishing key interactions within the kinase domain, enhancing potency and selectivity.[6]
Diagram 2: Quinoline Derivatives as Kinase Inhibitors in the PI3K/Akt Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
In Vitro Cytotoxic Activity
The anticancer potential of novel compounds is initially assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values are determined to quantify the potency of the compounds. Studies on 8-substituted quinolines have demonstrated potent, low micromolar to nanomolar activity against various cancer types.[5][8]
| Derivative Class | Cancer Cell Line | Activity (GI₅₀ / IC₅₀) | Reference |
| 4-(Anilino)-8-hydroxyquinolines | HCT-116 (Colon) | <0.01 µM | [5] |
| MCF-7 (Breast) | <0.01 µM | [5] | |
| MDA-MB-435 (Breast) | <0.01 µM | [5] | |
| 8-Hydroxyquinoline-5-sulfonamides | C-32 (Melanoma) | 1.8 - 4.1 µM | [6] |
| MDA-MB-231 (Breast) | 2.5 - 11.2 µM | [6] | |
| A549 (Lung) | 2.0 - 5.5 µM | [6] | |
| 4-Aminoquinoline-benzimidazoles | CCRF-CEM (Leukemia) | 0.4 - 8.0 µM | [8] |
| HuT78 (T-cell lymphoma) | 0.6 - 5.0 µM | [8] |
Table 1: Representative anticancer activities of 8-substituted quinoline derivatives against various human cancer cell lines. Note: While not all are direct 4,8-dichloro derivatives, they highlight the potent anticancer activity associated with the 8-substituted quinoline scaffold.
Antimicrobial Activity: A Renewed Fight Against Resistance
The quinoline core is central to many antimicrobial drugs. The emergence of drug-resistant pathogens necessitates the development of new agents with novel mechanisms of action or the ability to circumvent existing resistance pathways.[9] this compound derivatives offer a promising foundation for the discovery of new antibacterial and antifungal compounds.
Mechanism of Action: Targeting Essential Bacterial Processes
The antibacterial action of quinolones often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, the compounds trap the enzyme, leading to breaks in the bacterial chromosome and ultimately cell death. Antifungal activity can be achieved by targeting enzymes like peptide deformylase (PDF), which is essential for fungal protein synthesis.[10]
In Vitro Antimicrobial Spectrum
The efficacy of new antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Derivatives of quinoline have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10]
| Derivative Class | Microorganism | Activity (MIC in µg/mL) | Reference |
| Sulfonyl/Benzoyl Quinolines | Bacillus cereus | 3.12 - 50 | [10] |
| Staphylococcus aureus | 3.12 - 50 | [10] | |
| Escherichia coli | 3.12 - 50 | [10] | |
| Candida albicans | Potentially Active | [10] | |
| 8-Hydroxyquinoline-5-sulfonamides | S. aureus (MRSA) | 3.9 - 15.6 | [6] |
| Enterococcus faecalis | 7.8 - 31.2 | [6] | |
| Fused Pyrano-Quinolines | E. coli | Potent Inhibition | [11] |
| P. aeruginosa | Potent Inhibition | [11] |
Table 2: Representative antimicrobial activities of various quinoline derivatives.
Experimental Protocols: A Guide for the Bench Scientist
Reproducibility and standardization are paramount in drug discovery research. The following section provides detailed, step-by-step methodologies for key assays used in the evaluation of this compound derivatives.
Protocol: Synthesis of a 4-Amino-8-Chloroquinoline Derivative
Causality: This protocol exemplifies the fundamental SNAr reaction used to create derivatives from the this compound core. The choice of a polar aprotic solvent like DMF facilitates the reaction, while a base is used to neutralize the HCl generated.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Addition of Nucleophile: Add the desired amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-8-chloroquinoline derivative.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: MTT Assay for In Vitro Cytotoxicity
Causality: The MTT assay is a colorimetric method that measures cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxicity.
-
Cell Seeding: Seed human cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value using non-linear regression analysis.
Diagram 3: Workflow for MTT Cytotoxicity Assay
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. chemicalkinomics.com [chemicalkinomics.com]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4,8-Dichloroquinoline in Medicinal Chemistry: A Technical Guide
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant agents.[1][2] Within this class, 4,8-dichloroquinoline emerges as a uniquely versatile and powerful starting material for the synthesis of complex bioactive molecules. Its strategic dichlorination pattern offers a platform for programmed, site-selective functionalization, enabling the exploration of diverse chemical space in drug discovery. This technical guide provides an in-depth analysis of the chemical reactivity, synthetic utility, and therapeutic applications of this compound, with a focus on the development of anticancer and antimalarial agents. We will explore the causality behind its differential reactivity, provide detailed experimental protocols for its key transformations, and examine the structure-activity relationships (SAR) of its derivatives.
The Quinoline Core: Physicochemical Properties and Reactivity of the 4,8-Dichloro Scaffold
The medicinal importance of the quinoline ring lies in its bicyclic aromatic structure, which is capable of various interactions with biological macromolecules. The introduction of two chlorine atoms at the C4 and C8 positions dramatically influences the scaffold's electronic properties and reactivity, setting the stage for its utility as a synthetic intermediate.
The key to harnessing this compound's potential lies in understanding the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the chlorine at C8. This selectivity is a direct consequence of the powerful electron-withdrawing effect of the adjacent ring nitrogen atom. The nitrogen atom stabilizes the negative charge of the Meisenheimer complex—the key intermediate in an SNAr reaction—when the nucleophilic attack occurs at the C4 (para) position.[3][4] This resonance stabilization is not possible for an attack at the C8 position, rendering the C8-Cl bond far less reactive to nucleophiles under standard SNAr conditions.
This disparity in reactivity is the foundation for a strategy of orthogonal functionalization , where each position can be addressed sequentially and selectively using different chemical methodologies. The C4 position is typically modified first via nucleophilic substitution, followed by functionalization of the less reactive C8 position using transition-metal-catalyzed cross-coupling reactions.
Synthetic Utility: A Platform for Molecular Diversification
The true power of this compound is realized in its application as a versatile building block. Its predictable, stepwise reactivity allows chemists to construct libraries of complex molecules with diverse functionalities at the C4 and C8 positions.
Selective C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The activation of the C4-Cl bond makes it an excellent electrophilic site for reaction with a wide range of nucleophiles, most notably amines. This reaction is the cornerstone for the synthesis of countless 4-aminoquinoline derivatives, a class that includes the famous antimalarial drug chloroquine.[5]
This protocol describes a general procedure for the SNAr reaction between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., ethane-1,2-diamine)
-
Solvent (e.g., neat, or a high-boiling solvent like phenol or DMSO)
-
Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq).
-
Add an excess of the desired amine nucleophile (2.0-4.0 eq). The reaction can often be run neat (without solvent).
-
Heat the reaction mixture with stirring. A typical temperature range is 120-130 °C.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with dichloromethane (DCM).
Work-up and Purification:
-
Wash the organic layer successively with 5% aqueous NaHCO₃ solution, water, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., chloroform/methanol or hexane/ethyl acetate) to yield the pure 4-amino-8-chloroquinoline derivative.[6]
Characterization:
-
Confirm the structure of the purified product using NMR (¹H, ¹³C) and Mass Spectrometry (MS) to ensure the selective substitution at the C4 position.
Orthogonal C8-Functionalization via Palladium-Catalyzed Cross-Coupling
Once the C4 position is functionalized, the remaining C8-Cl bond can be addressed. While resistant to SNAr, this bond is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These methods are essential for introducing aryl, heteroaryl, or new amino groups at the C8 position, which is often crucial for modulating the biological activity of the final compound.
The following diagram illustrates the strategic, two-step functionalization of the this compound scaffold.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. db-thueringen.de [db-thueringen.de]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
4,8-Dichloroquinoline: A Comprehensive Technical Guide for the Modern Chemist
Introduction: The Quinoline Core and the Strategic Advantage of 4,8-Disubstitution
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2] Its rigid, bicyclic aromatic system provides a versatile template for molecular design, allowing for the precise spatial arrangement of functional groups. Within the diverse family of quinoline derivatives, 4,8-dichloroquinoline (CAS No. 21617-12-9) emerges as a particularly valuable and versatile chemical intermediate.[3][4][5] This guide will provide an in-depth exploration of the synthesis, unique reactivity, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The strategic placement of chlorine atoms at the 4- and 8-positions imparts a distinct and highly advantageous reactivity profile. The chlorine at the C4 position is activated towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the C8-chloro group is comparatively inert.[1] This differential reactivity is the cornerstone of its versatility, enabling selective functionalization at the C4 position while retaining the C8-chloro for subsequent transformations. This two-stage reactivity allows for the construction of complex molecular architectures from a single, readily accessible starting material.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a chemical intermediate is fundamental to its effective use.
| Property | Value | Source(s) |
| CAS Number | 21617-12-9 | [3][4] |
| Molecular Formula | C₉H₅Cl₂N | [3][4] |
| Molecular Weight | 198.05 g/mol | [3] |
| Melting Point | 156-160 °C | |
| Boiling Point | 292.9 °C (Predicted) | |
| Appearance | White to light yellow powder/crystal |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, with the protons on the quinoline core exhibiting characteristic coupling patterns.
-
¹³C NMR: The carbon NMR would display nine unique signals corresponding to the carbon atoms of the quinoline ring. The carbons bearing the chlorine atoms (C4 and C8) would show characteristic shifts.
-
Mass Spectrometry: The mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion due to the presence of two chlorine atoms.
Synthesis of this compound: A Probable Route
While a specific, detailed industrial synthesis protocol for this compound is not widely published, a highly probable and logical synthetic route can be constructed based on established methods for analogous compounds, such as 4,7-dichloroquinoline.[8][9] The synthesis would likely commence from 2-chloroaniline.
The Chemistry of Selective Functionalization: A Tale of Two Chlorines
The utility of this compound as a chemical intermediate is fundamentally rooted in the differential reactivity of its two chlorine atoms. This selectivity is a direct consequence of the electronic properties of the quinoline ring system.
The nitrogen atom in the quinoline ring is electron-withdrawing, which significantly reduces the electron density at the C2 and C4 positions. This makes the C4 carbon highly electrophilic and thus susceptible to nucleophilic attack, facilitating the displacement of the C4-chloro group. In contrast, the C8 position is not subject to this strong electronic activation, rendering the C8-chloro group substantially less reactive. This predictable regioselectivity allows for a stepwise functionalization strategy, where the C4 position can be modified under relatively mild conditions while leaving the C8 position available for subsequent, more forcing reactions.
Key Transformations and Experimental Protocols
The following sections detail the primary classes of reactions for which this compound is a premier starting material, complete with representative experimental protocols. These protocols are designed to be self-validating, providing a robust starting point for laboratory synthesis.
Nucleophilic Aromatic Substitution (SₙAr)
The activated C4 position readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles, including amines, alcohols, and thiols.
The introduction of an amino group at the C4 position is a common transformation, as 4-aminoquinolines are a well-established class of pharmacologically active compounds.[10][11]
Experimental Protocol: Synthesis of a Generic 4-Amino-8-chloroquinoline
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, N,N-dimethylformamide), add the desired primary or secondary amine (1.1-2.0 eq).
-
If the amine salt is used, or if the amine is a weak nucleophile, add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-130 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-8-chloroquinoline.[12]
The synthesis of 4-alkoxyquinolines can be achieved by reacting this compound with an appropriate alkoxide.[13]
Experimental Protocol: Synthesis of a Generic 4-Alkoxy-8-chloroquinoline
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen, argon), prepare a solution of the desired alcohol in a suitable anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide).
-
Add a strong base, such as sodium hydride (1.1 eq), portion-wise at 0 °C to generate the corresponding alkoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the alkoxide solution.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.
-
After completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations, primarily at the C4 position.[14]
The Buchwald-Hartwig amination provides a powerful and general method for the formation of C-N bonds.[15][16] This reaction is often milder and more functional-group tolerant than traditional SₙAr amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 1.2-2.4 eq relative to palladium), and a base (e.g., sodium tert-butoxide, potassium carbonate, 1.5-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.[11][17]
Causality Insight: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or BINAP, are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and broader substrate scope.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound.[9][18] This reaction is instrumental in synthesizing biaryl compounds, which are prevalent in many pharmaceutical agents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid or its ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water).
-
Purge the mixture with an inert gas.
-
Heat the reaction to reflux (typically 80-100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction mixture and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-aryl-8-chloroquinoline.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted quinolines.[19][20]
Experimental Protocol: Sonogashira Coupling of this compound
-
To a reaction flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous, degassed amine base as the solvent (e.g., triethylamine, diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the amine hydrohalide salt.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the 4-alkynyl-8-chloroquinoline.[10][21]
Applications in Drug Discovery and Fine Chemical Synthesis
The derivatives of this compound are of significant interest in the pharmaceutical and fine chemical industries.[5][22] The ability to readily introduce diverse functionalities at the C4 position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The 4-aminoquinoline core, for instance, is central to a number of antimalarial drugs. The 4-aryl and 4-alkynyl quinolines are also important pharmacophores in a range of therapeutic areas, including oncology and neurodegenerative diseases.
Conclusion
This compound is a powerful and versatile chemical intermediate, whose value lies in the predictable and selective reactivity of its C4-chloro group. This inherent regioselectivity, coupled with its compatibility with a wide range of modern synthetic methodologies, makes it an indispensable building block for the synthesis of complex, functionalized quinoline derivatives. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this remarkable molecule in their synthetic endeavors.
References
- Pharmaffiliates. (n.d.). This compound.
- Tarbell, D. S. (1946). The Synthesis of 4,6- and this compound. Journal of the American Chemical Society, 68(7), 1277–1279.
- SpectraBase. (n.d.). This compound.
- Quantum Pioneer. (n.d.). The Versatility of this compound in Fine Chemical Synthesis. Perspectives & Insights.
- El-Sayed, M. A.-K. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(4), 339-349.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Répási, J., & Fodor, L. (2007). Synthesis of 4-alkoxy-8-hydroxyquinolines. The Journal of Organic Chemistry, 72(3), 920–922.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- Park, C. H., & Lee, C. O. (2002). Regioselective Substitution of 6,7-dichloroquinoline-5,8-dione: Synthesis and X-ray Crystal Structure of 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones. Bulletin of the Korean Chemical Society, 23(10), 1461-1464.
- Organic Synthesis. (n.d.). Sonogashira Coupling.
- Quantum Pioneer. (n.d.). The Versatility of this compound in Fine Chemical Synthesis. Perspectives & Insights.
- Kumar, A., et al. (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 24(1), 215-219.
- Chemistry Research Journal. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96.
- Kumar, S., & Sridhar, R. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Tetrahedron Letters, 50(26), 3343-3346.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (2018). Palladium-Catalyzed Reactions.
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution.
- de Paula, R. F., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(24), 7586.
- Frontiers in Chemistry. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- YouTube. (2019, January 7). Sonogashira coupling.
- Trade Science Inc. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Organic Chemistry: An Indian Journal, 11(1).
- ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
- de Paula, R. F., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 26(24), 7586.
- ResearchGate. (n.d.). Synthesis of 4-Alkoxy-8-Hydroxyquinolines.
- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
- ResearchGate. (n.d.). 4,7-Dichloroquinoline.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. Quinoline, 4,7-dichloro- [webbook.nist.gov]
- 3. chemscene.com [chemscene.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. nbinno.com [nbinno.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 9. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 4-alkoxy-8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. utoronto.scholaris.ca [utoronto.scholaris.ca]
theoretical studies and DFT calculations of dichloroquinolines
An In-Depth Technical Guide to the Theoretical and Computational Analysis of Dichloroquinolines using Density Functional Theory (DFT)
Authored by a Senior Application Scientist
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of the application of Density Functional Theory (DFT) in the study of dichloroquinolines. We will move beyond procedural lists to explore the causal reasoning behind methodological choices, ensuring a robust and validated approach to computational analysis.
The Significance of Dichloroquinolines: A Computational Perspective
Quinoline, a heterocyclic aromatic compound, forms the structural backbone of numerous pharmacologically active molecules.[1][2] Its derivatives are renowned for a wide spectrum of biological activities, including antimalarial, antibacterial, and antineoplastic properties.[1][3] The introduction of chlorine atoms to the quinoline scaffold, creating dichloroquinoline isomers like the widely used 4,7-dichloroquinoline, significantly modulates the molecule's physicochemical properties such as reactivity and solubility.[1][4] 4,7-dichloroquinoline, for instance, is a critical intermediate in the synthesis of prominent antimalarial drugs like chloroquine and hydroxychloroquine.[2][5]
Understanding the structural and electronic landscape of these molecules at a quantum level is paramount for rational drug design. DFT calculations provide a powerful, cost-effective toolkit for elucidating these properties, predicting reactivity, and guiding the synthesis of novel derivatives with enhanced therapeutic potential.[4][6]
The Theoretical Cornerstone: Why DFT for Dichloroquinolines?
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Instead of tackling the complex many-electron wavefunction, DFT simplifies the problem by calculating the electron density, from which the system's energy and other properties can be derived.
Expertise in Method Selection: For molecules like dichloroquinolines, the combination of the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p) is a widely accepted and validated choice.[1][7][8]
-
Becke, 3-parameter, Lee-Yang-Parr (B3LYP): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange energy, offering a superior balance between computational efficiency and accuracy for organic molecules compared to simpler functionals. It reliably predicts geometries, vibrational frequencies, and electronic properties.
-
6-311++G(d,p) Basis Set: This is a triple-zeta basis set.
-
6-311: Indicates that core orbitals are described by 6 primitive Gaussian functions, and valence orbitals are split into three functions (3, 1, and 1 primitives), allowing for greater flexibility in describing electron distribution.
-
++: Diffuse functions are added to both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs or anions, and for calculating properties like electron affinity and proton affinity.
-
(d,p): Polarization functions are added to heavy atoms (d-orbitals) and hydrogen atoms (p-orbitals). These functions allow orbitals to change shape, which is essential for accurately modeling chemical bonds and intermolecular interactions.
-
This combination provides a robust framework for obtaining reliable results that correlate well with experimental data, forming a self-validating system where computational outputs can be confidently benchmarked against spectroscopic measurements.[9]
The Computational Workflow: A Validated Protocol
A systematic approach is essential for reproducible and trustworthy results. The following protocol outlines the key stages of a comprehensive DFT study on a dichloroquinoline molecule.
Diagram: Standard DFT Workflow for Dichloroquinoline Analysis
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 5. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dergi-fytronix.com [dergi-fytronix.com]
- 9. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Authored by: A Senior Application Scientist
An In-Depth Guide to the Synthesis of 4,8-Dichloroquinoline for Medicinal and Chemical Research
Introduction: The Strategic Importance of this compound
This compound (CAS No. 21617-12-9) is a pivotal heterocyclic intermediate in the landscape of drug discovery and fine chemical synthesis.[1][2] Its structure, featuring a quinoline core with chlorine atoms at the C4 and C8 positions, offers two distinct and reactive sites for further chemical elaboration. The chlorine at the 4-position is particularly susceptible to nucleophilic substitution, making it an ideal handle for introducing diverse functional groups. This reactivity profile has established this compound as a critical building block for developing novel pharmaceutical agents, agrochemicals, and functional materials.[3] This guide provides a comprehensive overview of the most reliable and field-proven methods for its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers.
Core Synthetic Strategy: A Multi-Step Approach via the Gould-Jacobs Reaction
The direct dichlorination of quinoline is often unselective and low-yielding, making it an impractical route for producing this compound. Therefore, the most robust and widely adopted strategy involves a multi-step sequence that first constructs the 8-chloro-4-hydroxyquinoline core, followed by a final chlorination step to install the second chlorine atom at the 4-position. This approach provides excellent control over the regiochemistry.
The foundational framework for this synthesis is the Gould-Jacobs reaction , a powerful method for preparing 4-hydroxyquinoline derivatives from anilines and malonic esters.[4][5][6] The overall workflow, adapted for this specific target, is outlined below.
Caption: The five-step synthetic pathway to this compound.
Detailed Protocols and Mechanistic Insights
The following protocols are based on established literature procedures, providing a reliable path to the target molecule.[7]
Protocol 1: Synthesis of 4-Hydroxy-8-chloroquinoline
This protocol combines the first four steps of the overall strategy: condensation, cyclization, hydrolysis, and decarboxylation.
Step 1: Condensation of 2-Chloroaniline and Diethyl Ethoxymethylenemalonate (DEEM)
-
Principle: This step involves a nucleophilic addition-elimination reaction. The nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the electron-deficient β-carbon of DEEM. This is followed by the elimination of ethanol to yield the stable anilinomethylenemalonate intermediate.
-
Procedure:
-
In a round-bottom flask equipped with a condenser, combine 2-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.1 equivalents).
-
Heat the mixture in an oil bath at 120-130 °C for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Allow the mixture to cool slightly and remove the ethanol byproduct under reduced pressure. The resulting crude product is a viscous oil or low-melting solid and is typically used in the next step without further purification.
-
Step 2: Thermal Cyclization
-
Principle: This is the key ring-forming step, proceeding via a 6-electron electrocyclization. High thermal energy is required to overcome the activation barrier for this intramolecular reaction.[5] Using a high-boiling, inert solvent like Dowtherm A (a mixture of diphenyl ether and biphenyl) or simply diphenyl ether is crucial for achieving the necessary temperatures (around 250 °C).[8]
-
Procedure:
-
In a separate large flask equipped with a high-temperature thermometer and a reflux condenser, heat Dowtherm A to a vigorous boil (approx. 250-260 °C).
-
Carefully and slowly add the crude anilinomethylenemalonate intermediate from Step 1 into the boiling solvent.
-
Maintain the vigorous reflux for 15-30 minutes. The cyclized product, ethyl 4-hydroxy-8-chloroquinoline-3-carboxylate, will begin to precipitate.
-
Allow the reaction mixture to cool to below 100 °C. Add hexane or petroleum ether to further precipitate the product and dilute the high-boiling solvent.
-
Collect the solid product by filtration and wash thoroughly with hexane or petroleum ether to remove the residual solvent.
-
Step 3: Saponification (Ester Hydrolysis)
-
Principle: The ethyl ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. Subsequent acidification protonates the carboxylate and the 4-hydroxy group, precipitating the carboxylic acid.
-
Procedure:
-
Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until a clear solution is obtained, indicating complete hydrolysis.
-
Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid or acetic acid until the pH is acidic.
-
The 4-hydroxy-8-chloroquinoline-3-carboxylic acid will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
-
Step 4: Decarboxylation
-
Principle: The 3-carboxylic acid group is thermally labile. Heating the acid above its melting point drives the elimination of carbon dioxide, yielding the desired 4-hydroxy-8-chloroquinoline.
-
Procedure:
-
Place the dried 4-hydroxy-8-chloroquinoline-3-carboxylic acid in a flask.
-
Heat the solid in a high-temperature oil bath or by directly heating in a sand bath to approximately 250-260 °C.
-
The solid will melt, and vigorous evolution of CO₂ will be observed. Continue heating until the gas evolution ceases.
-
Cool the flask to room temperature. The crude 4-hydroxy-8-chloroquinoline solidifies upon cooling and can be purified by recrystallization from ethanol or acetic acid.
-
Protocol 2: Chlorination of 4-Hydroxy-8-chloroquinoline
-
Principle: This final step converts the 4-hydroxy group into the desired 4-chloro substituent. Phosphorus oxychloride (POCl₃) is a powerful and effective chlorodehydroxylation reagent for this transformation. The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, carefully add 4-hydroxy-8-chloroquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (3-5 equivalents).
-
Gently heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid will gradually dissolve.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess POCl₃. This step is highly exothermic and must be done cautiously.
-
Neutralize the acidic solution by the slow addition of a concentrated base (e.g., sodium hydroxide solution or ammonium hydroxide) until the solution is basic. Keep the mixture cool in an ice bath during neutralization.
-
The crude this compound will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.
-
The product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[7]
-
Quantitative Data and Characterization
| Step | Product | Typical Yield | Melting Point (°C) |
| 1-4 | 4-Hydroxy-8-chloroquinoline | 60-70% (overall) | 253-254 °C |
| 5 | This compound | 80-90% | 155-156 °C[7] |
Characterization:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline core.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms and their chemical environment.
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming the presence of two chlorine atoms through the characteristic isotopic pattern.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Alternative Quinoline Syntheses: A Comparative Overview
While the Gould-Jacobs approach is highly effective for this target, other named reactions for quinoline synthesis exist. Their applicability for synthesizing this compound is often limited.
-
Skraup Synthesis: Involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[9][10] The reaction is notoriously exothermic and often requires harsh conditions, which can lead to undesired side products and safety concerns, especially with a substituted aniline.
-
Combes Synthesis: This method condenses an aniline with a β-diketone under acidic conditions.[11][12] While useful for 2,4-substituted quinolines, it is not directly applicable for the 4,8-disubstituted pattern required here.
-
Friedländer Synthesis: This involves the reaction of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[13][14][15] The primary challenge would be the synthesis of the required starting material, 2-amino-3-chlorobenzaldehyde or a related ketone, which may not be readily available.
Caption: Comparison of major quinoline synthesis routes for the target molecule.
Conclusion
The synthesis of this compound is most reliably achieved through a multi-step sequence based on the Gould-Jacobs reaction. This method, starting from 2-chloroaniline, allows for precise control of the substituent placement, culminating in the chlorination of a 4-hydroxy-8-chloroquinoline intermediate. While requiring several steps, this pathway is robust, scalable, and utilizes readily accessible starting materials. The resulting this compound serves as a valuable and versatile platform for further synthetic diversification, particularly in the development of new therapeutic agents.
References
- Wikipedia. Friedländer synthesis. [Link]
- Wikipedia. Gould–Jacobs reaction. [Link]
- Wikipedia. Skraup reaction. [Link]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Organic Chemistry Portal. Synthesis of quinolines. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Slideshare.
- Wikipedia. Combes quinoline synthesis. [Link]
- Zhang, J., & Larock, R. C. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(26), 4952–4960. [Link]
- Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
- MDPI.
- Organic Chemistry Portal. Friedlaender Synthesis. [Link]
- Merck Index. Gould-Jacobs Reaction. [Link]
- YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
- Tarbell, D. S. (1946). The Synthesis of 4,6- and this compound. Journal of the American Chemical Society, 68(7), 1277–1279. [Link]
- Li, J., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(62), 39329-39333. [Link]
- YouTube. Combe's synthesis of quinoline || detailed mechanism. [Link]
- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
- Journal of the American Chemical Society. The Synthesis of 4,6- and this compound. [Link]
- Hebei Weimiao. Exploring the Properties and Applications of 4,7-Dichloroquinoline in Pharmaceutical Research and Development. [Link]
- Organic Syntheses. 4,7-dichloroquinoline. [Link]
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkyl
- ResearchGate. (a)
- Wikipedia. 4,7-Dichloroquinoline. [Link]
- PubMed Central.
- Scribd. Synthesis of 4,7-Dichloroquinoline. [Link]
- MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- PubChem. This compound. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C9H5Cl2N | CID 88973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. jk-sci.com [jk-sci.com]
Application Notes & Protocols: Leveraging 4,8-Dichloroquinoline as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of 4,8-Dichloroquinoline
This compound is a halogenated heterocyclic compound that has emerged as a powerful and versatile intermediate in organic synthesis. Its structure is characterized by a quinoline core substituted with chlorine atoms at the C4 and C8 positions. The true synthetic utility of this molecule lies in the differential reactivity of these two C-Cl bonds, which allows for sequential and regioselective functionalization.
The electron-withdrawing nature of the quinoline nitrogen atom significantly activates the C4 position towards nucleophilic aromatic substitution (SNAr), making it the primary site for reaction with a wide range of nucleophiles.[1][2][3] The C8 position, being less electronically perturbed, is comparatively less reactive in SNAr but can be readily engaged in transition-metal-catalyzed cross-coupling reactions. This predictable regioselectivity enables chemists to design multi-step syntheses with a high degree of control, making this compound a sought-after precursor for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science.[4] Many potent pharmaceutical agents, including analogues of the renowned antimalarial drug chloroquine, are built upon the quinoline scaffold, underscoring the importance of intermediates like this compound.[5][6][7][8][9]
This guide provides an in-depth exploration of the key transformations involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Diagram: Reactivity Map of this compound
Caption: Primary reaction pathways for this compound.
Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The most fundamental and widely exploited reaction of this compound is the nucleophilic aromatic substitution at the C4 position. The proximity of the C4 carbon to the electron-deficient pyridine ring makes it significantly more electrophilic and thus susceptible to attack by nucleophiles compared to the C8 position.[1][2] This inherent regioselectivity allows for the clean installation of a variety of functional groups, most notably amines, to yield 4-amino-8-chloroquinoline derivatives.
Causality Behind C4-Selectivity:
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate dictates the reaction's feasibility. For attack at C4, the negative charge can be delocalized onto the electronegative nitrogen atom of the quinoline ring, a stabilizing interaction that is not possible for an attack at C8. This energetic preference makes the C4 pathway significantly faster and more favorable.
Workflow for C4-Nucleophilic Aromatic Substitution
Caption: General workflow for SNAr on this compound.
Protocol 1: Synthesis of N-Substituted-4-amino-8-chloroquinoline via Conventional Heating
This protocol describes the synthesis of a 4-amino-8-chloroquinoline derivative, a core structure found in many antimalarial agents.[5][6]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., 2-aminoethanol, 1.5-3.0 eq)
-
Solvent: Ethanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add the desired amine nucleophile (1.5-3.0 eq) to the solution at room temperature with stirring.
-
Heating: Heat the reaction mixture to reflux (for ethanol, ~78 °C) and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Dilute the cooled mixture with distilled water to precipitate the product.[5] Alternatively, if the product is soluble, perform an aqueous workup by extracting with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Collect the crude solid by filtration and wash with cold water or diethyl ether. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-amino-8-chloroquinoline derivative.[5]
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 2-Aminoethanol | - (Neat) | 170 | 24 | 23 | [5] |
| Pyrrolidine | Ethanol | Reflux | 12 | >70 | [10] |
| Thiophenol | DMF | 100 | 6 | >70 | [10] |
Table 1. Representative conditions for SNAr at the C4-position of chloroquinolines.
Palladium-Catalyzed Cross-Coupling Reactions
While the C4 position is primed for SNAr, both the C4 and C8 positions can participate in palladium-catalyzed cross-coupling reactions. These methods dramatically expand the synthetic utility of this compound, enabling the formation of C-C and C-N bonds that are otherwise difficult to forge.[11] Regioselectivity can often be controlled by tuning ligands and reaction conditions, though C4 generally remains the more reactive site.[12]
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl halides with boronic acids or their esters.[13][14] When applied to this compound, it allows for the introduction of new aryl or heteroaryl substituents, creating complex biaryl structures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 8. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 9. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nobelprize.org [nobelprize.org]
- 14. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols for the Laboratory Use of 4,8-Dichloroquinoline
Abstract: This document provides a comprehensive guide for the safe handling and effective utilization of 4,8-dichloroquinoline (CAS No. 21617-12-9) in a research and development setting. This compound is a pivotal heterocyclic building block, primarily employed as a chemical intermediate in the synthesis of novel compounds for medicinal chemistry and materials science.[1] Its reactivity, governed by two chlorine substituents on the quinoline core, makes it a versatile precursor for creating diverse molecular libraries. These application notes detail the compound's physicochemical properties, critical safety protocols, and a step-by-step methodology for its most common application: nucleophilic aromatic substitution (SNAr). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure procedural integrity and reproducibility.
Compound Profile and Physicochemical Properties
This compound is a solid organic compound whose utility is derived from the distinct reactivity of its two chlorine atoms.[2] The chlorine at the 4-position is particularly susceptible to nucleophilic substitution, a feature extensively exploited in synthetic chemistry.[3]
| Property | Value | Source(s) |
| CAS Number | 21617-12-9 | [PubChem[2], Manchester Organics[4]] |
| Molecular Formula | C₉H₅Cl₂N | [PubChem[2], ChemScene[5]] |
| Molecular Weight | 198.05 g/mol | [PubChem[2], ChemScene[5]] |
| Appearance | White to Off-White Solid | [Pharmaffiliates[6]] |
| Melting Point | 156-160 °C | [Local Pharma Guide[7]] |
| Purity | Typically ≥95-98% | [ChemScene[5], Spectrum Chemical[8]] |
| IUPAC Name | This compound | [PubChem[2]] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF). | Inferred from reaction protocols. |
Health, Safety, and Handling Protocols
This compound is classified as an irritant and requires careful handling to avoid exposure. Adherence to strict safety protocols is mandatory.
Hazard Identification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several key hazards associated with this compound.[2]
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation.[2] |
Safe Handling Workflow
A systematic approach to handling this compound is essential to minimize risk. The following workflow must be observed at all times.
Caption: Workflow for the safe laboratory handling of this compound.
First Aid Measures
-
In case of skin contact: Immediately wash off with soap and plenty of water and consult a physician.[9][10]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][10]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[9][10]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9][10]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place.[9][11] Keep the container tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12] Do not let the product enter drains.[9]
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in synthetic chemistry is as an electrophile in SNAr reactions. The electron-withdrawing nitrogen atom in the quinoline ring activates the C4- and C2-positions towards nucleophilic attack. The C4-position is generally more reactive, allowing for selective substitution. This reaction is fundamental to creating derivatives with potential biological activity, such as novel antimalarial or anticancer agents.[3][13]
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine) attacks the electron-deficient carbon atom at the C4-position, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the chloride leaving group is eliminated, restoring aromaticity and yielding the substituted product.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C9H5Cl2N | CID 88973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 4-Amino-7,8-dichloroquinoline | 948293-25-2 [smolecule.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. chemscene.com [chemscene.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CAS NO. 21617-12-9 | this compound | C9H5Cl2N [localpharmaguide.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 4,8-Dichloroquinoline Scaffold
Introduction: The Strategic Importance of the 4,8-Dichloroquinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2][3] Its versatile structure allows for diverse functionalization, leading to compounds with a wide array of therapeutic applications, including antimalarial, anticancer, anti-inflammatory, and antiviral agents.[2][3][4][5] Among the various quinoline derivatives, the this compound scaffold (CAS No. 21617-12-9) serves as a particularly valuable and versatile starting material for the synthesis of novel chemical entities.[6][7]
The strategic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen.[1][8] This inherent reactivity difference allows for selective functionalization at the C4 position, while leaving the C8-chloro group intact for subsequent transformations. This sequential functionalization capability is a powerful tool for building molecular complexity and generating diverse compound libraries for drug discovery programs.
This comprehensive guide provides detailed application notes and protocols for the key functionalization strategies of the this compound scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important building block in their synthetic endeavors. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational experimental design.
Part 1: Selective Functionalization at the C4-Position via Nucleophilic Aromatic Substitution (SNAr)
The most common and direct method for functionalizing the this compound scaffold is through nucleophilic aromatic substitution (SNAr) at the C4 position.[8] This reaction is driven by the electron-deficient nature of the C4 carbon, making it an excellent electrophilic site for a variety of nucleophiles.
Causality of C4-Selectivity
The heightened reactivity of the C4-chloro group compared to the C8-chloro group is a direct consequence of the electronic properties of the quinoline ring. The nitrogen atom at position 1 exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, which is more pronounced at the ortho (C2) and para (C4) positions. This effect stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack at C4, thereby lowering the activation energy for the substitution at this position.[9][10] In contrast, the C8 position is less affected by the nitrogen's electron-withdrawing nature, rendering its chlorine substituent less reactive towards nucleophiles. This inherent differential reactivity is the cornerstone of selective C4 functionalization.[1]
Experimental Workflow: General SNAr Protocol
Caption: General workflow for nucleophilic aromatic substitution on this compound.
Protocol 1.1: Amination at the C4-Position (Conventional Heating)
This protocol describes the synthesis of 4-amino-8-chloroquinoline derivatives, which are important pharmacophores in many antimalarial drugs.[2][5]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., aniline, piperidine) (1.1 - 1.5 eq)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (optional, e.g., K₂CO₃, Na₂CO₃, or a tertiary amine like triethylamine)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., 5-10 mL per mmol of quinoline).
-
Add the amine nucleophile (1.1 - 1.5 eq). If the amine is used as its hydrochloride salt, add a suitable base (e.g., K₂CO₃, 2.0 eq) to liberate the free amine. For less reactive amines, the addition of a base can also be beneficial.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (typically 80-150 °C, depending on the solvent) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
The crude product is then subjected to a standard aqueous work-up. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a dilute aqueous base (e.g., NaHCO₃ solution) to remove any acidic byproducts.
-
The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Trustworthiness Check: The progress of the reaction should be monitored by TLC, observing the consumption of the this compound starting material and the appearance of a new, typically more polar, product spot. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.
Protocol 1.2: Microwave-Assisted C4-Amination
Microwave irradiation can significantly accelerate the rate of SNAr reactions, often leading to higher yields and shorter reaction times.[2]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 - 2.0 eq)
-
Solvent (e.g., DMSO, DMF, Ethanol)
-
Microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the amine (1.2 - 2.0 eq), and the appropriate solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 120-180 °C) for a specified time (usually 15-60 minutes). The reaction parameters should be optimized for the specific substrates.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent, followed by the work-up and purification steps described in Protocol 1.1.
Expertise & Experience Note: The choice of solvent is crucial in microwave-assisted synthesis as it needs to be able to absorb microwave energy efficiently. Polar solvents like DMSO and DMF are excellent choices.
Part 2: Functionalization via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a broader scope of functionalization for the this compound scaffold.
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with a halide.[11][12][13] This reaction can be selectively performed at either the C4 or C8 position, depending on the reaction conditions and the catalyst system employed. Generally, the C4-position is more reactive.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroaryl-boronic acid or boronic ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the boronic acid/ester (1.2 - 1.5 eq), the palladium catalyst, ligand (if used), and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate.
-
Purify the crude product by column chromatography.
Authoritative Grounding: The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling and often requires optimization for specific substrates. For aryl chlorides, more electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition step.[13]
Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[14][15][16] This method provides a complementary approach to the classical SNAr for the amination of the this compound scaffold and is particularly useful for coupling less nucleophilic amines.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, DavePhos) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precursor, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by the this compound and the amine.
-
Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Trustworthiness Check: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for achieving high yields. The choice of ligand is also crucial and depends on the nature of the amine and the aryl halide.
Part 3: Advanced Strategies and Regioselectivity
While the C4 position is generally more reactive, functionalization at the C8 position can be achieved through several strategies.
C-H Functionalization
Recent advances in C-H activation/functionalization offer novel ways to introduce substituents at the C8 position.[17][18] These methods often employ a directing group to guide a transition metal catalyst to a specific C-H bond. For quinolines, the nitrogen atom can act as a directing group, but often the formation of a quinoline N-oxide is used to enhance and direct the C-H activation, predominantly at the C2 and C8 positions.[1][19][20]
Halogen-Metal Exchange
Halogen-metal exchange, typically using an organolithium reagent at very low temperatures (e.g., -78 to -100 °C), can be used to generate an organometallic intermediate at either the C4 or C8 position, which can then be quenched with an electrophile.[1] The regioselectivity of this process can be influenced by the specific organolithium reagent, the solvent, and the temperature.
Data Summary
| Reaction Type | Position | Typical Reagents | Key Conditions | Yield Range |
| SNAr Amination | C4 | Amines | Conventional heating or microwave | 60-95% |
| Suzuki-Miyaura | C4 | Boronic Acids, Pd catalyst, Base | Inert atmosphere, 80-120 °C | 50-90% |
| Buchwald-Hartwig | C4 | Amines, Pd catalyst, Ligand, Base | Anhydrous, inert atmosphere | 65-95% |
Conclusion
The this compound scaffold is a highly valuable building block in synthetic and medicinal chemistry. Its differential reactivity allows for a programmed and selective functionalization, enabling the synthesis of a wide range of complex molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. By understanding the underlying principles of selectivity and reactivity, scientists can rationally design and execute synthetic strategies to generate novel compounds with potential therapeutic applications.
References
- The Versatility of this compound in Fine Chemical Synthesis. Geshan.
- Buchwald–Hartwig amination. Wikipedia.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
- 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central.
- (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Buchwald Hartwig Coupling. Common Organic Chemistry.
- Synthesis of 7-chloroquinolinyl-4-. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv.
- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.
- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central.
- Aromatic Nucleophilic Substitution. Fisher Scientific.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Europe PMC.
- Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. ResearchGate.
- Experimental and DFT Studies on Cp*Co(III)-Catalyzed Selective C8-Olefination and Oxyarylation of Quinoline N-Oxides with Terminal Alkynes. ChemRxiv.
- Site-Selective C8-Alkylation of Quinolines with Cyclopropanols: Merging C–H/C–C Bond Activation. ResearchGate.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 6. nbinno.com [nbinno.com]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Strategic Functionalization of the Quinoline Core via Nucleophilic Substitution of 4,8-Dichloroquinoline
Preamble: The Strategic Importance of 4,8-Dichloroquinoline
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] From antimalarials like chloroquine to novel anticancer agents, the functionalization of the quinoline ring system is a critical endeavor in drug development.[1][2][3][4] this compound emerges as a particularly valuable and versatile building block, offering two distinct reactive sites for modification.[5]
This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound. Moving beyond a simple recitation of steps, we will dissect the underlying principles of regioselectivity, provide field-tested protocols for various nucleophile classes, and offer insights into optimizing these crucial synthetic transformations.
Mechanistic Underpinnings: Decoding Regioselectivity in Dichloroquinolines
The capacity of this compound to undergo nucleophilic substitution is governed by the electron-deficient nature of the quinoline ring, a direct consequence of the electron-withdrawing effect of the heterocyclic nitrogen atom.[6][7] The reaction proceeds via the classical nucleophilic aromatic substitution (SNAr) mechanism, a two-step addition-elimination process.[8][9]
-
Addition Step: The nucleophile attacks one of the chlorine-bearing carbons, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11]
-
Elimination Step: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.[11]
The central question for this substrate is one of regioselectivity : which chlorine atom, the one at C4 or C8, is preferentially substituted?
The Causality of C4-Selectivity:
Experimental evidence overwhelmingly shows that nucleophilic attack occurs preferentially at the C4 position under standard conditions. This selectivity is not arbitrary but is rooted in the electronic stabilization of the Meisenheimer complex.
-
Attack at C4: When a nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized across the carbocyclic ring and, most importantly, onto the electronegative nitrogen atom via resonance. This extensive delocalization creates a more stable, lower-energy intermediate.
-
Attack at C8: An attack at the C8 position results in a Meisenheimer complex where the negative charge is confined to the carbocyclic (benzene) portion of the molecule. It cannot be delocalized onto the ring nitrogen. This results in a less stable, higher-energy intermediate.
Because the reaction pathway involving the more stable intermediate has a lower activation energy, substitution at the C4 position is kinetically favored. This principle is a recurring theme in the chemistry of similar dihalo-heterocycles, such as 2,4-dichloroquinazolines.[12][13]
Application Protocols: Synthesis of 4-Substituted-8-Chloroquinolines
The following protocols are designed as robust starting points for research. They should be adapted based on the specific reactivity of the nucleophile and the scale of the reaction.
General Workflow for SNAr Reactions
A standardized workflow ensures reproducibility and simplifies the isolation process.
Protocol 1: Amination with N-Nucleophiles
The synthesis of 4-aminoquinolines is arguably the most widespread application of this reaction, forming the basis of numerous therapeutic agents.[14]
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 2.0 eq)
-
Solvent: Ethanol, n-Butanol, DMF, or DMSO
-
Optional Base: K₂CO₃, Et₃N (if using an amine salt or a less nucleophilic amine)
-
Standard glassware for reaction, work-up, and purification
Step-by-Step Methodology (Conventional Heating):
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Addition: Add the amine nucleophile (1.1 - 2.0 eq). If the amine is highly volatile, add it through the condenser. Scientist's Note: Using an excess of a liquid amine can often serve as both the nucleophile and the base, simplifying the reaction mixture.[15]
-
Reaction: Heat the mixture to reflux (typically 80-130 °C, depending on the solvent) and stir.[15] Monitor the reaction's progress by Thin Layer Chromatography (TLC). Reactions can take from 4 to 24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Wash the organic layer successively with water and brine. Self-Validation: This step removes inorganic salts and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the pure 4-amino-8-chloroquinoline product.[15]
Field-Proven Insight (Microwave Synthesis): For faster, more efficient reactions, microwave irradiation is highly effective. Reactions can often be completed in 20-30 minutes at 140-180 °C in a solvent like DMSO.[14][16]
| Nucleophile Class | Typical Conditions | Temperature (°C) | Time (h) | Yield Range (%) |
| Aliphatic Amines | Ethanol, Reflux | 80 - 120 | 4 - 12 | 80 - 95 |
| Aromatic Amines | DMF or DMSO, Heat | 120 - 150 | 12 - 24 | 70 - 90 |
| Microwave (General) | DMSO | 140 - 180 | 0.3 - 0.5 | 85 - 98 |
Table 1. Typical reaction parameters for the C4-amination of this compound.
Protocol 2: Etherification with O-Nucleophiles
The introduction of alkoxy or aryloxy groups requires the in situ formation of a more potent alkoxide or phenoxide nucleophile.
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.2 eq)
-
Strong Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.3 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Solvent: DMF or THF
-
Standard glassware for reaction under inert atmosphere
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add the alcohol or phenol (1.2 eq) and anhydrous DMF.
-
Nucleophile Formation: Cool the solution to 0 °C in an ice bath. Add the strong base (e.g., NaH) portion-wise. Causality Note: This deprotonation step is critical as alcohols and phenols are generally poor nucleophiles. The resulting alkoxide/phenoxide is significantly more reactive. Allow the mixture to stir for 30 minutes at 0 °C.
-
Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress by TLC.
-
Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Thioetherification with S-Nucleophiles
Thiols are inherently more acidic and more nucleophilic than their alcohol counterparts, which can simplify reaction conditions.[17]
Materials:
-
This compound (1.0 eq)
-
Thiol or Thiophenol (1.1 eq)
-
Base: K₂CO₃ (1.5 eq) or Et₃N (1.5 eq)
-
Solvent: DMF or Acetonitrile
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), the thiol (1.1 eq), and the base (e.g., K₂CO₃) in DMF.
-
Reaction: Heat the mixture to 50-70 °C with vigorous stirring. Scientist's Note: The higher nucleophilicity of the thiolate anion often allows for lower reaction temperatures and shorter reaction times compared to oxygen nucleophiles.[17]
-
Monitoring & Work-up: Monitor by TLC. Upon completion, cool the mixture and pour it into ice-water. A precipitate of the crude product may form.
-
Isolation & Purification: Collect the solid by filtration or extract the aqueous mixture with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the resulting thioether by column chromatography or recrystallization.
Advanced Strategy: Sequential Disubstitution
While C4 is the kinetically favored site, substitution at C8 is also possible under more forcing conditions. This differential reactivity allows for the programmed, sequential synthesis of 4,8-disubstituted quinolines.
Protocol Insight: To achieve disubstitution, first perform the C4-substitution reaction as described in the protocols above and rigorously purify the 4-substituted-8-chloroquinoline intermediate. Then, subject this intermediate to a second SNAr reaction with the same or a different nucleophile, but under significantly harsher conditions (e.g., higher temperatures >150 °C, stronger bases, or extended reaction times).
References
- Alarcón-Espósito, J., et al. (2016). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate.
- El-Sayed, A. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Various Authors. (n.d.). Synthesis of 4,8-Disubtituted Quinolines. ResearchGate.
- de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (PMC).
- de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate.
- Wikipedia Contributors. (n.d.). Nucleophilic aromatic substitution. Wikipedia.
- ChemHelp ASAP. (2020). SNAr reaction mechanism. YouTube.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
- Quiroga-Artigas, G., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
- Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Institutes of Health (PMC).
- Cao, R., et al. (2022). Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5. PubMed.
- Al-Ostath, A., et al. (2021). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
- Various Authors. (2019). QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. ResearchGate.
- Kumar, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health (PMC).
- Motiwala, H. F., et al. (2007). Microwave-Accelerated Solvent- and Catalyst-Free Synthesis of 4-Aminoaryl/alkyl-7-chloroquinolines and 2-Aminoaryl/alkylbenzothiazoles. ResearchGate.
- Various Authors. (n.d.). Reactivity comparison between alcohol and thiol. ResearchGate.
- All About Chemistry. (2020). Reactions of Quinoline. YouTube.
- Fine Chemical Manufacturer. (n.d.). The Versatility of this compound in Fine Chemical Synthesis. Article.
- Royal Society of Chemistry. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry.
- Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. National Institutes of Health (PMC).
- Quiroga-Artigas, G., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.
- CompuChem. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompuChem.
- Dong, G. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. PubMed.
- Fochi, I., et al. (2022). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI.
- Asati, V., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
- Marella, A., et al. (2013). Quinoline: A versatile heterocyclic. National Institutes of Health (PMC).
- Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to S N 1 and S N 2 Processes. ResearchGate.
- Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Semantic Scholar.
- Various Authors. (n.d.). Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. ResearchGate.
- Rostami, A., et al. (2022). Strategies for the direct oxidative esterification of thiols with alcohols. National Institutes of Health (PMC).
- Clark, J. (2023). What is Nucleophilic Substitution?. Chemistry LibreTexts.
- Soderberg, T. (2020). The Chemistry of Alcohols and Thiols. Chemistry LibreTexts.
- Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry.
Sources
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives from Dichloroquinolines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The continued exploration of this scaffold for novel therapeutic agents necessitates robust and versatile synthetic methodologies. This guide provides a detailed exploration of the primary synthetic pathways to 4-aminoquinoline derivatives, starting from the readily available precursor, 4,7-dichloroquinoline. We will delve into the mechanistic underpinnings of these reactions, offer step-by-step protocols, and provide insights gleaned from extensive research to empower chemists in their drug discovery endeavors.
The synthesis of the precursor, 4,7-dichloroquinoline, is a critical first step. It is commonly prepared from 3-chloroaniline through several established methods, such as the Gould-Jacobs reaction.[2] One common approach involves the condensation of 3-chloroaniline with diethyl oxaloacetate, followed by cyclization, hydrolysis, decarboxylation, and subsequent chlorination with phosphorus oxychloride to yield the target 4,7-dichloroquinoline.[2][3]
Part 1: The Workhorse Reaction - Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for the synthesis of 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction.[4] This reaction leverages the electron-deficient nature of the quinoline ring, which is further activated by the presence of the chlorine atom at the 4-position, making it susceptible to nucleophilic attack by an amine.
Mechanism and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the C4 carbon of the dichloroquinoline, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinoline ring system. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the 4-aminoquinoline product.
A key feature of the reaction with 4,7-dichloroquinoline is its high regioselectivity. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic substitution than the chlorine at the C7 position. This is attributed to the greater activation of the C4 position by the ring nitrogen, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. Computational studies, such as DFT calculations, have confirmed that the carbon atom at the 4-position has a higher LUMO coefficient, making it the more electrophilic site for nucleophilic attack.[5][6]
Caption: Figure 1: S-N-Ar Mechanism at C4
Experimental Protocol: Synthesis of N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine
This protocol is adapted from a procedure for the synthesis of a series of 4-aminoquinoline derivatives and serves as a representative example of the SNAr reaction.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4,7-Dichloroquinoline | 98% | Commercially Available |
| N,N-dimethylethane-1,2-diamine | 99% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |
| Magnesium Sulfate (MgSO₄), anhydrous | ACS Grade | Commercially Available |
| Round-bottom flask with reflux condenser | - | Standard Glassware |
| Magnetic stirrer with heating mantle | - | Standard Equipment |
| Separatory funnel | - | Standard Glassware |
| Rotary evaporator | - | Standard Equipment |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4,7-dichloroquinoline (2.5 mmol) and N,N-dimethylethane-1,2-diamine (5 mmol). The use of an excess of the amine is common to drive the reaction to completion and can also act as a solvent.[1][7]
-
Heating: Heat the reaction mixture to 120-130 °C with continuous stirring. The reaction is typically carried out neat (without an additional solvent).[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Reaction Time: Maintain the temperature for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane.
-
Transfer the solution to a separatory funnel and wash successively with 5% aqueous sodium bicarbonate solution, water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Typical Reaction Parameters:
| Amine Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethane-1,2-diamine | 130 | 7 | High | [1] |
| N,N-dimethyl-propane-1,3-diamine | 130 | 8 | High | [1] |
| 4-diethylamino-1-methylbutylamine | 180 | - | 94 | [3] |
Part 2: The Modern Approach - Palladium-Catalyzed Buchwald-Hartwig Amination
For substrates that are sensitive to the high temperatures often required for SNAr, or for less nucleophilic amines, the Buchwald-Hartwig amination offers a powerful and milder alternative.[8] This palladium-catalyzed cross-coupling reaction has revolutionized the formation of C-N bonds.[8][9]
Mechanism and Advantages
The Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide (dichloroquinoline) to a Pd(0) complex. This is followed by the coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.
Key Advantages:
-
Milder Reaction Conditions: Often proceeds at lower temperatures than SNAr.
-
Broader Substrate Scope: Effective for a wider range of amines, including less nucleophilic ones.
-
High Functional Group Tolerance: Can be used with substrates bearing various functional groups that might not be stable under SNAr conditions.
Caption: Figure 2: Buchwald-Hartwig Catalytic Cycle
Experimental Protocol: Palladium-Catalyzed Amination of 4,7-Dichloroquinoline
This protocol is a general method adapted from studies on the palladium-catalyzed amination of various dichloroquinolines.[10][11]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4,7-Dichloroquinoline | 98% | Commercially Available |
| Amine (e.g., adamantane-containing amine) | As required | Commercially Available |
| Pd₂(dba)₃ or Pd(OAc)₂ | Catalyst Grade | Commercially Available |
| BINAP or DavePhos | Ligand Grade | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | 97% | Commercially Available |
| Anhydrous Dioxane or Toluene | Anhydrous | Commercially Available |
| Argon or Nitrogen gas supply | High purity | - |
| Schlenk flask or equivalent | - | Standard Glassware |
Procedure:
-
Inert Atmosphere: Assemble a two-neck flask equipped with a condenser and a magnetic stirrer. Flush the system with dry argon or nitrogen.
-
Addition of Solids: Charge the flask with 4,7-dichloroquinoline (0.25 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 4-8 mol%), and the phosphine ligand (e.g., BINAP, 4.5-9 mol%).[11]
-
Solvent Addition: Add anhydrous dioxane or toluene (2 mL).
-
Stirring: Stir the mixture for 2-3 minutes at room temperature.
-
Addition of Amine and Base: Add the desired amine (0.25 mmol for mono-amination) and sodium tert-butoxide (0.375 mmol).
-
Heating: Heat the reaction mixture to reflux (typically around 100-110 °C).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Reaction Time: The reaction is typically complete within 6-15 hours.[11]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Characterization and Data Analysis
Confirmation of the structure and purity of the synthesized 4-aminoquinoline derivatives is crucial. The following analytical techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the successful incorporation of the amine side chain and the regiochemistry of the substitution.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Techniques like Electrospray Ionization (ESI) are common.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
-
Elemental Analysis: Provides the percentage composition of elements, which should match the calculated values for the desired compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield (SNAr) | Insufficient temperature or reaction time. | Increase the temperature and/or extend the reaction time. Monitor closely with TLC. |
| Low nucleophilicity of the amine. | Consider using the Buchwald-Hartwig amination protocol. | |
| Low or no product yield (Buchwald-Hartwig) | Inactive catalyst or ligand. | Use fresh catalyst and ligand. Ensure all reagents and solvents are anhydrous and the reaction is under an inert atmosphere. |
| Inappropriate base or solvent. | Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane). | |
| Formation of side products | Di-substitution at C4 and C7. | Use a stoichiometric amount of the amine for mono-substitution. For SNAr, lower the temperature. For Buchwald-Hartwig, careful control of stoichiometry is key. |
| Difficulty in purification | Product is highly polar. | Use a more polar eluent system for column chromatography. Consider reverse-phase chromatography. |
| Starting materials and product have similar Rf values. | Optimize the TLC solvent system to achieve better separation before attempting column chromatography. |
Conclusion
The synthesis of 4-aminoquinoline derivatives from dichloroquinolines remains a highly relevant and active area of research. Both the classical SNAr and the modern Buchwald-Hartwig amination provide powerful tools for accessing these valuable scaffolds. The choice of method depends on the specific substrate, the desired scale of the reaction, and the available resources. By understanding the underlying mechanisms and following well-established protocols, researchers can efficiently synthesize a diverse range of 4-aminoquinoline derivatives for biological evaluation and the development of new therapeutic agents.
References
- Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules. 2013 Feb 6;18(2):2096-109. [Link]
- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. [Link]
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
- Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives.
- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PubMed Central. [Link]
- 4,7-Dichloroquinoline. Wikipedia. [Link]
- Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC. [Link]
- Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. SpringerLink. [Link]
- Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PubMed Central. [Link]
- Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. [Link]
- New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evalu
- Pd-catalyzed amination of 4,7-dichloroquinoline.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
- Process for the preparation of 4-amino-chloroquinolines.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Amination of halopyrimidines and 4-chloroquinazoline.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines | MDPI [mdpi.com]
Application Notes & Protocols for 4,8-Dichloroquinoline in Fine Chemical Synthesis
Introduction: The Strategic Importance of 4,8-Dichloroquinoline
In the landscape of fine chemical synthesis, the quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, functional materials, and agrochemicals.[1][2][3] Among its many derivatives, this compound (CAS No: 21617-12-9) emerges as a highly versatile and powerful building block.[4][5] Its strategic value lies in the differential reactivity of its two chlorine substituents. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. In contrast, the C8 chlorine is less reactive towards nucleophiles but is amenable to transition metal-catalyzed cross-coupling reactions. This dichotomy in reactivity allows for selective, stepwise functionalization, making this compound an invaluable precursor for creating complex, multi-substituted quinoline derivatives.[6]
This guide provides an in-depth exploration of the applications of this compound, detailing the causality behind synthetic strategies and providing field-proven protocols for its use in key chemical transformations. It is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this intermediate in their synthetic campaigns.
Safety & Handling of this compound
Before commencing any experimental work, a thorough understanding of the hazards associated with this compound is mandatory.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.[7]
-
Skin Irritation: Causes skin irritation.[8]
-
Eye Irritation: Causes serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[8][9]
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[9][11]
-
Skin Protection: Handle with impermeable gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear a lab coat or other protective clothing.[9]
-
Respiratory Protection: For nuisance exposures or if dust is generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[9]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. The compound can be hygroscopic; storage under an inert gas is recommended.[9]
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Immediately call a poison center or doctor.[7][11]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[9]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][11]
Core Application: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The most prevalent application of dichloroquinolines is the selective substitution of the C4-chloro group. This SNAr reaction is the cornerstone for synthesizing a vast array of pharmacologically active 4-aminoquinolines, 4-thioquinolines, and 4-alkoxyquinolines.[12][13]
Causality of Reactivity: The C4 position is electron-deficient (electrophilic) due to the resonance and inductive effects of the adjacent nitrogen atom. This activation facilitates the attack by a nucleophile, forming a stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity. This process is a fundamental method for introducing diverse functionalities.[12]
Caption: SNAr reaction workflow on this compound.
Application Example 1: Synthesis of 4-Aminoquinoline Derivatives
4-Aminoquinolines are a critical class of compounds, most famously represented by the antimalarial drug chloroquine.[14] The synthesis typically involves the reaction of a 4-chloroquinoline with a primary or secondary amine.
Protocol: Synthesis of N-(8-chloroquinolin-4-yl)alkyldiamine Analogues
This protocol is adapted from methodologies used for the synthesis of 4-aminoquinoline derivatives and illustrates a common approach.[14]
Materials:
-
This compound (1.0 eq)
-
Appropriate N,N-dialkyl-alkane-1,x-diamine (e.g., N,N-dimethyl-propane-1,3-diamine) (2.0-2.5 eq)
-
Solvent: Dichloromethane (DCM) for workup
-
Aqueous solutions: 5% Sodium Bicarbonate (NaHCO₃), Brine
-
Drying agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, create a mixture of this compound (1.0 eq) and the selected diamine (2.0-2.5 eq). Note: The reaction is often run neat (without solvent) using an excess of the amine, which also acts as a base to neutralize the HCl byproduct.
-
Heating: Heat the reaction mixture to 130 °C with continuous stirring.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Cooling & Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the cooled reaction mixture with dichloromethane. Transfer the solution to a separatory funnel and wash successively with 5% aqueous NaHCO₃, water, and then brine.[14]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[14]
-
Purification: The resulting crude residue is purified by column chromatography on silica gel, typically using a chloroform-methanol or DCM-methanol gradient, to yield the pure 4-amino-8-chloroquinoline product.
| Nucleophile Example | Conditions | Typical Yield | Reference |
| N,N-dimethyl-propane-1,3-diamine | Neat, 130 °C, 8h | Good | [14] |
| Ethane-1,2-diamine | Neat, 80 °C -> 130 °C, 8h | Good | [14] |
| o-Phenylenediamine | Ethanol, Ultrasound, 90 °C, 30min | 78-89% | [15] |
Core Application 2: Palladium-Catalyzed Cross-Coupling Reactions
While the C4 position is dominated by SNAr chemistry, the less reactive C8-Cl bond provides an orthogonal handle for functionalization via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of aryl or vinyl groups, creating C-C bonds and accessing a different chemical space.[6][16]
Causality of Selectivity: Palladium catalysts, particularly Pd(0) complexes, can insert into the C-Cl bond at position 8 via oxidative addition. This step is typically the rate-limiting and requires more forcing conditions than SNAr at C4. By first performing the SNAr reaction at C4 under milder thermal conditions and then employing a Pd catalyst for the C8 position, a highly controlled and regioselective synthesis can be achieved.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Application Example 2: Synthesis of 4-Aryl-8-hydroxyquinolines
While direct coupling on this compound is possible, a more common strategy involves protecting the second reactive site or using a derivative. The following protocol for a related substrate, 4-chloro-8-tosyloxyquinoline, demonstrates the principles of Suzuki coupling at the C4 position, which can be adapted for the C8 position of a 4-substituted-8-chloroquinoline.[17]
Protocol: Suzuki-Miyaura Coupling of a Chloroquinoline
This protocol is based on the successful cross-coupling of various arylboronic acids with a chloroquinoline derivative.[16][17]
Materials:
-
4-Substituted-8-chloroquinoline (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)
-
Solvent: Anhydrous Dimethylformamide (DMF) or a Toluene/Ethanol/Water mixture
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Inert Atmosphere: To a Schlenk flask, add the 8-chloroquinoline substrate (1.0 eq), arylboronic acid (1.5 eq), base (2.0 eq), and Pd(PPh₃)₄ catalyst (0.05 eq).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. Add the degassed anhydrous solvent via cannula.
-
Heating: Heat the reaction mixture to 80-100 °C under the inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Quenching & Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C-C coupled product.
| Reaction Type | Catalyst | Key Application | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | C-C bond formation (Arylation) | [16][17] |
| Sonogashira | Pd/Cu catalysts | C-C bond formation (Alkynylation) | [18] |
| Heck | Pd catalysts | C-C bond formation (Vinylation) | [18] |
Advanced Synthetic Strategies
Beyond these two primary transformations, this compound can be used in more complex, multi-step syntheses.
Sequential Functionalization: A powerful strategy involves a two-step process:
-
SNAr at C4: A nucleophile (e.g., morpholine) is first installed at the C4 position under thermal conditions.[19][20]
-
Cross-Coupling at C8: The resulting 4-substituted-8-chloroquinoline is then subjected to a palladium-catalyzed cross-coupling reaction to modify the C8 position.
This orthogonal approach allows for the precise and independent installation of two different functional groups, dramatically increasing molecular complexity from a single starting material. A three-step synthesis involving N-oxidation, C2-amide formation, and a final C4 SNAr reaction has also been demonstrated, showcasing the versatility of the quinoline core.[19][20]
Caption: Workflow for sequential functionalization of this compound.
References
- The Versatility of this compound in Fine Chemical Synthesis. Specialty Chemicals.
- MSDS of 4,8-Dichloroquinazoline. ChemicalBook.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- GHS07 - Safety D
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Safety Data Sheet - MedchemExpress.com. MedChemExpress.
- Navigating the Purchase of this compound: A Buyer's Guide. LinkedIn.
- 4-Chloroquinoline-8-carbonitrile - Safety D
- Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. Benchchem.
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
- The Synthesis of 4,6- and this compound. Journal of the American Chemical Society.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- This compound. ChemScene.
- A possible mechanism for the CDC reaction of 4,7-dichloroquinoline with 1,4-dioxane.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives.
- Recent advances in transition metal-catalyzed reactions of chloroquinoxalines. PubMed.
- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
- 4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses. [Link]
- This compound PubChem CID 88973. PubChem - NIH. [Link]
- Synthesis of Bioactive compounds.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline (PDF).
- Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative.
- 4,7-Dichloroquinoline design inspired by the natural molecule (PDF).
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Semantic Scholar. [Link]
- Recent advances in research of natural and synthetic bioactive quinolines. PubMed. [Link]
- 4-Aminoquinoline: a comprehensive review of synthetic str
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | C9H5Cl2N | CID 88973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. capotchem.cn [capotchem.cn]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. aksci.com [aksci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Introduction: The Quinoline Scaffold and the Strategic Importance of 4,8-Dichloroquinoline
An Application Guide to the Utilization of 4,8-Dichloroquinoline in Antimalarial Drug Discovery
The quinoline ring system is a cornerstone of antimalarial chemotherapy, forming the structural basis for legacy drugs like quinine and chloroquine, as well as compounds targeting different parasite life stages, such as the 8-aminoquinoline, primaquine.[1][2] The enduring challenge in malaria treatment is the relentless emergence of drug-resistant Plasmodium falciparum strains, which necessitates a continuous pipeline of new, effective, and affordable therapeutic agents.[3][4][5]
Modifying existing pharmacophores is a proven strategy in drug discovery, and the 4-aminoquinoline scaffold remains a fertile ground for developing next-generation antimalarials.[5][6] In this context, this compound emerges as a highly strategic starting material. Its two chlorine atoms at positions 4 and 8 are reactive sites for nucleophilic substitution, offering a divergent synthetic pathway to two distinct and important classes of antimalarial compounds:
-
4-Aminoquinoline Analogues: Substitution at the 4-position can generate compounds analogous to chloroquine, primarily targeting the blood stages of the parasite. These agents are known to act by interfering with the parasite's detoxification of heme.[1][7][8][9]
-
8-Aminoquinoline Analogues: Substitution at the 8-position can lead to derivatives similar to primaquine, which are uniquely active against the dormant liver-stage parasites (hypnozoites) of P. vivax and P. ovale and also possess gametocytocidal activity, crucial for blocking malaria transmission.[10][11][12][13][14]
This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the application of this compound in the synthesis and evaluation of novel antimalarial candidates. It details synthetic protocols, standardized biological assays, and key structure-activity relationship (SAR) insights to guide the design of potent next-generation compounds.
Part 1: Synthetic Pathways from this compound
The primary synthetic utility of this compound lies in the differential reactivity of its chlorine atoms, allowing for selective functionalization. The chlorine at the 4-position is significantly more susceptible to nucleophilic aromatic substitution than the one at the 8-position, enabling chemists to introduce a wide variety of amine-containing side chains crucial for antimalarial activity.
Protocol 1: General Synthesis of 4-Amino-8-Chloroquinoline Derivatives
This protocol outlines a standard nucleophilic aromatic substitution to install an amino side chain at the 4-position, a common step in synthesizing chloroquine analogues.[3][15]
Rationale: This reaction leverages the electron-withdrawing nature of the quinoline nitrogen, which activates the C4 position for nucleophilic attack. Phenol is often used as a solvent and a mild acid catalyst, facilitating the reaction.
Materials:
-
This compound
-
Desired primary or secondary diamine (e.g., 1,2-diaminoethane)
-
Phenol
-
Anhydrous Tetrahydrofuran (THF) or a similar high-boiling point solvent
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry reaction vessel, combine this compound (1.0 equivalent) and phenol (3-5 equivalents).
-
Heat the mixture to 100-120°C until the phenol melts and a homogenous solution is formed. This also serves to remove any residual moisture.
-
Add the selected diamine (1.1 to 2.0 equivalents) dropwise to the heated solution. The excess amine drives the reaction to completion.
-
Maintain the reaction at 100-140°C for 5-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting this compound spot is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a saturated solution of sodium bicarbonate to neutralize the phenol and any excess acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using silica gel column chromatography, typically with a gradient of dichloromethane/methanol or ethyl acetate/hexane as the eluent, to yield the pure 4-N-substituted-8-chloroquinoline derivative.
Caption: General synthetic scheme for 4-aminoquinoline derivatives.
Part 2: Mechanism of Action Insights
Derivatives of this compound can be designed to target two primary antiparasitic mechanisms depending on the position of substitution.
Mechanism 1: Inhibition of Hemozoin Formation (4-Substituted Analogues)
Blood-stage Plasmodium parasites digest hemoglobin within their acidic digestive vacuole, releasing large quantities of toxic free heme.[9] The parasite detoxifies this heme by crystallizing it into an inert polymer called hemozoin.[7][8] 4-aminoquinolines, like chloroquine, are weak bases that accumulate to high concentrations in the acidic digestive vacuole.[1][16] Here, they are thought to cap the growing faces of hemozoin crystals, preventing further polymerization.[8][9] The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and parasite death.
Caption: Inhibition of hemozoin formation by 4-aminoquinolines.
Mechanism 2: Targeting Liver & Transmission Stages (8-Substituted Analogues)
8-aminoquinolines, such as primaquine and tafenoquine, are essential for the radical cure of P. vivax and P. ovale malaria.[10][11] Their primary role is to eliminate the dormant liver-stage hypnozoites that cause relapsing infections.[10][12] While the exact mechanism is not fully elucidated, it is believed to involve the generation of reactive oxygen species that disrupt the parasite's mitochondrial electron transport chain.[13] Furthermore, these compounds are active against mature gametocytes, the sexual forms of the parasite responsible for transmission from human to mosquito, making them vital tools for malaria elimination efforts.[10][13]
Part 3: Biological Evaluation Protocols
A robust and standardized screening cascade is essential for identifying promising lead compounds. This typically involves initial in vitro screening for antiplasmodial activity and cytotoxicity, followed by in vivo efficacy studies in a murine model for the most potent and selective compounds.
Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This is a widely used, fluorescence-based method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.[17] The assay quantifies parasite proliferation by measuring the amount of parasitic DNA via the intercalation of SYBR Green I dye.
Materials:
-
P. falciparum culture (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% Albumax II or human serum)
-
SYBR Green I lysis buffer
-
96-well black, clear-bottom microplates
-
Standard antimalarial drugs for controls (e.g., Chloroquine, Artemisinin)
-
Test compounds dissolved in DMSO
Procedure:
-
Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in the complete culture medium. Add 100 µL of these dilutions to the wells of a 96-well plate. Ensure the final DMSO concentration is ≤ 0.5%. Include wells with medium only (negative control).
-
Parasite Addition: Prepare a parasite suspension of synchronized ring-stage parasites at 2% parasitemia and 2% hematocrit in the complete culture medium.
-
Add 100 µL of this parasite suspension to each well. The final conditions will be 1% parasitemia and 1% hematocrit in a total volume of 200 µL.
-
Incubation: Incubate the plate for 72 hours in a humidified, modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Normalize the data to the untreated control wells (100% growth). Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[17]
Protocol 3: In Vitro Cytotoxicity Assay (Resazurin Method)
This assay assesses the general toxicity of a compound against a mammalian cell line (e.g., HEK293T or HepG2) to determine the 50% cytotoxic concentration (CC₅₀) and calculate the Selectivity Index (SI).
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow attachment.
-
Compound Addition: Add 100 µL of serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Fluorescence Measurement: Measure fluorescence (Ex/Em ~560/590 nm). The fluorescence signal is proportional to the number of viable, metabolically active cells.
-
Data Analysis: Calculate CC₅₀ values similarly to the IC₅₀ analysis. The Selectivity Index (SI) is then calculated as: SI = CC₅₀ / IC₅₀ . A higher SI value indicates greater selectivity for the parasite over mammalian cells.[17]
| Parameter | Description | Example Value |
| IC₅₀ (3D7) | 50% inhibitory concentration against chloroquine-sensitive P. falciparum. | 15 nM |
| IC₅₀ (Dd2) | 50% inhibitory concentration against chloroquine-resistant P. falciparum. | 45 nM |
| Resistance Index (RI) | Ratio of IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain). | 3.0 |
| CC₅₀ (HEK293T) | 50% cytotoxic concentration against a mammalian cell line. | > 20,000 nM |
| Selectivity Index (SI) | Ratio of CC₅₀ / IC₅₀ (Resistant Strain). An SI > 100 is desirable. | > 444 |
Protocol 4: In Vivo Efficacy Assessment (Peters' 4-Day Suppressive Test)
This is the standard primary in vivo screening method to assess the therapeutic activity of a compound in a murine malaria model.[18][19]
Materials:
-
Plasmodium berghei ANKA strain (or other suitable rodent malaria parasite).
-
Donor mouse with 20-30% parasitemia.
-
Alsever's solution or PBS with heparin.
-
Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).[18]
-
Chloroquine as a positive control.
-
Giemsa stain.
Procedure:
-
Infection (Day 0): Infect experimental mice intraperitoneally or intravenously with 1 x 10⁶ or 1 x 10⁷ P. berghei-infected red blood cells.
-
Treatment (Day 0 to Day 3): Two to four hours post-infection, administer the first dose of the test compound to the treatment group via the desired route (e.g., oral gavage, subcutaneous). Administer subsequent doses once daily for the next three consecutive days (total of 4 days).
-
Monitoring (Day 4 onwards): On Day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Data Analysis: Calculate the average parasitemia for each treatment group and the vehicle control group. Determine the percent suppression of parasitemia using the formula: % Suppression = [(A - B) / A] * 100, where A is the mean parasitemia in the control group and B is the mean parasitemia in the treated group.
-
Survival Monitoring: Monitor the mice daily for up to 30 days to determine the mean survival time. Mice that are aparasitemic on day 30 are considered cured.[18]
Caption: Drug discovery workflow from scaffold to lead compound.
Part 4: Key Structure-Activity Relationship (SAR) Insights
SAR studies guide the rational design of more potent and effective analogues. For quinoline-based antimalarials, several structural features are critical.
-
The 7-Position Halogen: In 4-aminoquinolines, a chlorine atom at the 7-position (like in chloroquine) is generally considered essential for high potency.[2][21] Therefore, in derivatives of this compound, retaining the chlorine at the 8-position while modifying the 4-position may lead to novel SAR.
-
The 4-Position Side Chain: The nature of the diaminoalkyl side chain at the 4-position is critical. Its length, flexibility, and the basicity of the terminal nitrogen influence drug accumulation in the digestive vacuole, activity against resistant strains, and pharmacokinetic properties.[21][22][23] Modifying this chain is a key strategy to overcome chloroquine resistance.[23]
-
The 8-Position Substitution: For 8-aminoquinolines, the side chain is also crucial for activity against liver stages and gametocytes. The development of primaquine and tafenoquine involved extensive modification of this side chain to balance efficacy and toxicity, particularly hemolytic toxicity in G6PD-deficient individuals.[11][14]
The this compound scaffold provides a unique opportunity to explore novel chemical space by creating hybrid structures or compounds where the 8-chloro group is retained or further modified, potentially modulating the compound's activity spectrum and physicochemical properties.
References
- Title: Quinoline antimalarials: mechanisms of action and resistance Source: PubMed URL
- Title: Mechanism of action of quinoline drugs Source: Malaria Parasite Metabolic Pathways URL
- Title: Potential Role of 8-Aminoquinolines in Preventing Malaria Recrudescence Source: Hilaris Publisher URL
- Title: 8-Aminoquinoline Therapy for Latent Malaria Source: Clinical Microbiology Reviews URL
- Title: Application Notes and Protocols for In Vitro Antimalarial Assays Source: Benchchem URL
- Title: Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria Source: NIH URL
- Title: Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo Source: PNAS URL
- Title: The mechanism of action of quinolines and related anti-malarial drugs Source: Sabinet African Journals URL
- Title: 8-Aminoquinoline – Knowledge and References Source: Taylor & Francis URL
- Title: 8-Aminoquinoline Therapy for Latent Malaria Source: Clinical Microbiology Reviews URL
- Source: efficacy models for compound screening (supplementary document)
- Title: Quinolines- Antimalarial drugs.
- Title: A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations Source: PMC - NIH URL
- Title: Research: A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations Source: MalariaWorld URL
- Title: In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines Source: PMC - NIH URL
- Title: In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia Source: The Journal of Phytopharmacology URL
- Title: The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery Source: MDPI URL
- Title: In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity Source: PubMed Central URL
- Title: Structural modifications of quinoline-based antimalarial agents: Recent developments Source: PMC - NIH URL
- Title: Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain Source: PubMed Central URL
- Title: Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review Source: Frontiers URL
- Title: Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines Source: PMC URL
- Title: An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo Source: Journal of Pharmacy and Pharmacology URL
- Title: Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry Source: YouTube URL
- Title: Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives Source: ACS Publications URL
- Title: Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds Source: PMC - NIH URL
- Title: Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite Source: ACS Omega URL
- Title: Design and Synthesis of Novel Chloroquine-based Antimalarials Source: PDXScholar URL
- Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: PMC - NIH URL
- Title: Antimalarial drug discovery: progress and approaches Source: PMC - NIH URL
- Title: Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases Source: PMC - NIH URL
- Title: Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update Source: PMC - PubMed Central URL
- Title: The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines Source: MDPI URL
- Title: Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models Source: NIH URL
- Title: The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines Source: PMC - NIH URL
Sources
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 3. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 8. pnas.org [pnas.org]
- 9. journals.co.za [journals.co.za]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. journals.asm.org [journals.asm.org]
- 15. mdpi.com [mdpi.com]
- 16. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mmv.org [mmv.org]
- 19. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis of 4,7-Dichloroquinoline Derivatives
Abstract
4,7-Dichloroquinoline is a cornerstone scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents, most notably antimalarial drugs like Chloroquine.[1][2] The functionalization of this privileged core is pivotal for developing new chemical entities with enhanced biological activity.[3][4] This application note provides a comprehensive guide for researchers and drug development professionals on the use of Microwave-Assisted Organic Synthesis (MAOS) to accelerate the synthesis of 4,7-dichloroquinoline derivatives. We present the fundamental principles of microwave chemistry, detailed, field-proven protocols for regioselective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and critical safety considerations. By leveraging MAOS, laboratories can achieve dramatic reductions in reaction times, improved product yields, and enhanced reaction consistency, thereby streamlining the drug discovery workflow.[5][6]
The MAOS Advantage: Principles of Microwave-Assisted Chemistry
Conventional organic synthesis relies on conductive heating, where heat is transferred inefficiently from an external source through the vessel walls to the reaction medium.[7] Microwave-Assisted Organic Synthesis (MAOS) represents a paradigm shift, utilizing dielectric heating for direct and uniform energy transfer to the molecules within the reaction mixture.[6][7][8] This process is governed by two primary mechanisms:
-
Dipolar Polarization: Polar molecules or those with a dipole moment continuously attempt to align with the rapidly oscillating electric field of the microwave radiation.[6][7] This constant reorientation causes molecular friction, which translates into rapid and efficient heating.[5]
-
Ionic Conduction: In the presence of ionic species, the oscillating electric field induces electrophoretic migration of ions. Collisions between these ions generate heat throughout the sample volume.[5][6]
This direct "in-core" heating method eliminates thermal gradients and allows for precise temperature control, often enabling liquids to be superheated far beyond their conventional boiling points in sealed vessels.[5] The result is a dramatic acceleration of reaction rates, often reducing multi-hour or multi-day syntheses to mere minutes.[5][9]
Diagram 1: Mechanism of Microwave Dielectric Heating.
Strategic Functionalization of the 4,7-Dichloroquinoline Scaffold
The 4,7-dichloroquinoline core possesses two chlorine atoms at positions C4 and C7, which exhibit differential reactivity. The C4 position is significantly more electron-deficient due to the influence of the ring nitrogen, making it more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This inherent electronic bias allows for highly regioselective functionalization at C4 while leaving the C7 position intact for subsequent transformations, a crucial feature for building molecular diversity.
Diagram 2: General workflow for microwave-assisted synthesis.
Application Protocols: Cross-Coupling Reactions
The following protocols detail two of the most powerful and versatile cross-coupling reactions for derivatizing the 4,7-dichloroquinoline core: the Suzuki-Miyaura reaction for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl halides and boronic acids.[10] Microwave irradiation dramatically accelerates this palladium-catalyzed transformation.[11][12]
Diagram 3: Regioselective Suzuki-Miyaura cross-coupling at C4.
Experimental Protocol:
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4,7-dichloroquinoline (1.0 mmol, 198 mg).
-
Add Coupling Partner: Add the desired arylboronic acid (1.2 mmol).
-
Add Catalyst and Base: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and a base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Add Solvent: Add a degassed solvent mixture, such as 1,4-Dioxane/H₂O (4:1, 5 mL).
-
Seal and Irradiate: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture with stirring at the specified temperature and time (see Table 1). The power is typically set to a maximum of 300 W, with temperature control guiding the energy input.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-7-chloroquinoline.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | >95 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | >85 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2.5) | Na₂CO₃ | DME/EtOH | 100 | 20 | ~70[13] |
Yields are illustrative and based on typical outcomes for similar substrates described in the literature. Optimization may be required.[10][11]
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[14][15] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency, and MAOS provides the energy to drive this reaction to completion rapidly.[16][17]
Diagram 4: Regioselective Buchwald-Hartwig amination at C4.
Experimental Protocol:
-
Reagent Preparation: In an inert atmosphere (glovebox or under argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%) to a 10 mL microwave reaction vial with a stir bar.
-
Add Base and Substrates: Add the base (e.g., t-BuONa, 1.4-2.5 equiv), followed by 4,7-dichloroquinoline (1.0 mmol, 198 mg) and the amine (1.1-2.1 equiv).
-
Add Solvent: Add a dry, degassed solvent such as toluene or benzotrifluoride (BTF) (4-5 mL). BTF is often a superior solvent for microwave chemistry due to its better absorbance characteristics.[17]
-
Seal and Irradiate: Securely cap the vial and place it in the microwave reactor. Irradiate with stirring at the specified temperature for the designated time (see Table 2).
-
Workup: After cooling, dilute the mixture with a suitable solvent like chloroform or ethyl acetate and filter through a pad of Celite to remove palladium residues.[16] Concentrate the filtrate.
-
Purification: Purify the crude material via column chromatography or recrystallization to yield the pure 4-amino-7-chloroquinoline product.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Approx. Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (5) / XPhos (10) | t-BuONa | Toluene | 150 | 30 | >90[16] |
| 2 | Piperidine | Pd₂(dba)₃ (2.5) / XPhos (5) | t-BuONa | BTF | 150 | 20 | >95[17] |
| 3 | Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Toluene | 120 | 45 | ~80 |
| 4 | Phenoxazine | Pd₂(dba)₃ (5) / XPhos (10) | t-BuONa | Toluene | 150 | 10 | >95[16] |
Yields are illustrative and based on typical outcomes for similar substrates described in the literature. Optimization is crucial.[16][17][18]
Safety Considerations for Microwave Synthesis
While MAOS is a powerful tool, it requires strict adherence to safety protocols. The rapid heating and potential for high pressures necessitate purpose-built equipment and operator knowledge.
-
Use Dedicated Equipment: Never use a domestic kitchen microwave oven.[19] Laboratory-grade microwave reactors are designed with reinforced cavities and integrated sensors for real-time temperature and pressure monitoring.[8][19]
-
Pressure Management: Reactions generating gas or using volatile solvents can create high pressures. Always use appropriate reaction vessels rated for the expected conditions and do not exceed the recommended fill volume.
-
Thermal Runaway: Be cautious with highly exothermic reactions or unknown chemistries. Start with small-scale reactions at low power to gauge the reaction kinetics before scaling up.[19]
-
Superheating and Hotspots: Ensure efficient stirring to prevent localized superheating, which can lead to vessel failure or side product formation, especially in viscous or heterogeneous mixtures.[19]
-
Solvent and Reagent Stability: Be aware of the decomposition temperatures of your solvents and reagents, as microwave heating can quickly reach temperatures that cause degradation into hazardous components.[19]
Conclusion
Microwave-assisted synthesis is an indispensable enabling technology for modern medicinal chemistry. Its application to the functionalization of 4,7-dichloroquinoline offers a green, efficient, and highly reproducible path to novel derivatives. By significantly reducing reaction times from hours to minutes and often improving yields, MAOS allows research and development teams to accelerate hit-to-lead campaigns and explore chemical space more effectively. The protocols provided herein serve as a robust starting point for harnessing the full potential of this transformative technology in the pursuit of new therapeutic agents.
References
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances.
- Microwave Assisted Chemistry Experiments (Organic Synthesis, Chemical Analysis and Extraction). ResearchGate.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2021). Journal of Pharmaceutical Research International.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Organic & Inorganic Au.
- Safety Considerations for Microwave Synthesis. CEM Corporation.
- One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. (2012). Asian Journal of Chemistry.
- Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. (2010). Molecules.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2022). Polymers.
- Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022). Scientific Reports.
- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2012). Molecules.
- Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Organic Chemistry Portal.
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. (2006). Baxendale Group, University of Cambridge.
- (a) 4,7-Dichloroquinoline design inspired by the natural molecule, chloroquine. ResearchGate.
- Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. (2022). Journal of medical pharmaceutical and allied sciences.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). Molecules.
- Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2023). RSC Advances.
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). Molbank.
- Natural-Product-Inspired Microwave-Assisted Synthesis of Novel Spirooxindoles as Antileishmanial Agents. (2022). Molecules.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2020). Organic & Biomolecular Chemistry.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
Sources
- 1. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 2. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. bspublications.net [bspublications.net]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. youtube.com [youtube.com]
- 16. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Safety Considerations for Microwave Synthesis [cem.com]
The Strategic Functionalization of Dichloroquinolines: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring is a critical strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile.[3] Dichloroquinolines, in particular, serve as versatile building blocks, offering two reactive sites for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions, honored with the 2010 Nobel Prize in Chemistry, provide a powerful and precise toolkit for the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions, a significant advantage in the synthesis of complex, drug-like molecules.[4]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of dichloroquinolines. We will delve into the mechanistic nuances of key reactions, explore the principles of regioselectivity, and offer field-proven protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other seminal cross-coupling reactions. Our focus is to equip researchers, scientists, and drug development professionals with the practical knowledge to strategically and efficiently leverage these transformative reactions in their synthetic endeavors.
Understanding Regioselectivity in Dichloroquinoline Cross-Coupling
A critical consideration in the functionalization of dichloroquinolines is the control of regioselectivity—the ability to selectively react at one chlorine-bearing position over the other. This selectivity is governed by a combination of electronic and steric factors, as well as the judicious choice of reaction conditions.
-
Electronic Effects: The inherent electronic properties of the quinoline ring play a significant role. For instance, in 2,4-dichloroquinoline, the chloro group at the C-2 position is more susceptible to oxidative addition with a Pd(0) catalyst. This is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which makes the C-2 position more electrophilic.[5][6]
-
Halogen Reactivity: The nature of the halogen itself is a primary determinant of reactivity, following the general order: I > Br > Cl.[7] This principle can be exploited for selective mono-functionalization by using a starting material with two different halogens, such as a chloro-iodo-quinoline.
-
Ligand and Catalyst Control: The choice of phosphine ligand and palladium precatalyst can profoundly influence regioselectivity. Bulky, electron-rich ligands can alter the steric environment around the palladium center, favoring reaction at the less hindered position. Conversely, certain ligands may exhibit electronic preferences that direct the catalyst to a specific site.
Experimental Protocols and Application Notes
The following sections provide detailed, step-by-step protocols for key palladium-catalyzed cross-coupling reactions with dichloroquinolines. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions to ensure reproducibility and success.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. It is particularly valuable for its tolerance of a wide range of functional groups and its use of generally stable and non-toxic boronic acid reagents.
This protocol details the Suzuki coupling at the C-4 position of a 2-alkynyl-4-chloroquinoline, a substrate that can be readily prepared via a preceding Sonogashira coupling at the C-2 position of 2,4-dichloroquinoline.[4][5]
Reaction Scheme:
Materials:
-
2-Alkynyl-4-chloroquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Tricyclohexylphosphine (PCy₃) (0.1 mmol, 10 mol%)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-alkynyl-4-chloroquinoline (1.0 equiv), arylboronic acid (1.2 equiv), cesium carbonate (2.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (5 mol%), and tricyclohexylphosphine (10 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-4-arylquinoline.[4][5]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: PdCl₂(PPh₃)₂ is a common and effective palladium source. The addition of PCy₃, a bulky and electron-rich phosphine ligand, can enhance the catalytic activity, particularly for the less reactive C-Cl bond.
-
Base: Cesium carbonate is a strong base that is effective in activating the boronic acid for transmetalation. Its solubility in the aqueous-organic mixture is crucial for the reaction.
-
Solvent System: The dioxane-water mixture provides a good medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction. Degassing the solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Dichloroquinolines
| Dichloroquinoline Isomer | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| 2-Alkynyl-4-chloroquinoline | Arylboronic acid | PdCl₂(PPh₃)₂ (5) | PCy₃ (10) | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 12-24 | 75-95 | [5],[4] |
| 2-Chloro-4-iodoquinoline | Arylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 48 | High (regioselective at C4) | [7],[8] |
| 2,6-Dichloroquinoxaline | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 8 | 60-85 (at C2) | [9] |
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[10][11] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.
This protocol describes the selective Sonogashira coupling at the C-2 position of 2,4-dichloroquinoline, taking advantage of the increased reactivity of this position.[5][6]
Reaction Scheme:
Materials:
-
2,4-Dichloroquinoline (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
10% Palladium on carbon (Pd/C) (0.1 mmol, 10 mol%)
-
Triphenylphosphine (PPh₃) (0.2 mmol, 20 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Water (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, suspend 2,4-dichloroquinoline (1.0 equiv), 10% Pd/C (10 mol%), triphenylphosphine (20 mol%), and copper(I) iodide (5 mol%) in water (5 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add triethylamine (3.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-alkynyl-4-chloroquinoline.[5]
Causality Behind Experimental Choices:
-
Catalyst System: The use of Pd/C offers a heterogeneous catalyst that is easily removed by filtration. The combination with CuI as a co-catalyst is characteristic of the Sonogashira reaction and significantly accelerates the rate-limiting transmetalation step.[12] PPh₃ serves as a ligand to stabilize the palladium catalyst.
-
Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases.
-
Solvent: The use of water as a solvent makes this protocol environmentally friendly and can facilitate the reaction by promoting the formation of the active catalytic species.
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[2][13] This reaction is of paramount importance in the pharmaceutical industry, where the aryl amine motif is prevalent.
This protocol outlines the selective Buchwald-Hartwig amination at the C-6 position of 6-bromo-2-chloroquinoline, leveraging the higher reactivity of the C-Br bond over the C-Cl bond.[14]
Reaction Scheme:
Materials:
-
6-Bromo-2-chloroquinoline (1.0 mmol, 1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL, anhydrous and degassed)
-
Schlenk tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add 6-bromo-2-chloroquinoline (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (8 mol%) to a Schlenk tube.
-
Add anhydrous, degassed toluene (5 mL) followed by the secondary amine (1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 16-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 6-amino-2-chloroquinoline.[14]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source. XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for the coupling of aryl chlorides and bromides, promoting both oxidative addition and reductive elimination.[15]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is widely used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Toluene is a common solvent for this reaction. It is crucial that the solvent is anhydrous and degassed to prevent catalyst deactivation.
Catalytic Cycle of the Buchwald-Hartwig Amination
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 5. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Multicomponent Reactions Involving Dichloroquinoline Derivatives
Introduction: The Convergence of Efficiency and Complexity in Drug Discovery
In the landscape of modern medicinal chemistry, the demand for rapid, efficient, and diversity-oriented synthetic strategies is paramount. Multicomponent reactions (MCRs) have emerged as a cornerstone methodology, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation.[1] This approach offers significant advantages over traditional linear synthesis, including superior atom economy, reduced reaction times, operational simplicity, and minimized waste generation.[2][3]
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine.[4][5] Dichloroquinoline derivatives, such as 4,7-dichloroquinoline and 2-chloroquinoline-3-carbaldehyde, serve as versatile and highly reactive building blocks.[6][7] Their propensity for nucleophilic substitution, particularly at the C4 position, makes them ideal substrates for MCRs, allowing for the facile introduction of diverse functional groups and the construction of novel heterocyclic systems with significant pharmacological potential.[4][7]
This guide provides detailed application notes and validated protocols for key multicomponent reactions utilizing dichloroquinoline derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools to accelerate the discovery of new chemical entities.
Hantzsch Dihydropyridine Synthesis: Crafting Bioactive Quinoline-DHP Hybrids
Principle and Application Note
The Hantzsch reaction is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form 1,4-dihydropyridines (DHPs).[8][9] DHPs are a well-established class of calcium channel blockers used in treating cardiovascular diseases.[8][10] By employing 2-chloroquinoline-3-carbaldehydes as the aldehyde component, researchers can synthesize novel hybrid molecules that integrate the pharmacologically significant quinoline core with the DHP scaffold. This strategy offers a direct route to a library of compounds with potential dual-modality or enhanced biological activity.[11][12] The reaction proceeds efficiently in aqueous media, aligning with the principles of green chemistry.[12]
Reaction Mechanism
The Hantzsch synthesis is believed to proceed through the initial formation of two key intermediates: an enamine from the reaction of a β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) from the reaction of the second β-ketoester and the aldehyde. A subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product.[9][10]
Diagram 1: Hantzsch Reaction Workflow A high-level overview of the experimental process for the Hantzsch synthesis.
Detailed Experimental Protocol
This protocol is adapted from methodologies for the synthesis of novel quinoline-substituted 1,4-dihydropyridine derivatives.[11][12]
-
Reagent Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinoline-3-carbaldehyde (10 mmol, 1.0 eq).
-
Add the desired alkyl acetoacetate (e.g., ethyl acetoacetate) (22 mmol, 2.2 eq).
-
Add ammonium acetate (12 mmol, 1.2 eq).
-
Add 30 mL of distilled water or an ethanol/water mixture as the solvent.
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature for 5 minutes.
-
Heat the reaction mixture to reflux (approximately 80-100 °C, depending on the solvent system) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
-
-
Product Isolation and Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product will typically precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with cold distilled water (3 x 20 mL) and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the solid from a suitable solvent such as ethanol.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the compound using standard spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
-
Data Summary
| Entry | R-group on Aldehyde | Alkyl Acetoacetate | Yield (%) | Reference |
| 1 | H | Ethyl Acetoacetate | 85-95 | [11][12] |
| 2 | 6-CH₃ | Methyl Acetoacetate | 88 | [11] |
| 3 | 6-OCH₃ | Ethyl Acetoacetate | 90 | [11] |
| 4 | 6-Cl | Ethyl Acetoacetate | No Product | [11] |
Note: Electron-withdrawing groups on the quinoline ring, such as an additional chlorine at the 6-position, may inhibit the reaction.[11]
Passerini Three-Component Reaction (P-3CR): Alkyne Functionalization
Principle and Application Note
The Passerini reaction is the first-discovered isocyanide-based MCR, combining an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. This reaction is exceptionally valuable for its high atom economy and the ability to rapidly generate complex scaffolds. When applied to 2-chloroquinoline-3-carbaldehyde, particularly with bifunctional carboxylic acids like propynoic acid, the P-3CR serves as a powerful tool for installing versatile functional handles, such as terminal alkynes. These alkyne-functionalized quinoline derivatives are ideal substrates for subsequent post-MCR modifications, such as click chemistry, expanding their utility in drug discovery and chemical biology.
Reaction Mechanism
The mechanism of the Passerini reaction is thought to be a concerted, trimolecular process in aprotic solvents, where hydrogen bonding plays a key role in organizing the reactants in a cyclic transition state. An alternative ionic pathway may operate in polar solvents. The reaction involves the nucleophilic attack of the isocyanide on the carbonyl carbon (activated by the carboxylic acid), followed by trapping of the resulting nitrilium intermediate by the carboxylate anion and a subsequent Mumm rearrangement to yield the stable α-acyloxy amide product.
Diagram 2: Passerini Reaction Mechanism The concerted mechanism for the formation of an α-acyloxy amide.
Detailed Experimental Protocol
This protocol is based on a reported synthesis of alkyne-2-chloroquinolines via the Passerini reaction.
-
Reagent Preparation:
-
To a 50 mL vial, add 2-chloroquinoline-3-carbaldehyde (1 mmol, 1.0 eq).
-
Add the carboxylic acid (e.g., propynoic acid or 4-pentynoic acid) (1 mmol, 1.0 eq).
-
Add the isocyanide (e.g., tert-butyl isocyanide or cyclohexyl isocyanide) (1 mmol, 1.0 eq).
-
Add a solvent mixture of Dichloromethane (DCM) and Water (1:1, 5 mL total). The use of a binary solvent system can improve yields and reduce reaction times.
-
-
Reaction Execution:
-
Seal the vial and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, dilute the mixture with 20 mL of DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 15 mL) to remove unreacted carboxylic acid, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane:ethyl acetate).
-
-
Characterization:
-
Obtain spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) to confirm the structure of the α-acyloxy carboxamide product.
-
Data Summary
| Entry | Isocyanide (R²) | Carboxylic Acid (R³) | Yield (%) | Reference |
| 1 | Cyclohexyl | Propynoic Acid | 65 | |
| 2 | tert-Butyl | Propynoic Acid | 52 | |
| 3 | Benzyl | 4-Pentynoic Acid | 48 | |
| 4 | Cyclohexyl | 4-Pentynoic Acid | 60 |
Biginelli-Type Reaction: Accessing Dihydropyrimidinone (DHPM) Scaffolds
Principle and Application Note
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis. The products, 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), are of significant interest in medicinal chemistry, with applications as calcium channel blockers and antihypertensive agents. Utilizing a dichloroquinoline aldehyde in a Biginelli-type reaction allows for the synthesis of novel quinoline-DHPM hybrids, which have shown promise as potent antimalarial candidates, active against both sensitive and resistant strains of Plasmodium falciparum.[4]
Reaction Mechanism
The most accepted mechanism for the acid-catalyzed Biginelli reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is the rate-determining step. The β-ketoester then adds as an enol or enolate to the iminium ion. The final step is ring closure via nucleophilic attack of the terminal amine onto the carbonyl group, followed by dehydration to yield the DHPM product.
Diagram 3: Biginelli Reaction Mechanism A simplified representation of the key steps in the Biginelli cyclocondensation.
Detailed Experimental Protocol
This generalized protocol is based on standard Biginelli reaction conditions applicable to the synthesis of quinoline-DHPM hybrids.[4]
-
Reagent Preparation:
-
In a 50 mL flask, dissolve the dichloroquinoline aldehyde (e.g., 4,7-dichloroquinoline-2-carbaldehyde) (5 mmol, 1.0 eq), ethyl acetoacetate (6 mmol, 1.2 eq), and urea (or thiourea) (7.5 mmol, 1.5 eq) in 20 mL of ethanol.
-
-
Reaction Execution:
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., 5-10 mol% of HCl, Yb(OTf)₃, or InCl₃).
-
Stir the mixture and heat to reflux for 8-12 hours.
-
Monitor the reaction's completion using TLC.
-
-
Product Isolation and Purification:
-
After cooling the reaction mixture to room temperature, pour it into 50 mL of ice-cold water.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from hot ethanol or an ethyl acetate/hexane mixture to obtain the pure DHPM.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis or HRMS.
-
Ugi Four-Component Reaction (U-4CR): Building Peptidomimetic Scaffolds
Principle and Application Note
The Ugi four-component reaction (U-4CR) is one of the most powerful and versatile MCRs, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide derivative.[1][11] The products are often referred to as "peptoids" or peptidomimetics and have broad applications in drug discovery.[6] The reaction's power lies in its ability to introduce four points of diversity in a single step. Using 2-chloroquinoline-3-carbaldehyde in an Ugi reaction with bifunctional amines like 2-aminophenol can lead to complex, fused heterocyclic systems such as benzo[4][7][6][11]oxazepino[7,6-b]quinolines, which are scaffolds of significant interest for library synthesis.
Reaction Mechanism
The Ugi reaction mechanism is initiated by the condensation of the aldehyde and the amine to form an imine.[7] The imine is then protonated by the carboxylic acid to form an iminium ion. The nucleophilic isocyanide adds to the iminium ion, generating a nitrilium ion intermediate. This key intermediate is then trapped by the carboxylate anion, which, after an irreversible intramolecular acyl transfer (the Mumm rearrangement), yields the final stable bis-amide product.[1][7][11]
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of benzo-oxazepino-quinolines via an Ugi-4CR.
-
Reagent Preparation:
-
In a sealed tube, combine 2-chloroquinoline-3-carbaldehyde (1 mmol, 1.0 eq), 2-aminophenol (1 mmol, 1.0 eq), a carboxylic acid (e.g., acetic acid or benzoic acid) (1 mmol, 1.0 eq), and an isocyanide (e.g., cyclohexyl isocyanide) (1 mmol, 1.0 eq).
-
Add 5 mL of methanol as the solvent.
-
-
Reaction Execution:
-
Seal the tube and heat the mixture to reflux (approx. 65 °C) for 24 hours.
-
Monitor the reaction by TLC to confirm the consumption of the limiting reagent.
-
-
Product Isolation and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product via silica gel column chromatography to isolate the final heterocyclic compound.
-
-
Characterization:
-
Characterize the purified product using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and FT-IR to confirm its structure.
-
Data Summary
| Entry | Carboxylic Acid | Isocyanide | Yield (%) | Reference |
| 1 | Acetic Acid | Cyclohexyl | 78 | |
| 2 | Phenylacetic Acid | Cyclohexyl | 85 | |
| 3 | Acetic Acid | tert-Butyl | 75 | |
| 4 | Benzoic Acid | Benzyl | 65 |
General Considerations
-
Safety: Dichloroquinoline derivatives should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses). Isocyanides are notoriously malodorous and toxic and must be handled with extreme caution.
-
Purification: Column chromatography on silica gel is the most common method for purifying the products of these MCRs. The choice of eluent system is critical and should be determined by TLC analysis.
-
Characterization: Full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) is essential to unambiguously confirm the structure of the complex molecules generated.
Conclusion
Multicomponent reactions involving dichloroquinoline derivatives represent a highly effective and convergent strategy for the synthesis of novel and structurally diverse heterocyclic compounds. The Hantzsch, Passerini, Biginelli, and Ugi reactions provide reliable and versatile platforms for accessing quinoline-based DHP, α-acyloxy amide, DHPM, and peptidomimetic scaffolds. The protocols and insights provided in this guide are intended to empower researchers to explore the vast chemical space accessible through these powerful synthetic transformations, ultimately accelerating the path toward new therapeutic discoveries.
References
- Hebei Weimiao. (2024). Exploring the Properties and Applications of 4,7-Dichloroquinoline in Pharmaceutical Research and Development.
- NINGBO INNO PHARMCHEM CO.,LTD. Chemical Synthesis Innovations: Exploring the Applications of 4,7-Dichloroquinoline (CAS 86-98-6).
- Parth, et al. (2022). Synthesis of novel quinoline-dihydropyrimidin-2(1H)-one (DHPM) hybrid molecules. As referenced in a review on 4,7-dichloroquinoline design.
- Unknown Authors. Synthesis of quinolinyl-1,4-DHPs via Hantzsch reaction.
- Unknown Authors. (2019). Synthesis one pot of Alkyne-2-Chloroquinoline via a Passerini Reaction. Sciforum.
- Wikipedia contributors. Passerini reaction. Wikipedia.
- Unknown Authors. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.
- Alfa Chemistry. Passerini Reaction.
- Wang, L., et al. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry.
- Dömling, A. (2016). MULTICOMPONENT REACTIONS IN ALKALOID-BASED DRUG DISCOVERY. PMC - NIH.
- Unknown Authors. (2015). Synthesis of Novel Quinoline-substituted 1,4-dihydropyridine Derivatives via Hantzsch Reaction in Aqueous Medium: Potential Bioactive Compounds.
- Organic Chemistry Portal. Ugi Reaction.
- Wikipedia contributors. Hantzsch pyridine synthesis. Wikipedia.
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions.
- de la Torre, M. C., & G. A., Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
- Shaabani, A., et al. (2018). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Wikipedia contributors. Biginelli reaction. Wikipedia.
- Podyachev, S. N., et al. (2022). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega.
- Alfa Chemistry. Hantzsch Dihydropyridine Synthesis.
- Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E.
- de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
- Organic Chemistry Portal. Passerini Reaction.
- Wikipedia contributors. Ugi reaction. Wikipedia.
- Ghavale, D. M., et al. (2023).
- Organic Chemistry Portal. Biginelli Reaction.
- National Institute of Standards and Technology. Quinoline, 4,7-dichloro-. NIST WebBook.
- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews.
- Wan, J. P., & Liu, Y. (2017). Recent Advances in Biginelli-type Reactions. Bentham Science Publisher.
- Khidre, R. E., et al. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society.
- Sharma, G. C., & Kumar, A. (2022). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI.
- Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions.
- Santos, L. S., et al. (2021).
- Sharma, G. C., & Kumar, A. (2022). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC.
- Organic Chemistry Portal. Multicomponent Reactions.
- Basso, A., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry.
- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews.
- Basso, A., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies.
- Hulme, C. (1998). Isocyanide based multi component reactions in combinatorial chemistry. Combinatorial Chemistry & High Throughput Screening.
- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. PubMed.
- Unknown Authors. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
- Unknown Authors. Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. Semantic Scholar.
- Unknown Authors. Synthesis of α-acylamino amide derivatives 2–6via Ugi reaction.
- O'Donnell, C. J., & Smith, B. T. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
Sources
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ugi Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pulsus.com [pulsus.com]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. Recent developments in isocyanide based multicomponent reactions in applied chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting common issues in 4,8-dichloroquinoline synthesis
Welcome to the technical support center for the synthesis of 4,8-dichloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve challenges effectively.
Introduction to this compound Synthesis
The synthesis of this compound is a multi-step process that, while established, presents several challenges that can impact yield and purity. A common and historically significant route, based on the principles of the Gould-Jacobs reaction, involves the condensation of 2-chloroaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization to form a 4-hydroxyquinoline intermediate. The final step is a chlorination reaction, typically using phosphorus oxychloride, to replace the hydroxyl group. Success in this synthesis hinges on careful control of reaction conditions, understanding potential side reactions, and implementing effective purification strategies.
This guide will walk you through common problems, from low yields in the initial cyclization to difficulties in the final chlorination and purification stages.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Initial Condensation and Cyclization
Question 1: My yield of 8-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester is very low after the high-temperature cyclization step. What are the likely causes and how can I improve it?
Answer: A low yield at this stage is a frequent problem and can often be attributed to incomplete reaction, side reactions, or suboptimal reaction conditions.
-
Causality: The cyclization of the intermediate, diethyl [(o-chloroanilino)methylene]malonate, requires a high temperature (around 250 °C) to proceed efficiently.[1] If the temperature is too low, the reaction will be incomplete. If it is too high or maintained for too long, thermal decomposition and tar formation can occur, significantly reducing the yield of the desired product. The use of a high-boiling, inert solvent like Dowtherm A (a mixture of biphenyl and diphenyl ether) is critical for maintaining a stable and uniform high temperature.[1]
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your heating mantle and thermometer are calibrated and accurately reflect the temperature of the reaction mixture. The solvent should be at a vigorous boil (approx. 250 °C) when the reactant is added and this temperature should be maintained.[1]
-
Ensure Purity of Starting Materials: Impurities in the 2-chloroaniline or diethyl ethoxymethylenemalonate can lead to side reactions. It is advisable to use freshly distilled 2-chloroaniline.
-
Optimize Reaction Time: The literature suggests a reaction time of about 20 minutes at 250 °C.[1] Shorter times may lead to incomplete cyclization, while longer times can promote decomposition. Monitor the reaction by TLC if possible, though the high temperature makes this challenging. A time-course study may be necessary to find the optimal duration for your specific setup.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to ensure even heat distribution and prevent localized overheating, which can lead to charring.
-
Question 2: I'm observing significant tar formation during the cyclization reaction. How can I minimize this?
Answer: Tar formation is a classic issue in high-temperature quinoline syntheses, such as the Skraup reaction, and can also be problematic in the Gould-Jacobs pathway under harsh conditions.[2]
-
Causality: Tars are complex, high-molecular-weight byproducts resulting from the polymerization and decomposition of reactants and intermediates under strong acidic or high-temperature conditions. In this synthesis, localized overheating is a primary culprit.
-
Troubleshooting & Prevention:
-
Controlled Addition: Add the anilinomethylenemalonate intermediate to the pre-heated Dowtherm A solution in portions, allowing the temperature to recover between additions. This prevents a sudden drop in temperature and the need for aggressive heating that can cause overshooting and charring.
-
Inert Atmosphere: While not always strictly necessary for this specific reaction, conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.
-
Solvent Quality: Use a high-quality, dry, high-boiling solvent. The presence of contaminants in the solvent can initiate polymerization.
-
Category 2: Saponification and Decarboxylation
Question 3: The saponification of my 8-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester is incomplete, leading to a mixture in the next step. What should I do?
Answer: Incomplete saponification is usually a matter of reaction time, temperature, or insufficient base.
-
Causality: The hydrolysis of the ethyl ester to a carboxylate requires stoichiometric amounts of a strong base (like NaOH) and sufficient thermal energy to drive the reaction to completion. The quinoline ester can be quite insoluble, which may hinder the reaction.
-
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Ensure the mixture is refluxed vigorously. If the reaction is still incomplete after the recommended time, extend the reflux period.
-
Ensure Sufficient Base: Use a slight excess of sodium hydroxide to ensure all the ester is hydrolyzed.
-
Improve Solubility: While water is the typical solvent for saponification, adding a co-solvent like ethanol might improve the solubility of the ester and facilitate the reaction. However, this will require removal before the subsequent decarboxylation step. A more practical approach is to ensure vigorous stirring to maximize the surface area of the suspended solid.
-
Category 3: Chlorination with Phosphorus Oxychloride (POCl₃)
Question 4: My final chlorination step to produce this compound from 8-chloro-4-hydroxyquinoline results in a dark, impure product with a low yield. What's going wrong?
Answer: The chlorination step using phosphorus oxychloride (POCl₃) is highly reactive and moisture-sensitive. Poor yields and impurities often stem from side reactions, incomplete reaction, or a difficult work-up.
-
Causality: POCl₃ is a powerful chlorinating and dehydrating agent.[3] Its reaction with the 4-hydroxyquinoline intermediate is exothermic. If not controlled, this can lead to side reactions. Furthermore, any residual water in the starting material or glassware will react violently with POCl₃, consuming the reagent and generating HCl and phosphoric acid, which can complicate the reaction and work-up.[4][5] The work-up procedure, which involves quenching the excess POCl₃ with ice, is also critical as it is highly exothermic and can lead to product degradation if not done carefully.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the POCl₃ chlorination step.
-
Detailed Protocol Insights:
-
Anhydrous Conditions: The 8-chloro-4-hydroxyquinoline intermediate must be scrupulously dried. Any moisture will rapidly decompose the POCl₃. Flame-dry all glassware before use.
-
Reagent Quality: Use a fresh bottle of POCl₃ or one that has been stored under an inert atmosphere. POCl₃ that has been exposed to air will be partially hydrolyzed and less effective.
-
Temperature Control: The reaction should be heated to a gentle reflux (around 105-110 °C).[1] Overheating can lead to the formation of dark, polymeric byproducts.
-
Controlled Quenching: The work-up is perhaps the most critical part. The reaction mixture should be cooled to room temperature and then poured slowly and in a thin stream onto a large amount of crushed ice with vigorous stirring. Never add water or ice to the POCl₃ mixture, as this can cause a violent, uncontrolled reaction.
-
Neutralization and Extraction: After quenching, the acidic aqueous solution should be carefully neutralized with a base (e.g., sodium hydroxide solution) while cooling in an ice bath. The product can then be extracted with an organic solvent like chloroform or ethyl acetate.
-
Category 4: Purification
Question 5: My final this compound product is an oil/low-melting solid and difficult to purify by recrystallization. What are the best purification methods?
Answer: Purifying this compound can be challenging due to the potential presence of isomers and other chlorinated byproducts.
-
Causality: The product itself has a relatively low melting point (53-55 °C as per the original synthesis).[1] The presence of impurities, such as isomeric dichloroquinolines (e.g., 4,6-dichloroquinoline if the starting 2-chloroaniline was contaminated with 4-chloroaniline) or incompletely chlorinated material, will further depress the melting point and can result in an oil.
-
Recommended Purification Techniques:
-
Column Chromatography: This is often the most effective method. Use silica gel with a non-polar eluent system, such as a gradient of ethyl acetate in hexane. The less polar this compound should elute before more polar impurities like any remaining 8-chloro-4-hydroxyquinoline.
-
Recrystallization: If the product is solid but impure, recrystallization can be effective. The original synthesis by Tarbell suggests using methanol.[1] Low-boiling petroleum ether or hexane can also be effective solvents. It is crucial to use a minimal amount of hot solvent and allow for slow cooling to obtain pure crystals.
-
Sublimation: For small quantities, vacuum sublimation can be an excellent purification method for compounds with a suitable vapor pressure, although this is less practical for larger scale work.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
Adapted from D. S. Tarbell, J. Am. Chem. Soc. 1946, 68, 8, 1456–1459.[1]
Step A: Diethyl [(o-chloroanilino)methylene]malonate
-
In a suitable flask, mix 2-chloroaniline (127.5 g, 1.0 mol) and diethyl ethoxymethylenemalonate (216 g, 1.0 mol).
-
Heat the mixture on a steam bath for one hour. The product will solidify upon cooling. This step typically proceeds in near-quantitative yield.
Step B: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
-
Heat 1 liter of Dowtherm A to a vigorous boil (approx. 250 °C) in a large flask equipped with a reflux condenser and mechanical stirrer.
-
Add the crude diethyl [(o-chloroanilino)methylene]malonate (from Step A) in portions to the boiling solvent over about 20 minutes.
-
Continue to reflux for an additional 20 minutes after the addition is complete.
-
Allow the mixture to cool. The product will crystallize from the solution.
-
Filter the cooled mixture and wash the collected solid with petroleum ether to remove the Dowtherm A.
Step C: 8-Chloro-4-hydroxyquinoline
-
Mix the ester from Step B with a solution of sodium hydroxide (150 g) in water (1.5 L).
-
Heat the mixture to reflux for one hour to saponify the ester.
-
Cool the solution and filter off any insoluble material.
-
Acidify the clear filtrate with concentrated hydrochloric acid. The 8-chloro-4-hydroxyquinoline-3-carboxylic acid will precipitate.
-
Collect the acid by filtration, wash with water, and dry.
-
Place the dry acid in a flask and heat it in an oil bath to 265-270 °C to effect decarboxylation. The melting and evolution of CO₂ should be complete in about 30 minutes. The product will solidify upon cooling.
Step D: this compound
-
In a flask equipped with a reflux condenser, add the crude 8-chloro-4-hydroxyquinoline (18 g, 0.1 mol) to phosphorus oxychloride (60 ml).
-
Heat the mixture to reflux in an oil bath at 105-110 °C for three hours.
-
Cool the reaction mixture to room temperature.
-
CAUTION: HIGHLY EXOTHERMIC. In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice (approx. 500 g) with vigorous stirring.
-
After the excess POCl₃ has been hydrolyzed, carefully neutralize the solution with a cold sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Wash the organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from methanol or by column chromatography.
Data Summary
| Compound | Starting Material(s) | Reagent(s) | Typical Yield | Melting Point (°C) |
| 8-Chloro-4-hydroxyquinoline | 8-Chloro-4-hydroxyquinoline-3-carboxylic acid | Heat (Decarboxylation) | ~85% | 200-201 |
| This compound | 8-Chloro-4-hydroxyquinoline | Phosphorus oxychloride (POCl₃) | ~92% | 53-55 |
Table based on data from Tarbell, 1946.[1]
Logical Relationships Diagram
Caption: Key stages and common issues in this compound synthesis.
References
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 441-452. [Link]
- Shrestha, B., & Thompson, A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 994. [Link]
- Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Tarbell, D. S. (1946). The Synthesis of 4,6- and this compound. Journal of the American Chemical Society, 68(8), 1456–1459. [Link]
- Wikipedia contributors. (2023). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- Organic Syntheses. (1955). 4,7-DICHLOROQUINOLINE. Org. Synth., coll. vol. III, 272. [Link]
- Wikipedia contributors. (2023). Phosphoryl chloride. In Wikipedia, The Free Encyclopedia. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis
Introduction
Welcome to the Technical Support Center for Quinoline Synthesis. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the nucleus of drugs like the antimalarial quinine and various antitumor agents.[1] However, the synthesis of this privileged heterocycle is often challenging. Classical methods like the Skraup or Friedländer syntheses frequently require harsh conditions, leading to issues with yield, safety, and substrate scope.[1][2]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate common experimental hurdles and optimize your reaction conditions for successful quinoline synthesis.
Troubleshooting Specific Quinoline Synthesis Methods
This section addresses common problems encountered in five of the most utilized named reactions for quinoline synthesis.
Skraup Synthesis
The Skraup synthesis is a powerful but notoriously vigorous reaction involving an aniline, glycerol, a strong acid, and an oxidizing agent.[3]
Q: My Skraup reaction is extremely exothermic and difficult to control, sometimes becoming violent. How can I improve safety and moderation?
A: This is the most critical issue with the Skraup synthesis. The reaction of glycerol with concentrated sulfuric acid is highly exothermic.[3][4] Uncontrolled, this can lead to a dangerous runaway reaction.
-
Causality: The initial dehydration of glycerol to acrolein is rapid and generates significant heat. The subsequent condensation and cyclization steps are also exothermic.
-
Solution:
-
Add a Moderator: The most common and effective solution is to add ferrous sulfate (FeSO₄) to the reaction mixture.[4][5] Ferrous sulfate acts as a moderator, making the reaction less violent and more controllable. Boric acid can also be used.[4]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid very slowly to the cooled mixture of aniline and glycerol with efficient stirring and external cooling (e.g., an ice bath).
-
Efficient Heat Dissipation: Ensure vigorous stirring throughout the reaction to prevent the formation of localized hotspots. Using a larger reaction vessel than necessary can also help dissipate heat.
-
Q: I am getting very low yields and a large amount of black, intractable tar. How can I minimize this and improve product isolation?
A: Tar formation is a classic side reaction in Skraup synthesis, resulting from the polymerization of intermediates under the harsh acidic and oxidizing conditions.[2][4]
-
Causality: The highly reactive acrolein intermediate can readily polymerize. Furthermore, the high temperatures and strong acid can cause charring of the organic materials.
-
Solutions:
-
Optimize Temperature: Gently heat the reaction to initiate it. Once the exothermic phase begins, remove external heating and control the internal temperature with cooling. Avoid excessively high temperatures.[4]
-
Choice of Oxidant: While nitrobenzene is traditional, serving as both oxidant and solvent, arsenic acid is reported to result in a less violent and cleaner reaction.[3][5]
-
Purification Strategy: Isolating the product from the tarry crude mixture is key. Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tar after making the mixture strongly alkaline.[3][4]
-
Doebner-von Miller Reaction
This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be formed in situ.[6][7]
Q: My Doebner-von Miller reaction is producing a lot of polymer and my yield is poor. What is the primary cause?
A: The primary culprit is the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde).[2][8]
-
Causality: The Lewis or Brønsted acid catalyst required for the main reaction also efficiently catalyzes the polymerization of the reactive carbonyl compound.[6]
-
Solutions:
-
In Situ Generation: Generate the α,β-unsaturated carbonyl compound in situ from a stable precursor (e.g., via an aldol condensation). This keeps the instantaneous concentration of the reactive species low. This variation is often called the Beyer method.[6]
-
Slow Addition: Add the carbonyl compound slowly to the heated acidic solution of the aniline. This helps to control the reaction and minimize polymerization.[8]
-
Biphasic System: Sequestering the carbonyl compound in an organic phase while the reaction proceeds in an aqueous acidic phase can drastically reduce polymerization and improve yields.[2]
-
Friedländer Synthesis
The Friedländer synthesis is a versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10]
Q: I am struggling with regioselectivity when using an unsymmetrical ketone in my Friedländer synthesis. How can I control which isomer forms?
A: This is a common and significant challenge. The cyclization can occur on either side of the ketone, leading to a mixture of regioisomers.[11][12]
-
Causality: The initial aldol-type condensation can proceed from two different enolates of the unsymmetrical ketone, leading to different cyclization precursors.
-
Solutions:
-
Catalyst Selection: The choice of catalyst can strongly influence the regiochemical outcome. Specific amine catalysts or the use of ionic liquids have been shown to favor the formation of one regioisomer.[11]
-
Substrate Modification: Pre-installing a directing group on the ketone can force the reaction down a single pathway. For instance, introducing a phosphoryl group on one α-carbon can direct the cyclization.[11]
-
Reaction Condition Optimization: Carefully screen reaction temperatures and solvents. These parameters can subtly influence the kinetic vs. thermodynamic control of the initial condensation, thereby affecting the final product ratio.
-
Q: My Friedländer reaction is sluggish and requires very high temperatures. Are there ways to improve the reaction rate under milder conditions?
A: Traditional Friedländer conditions can be harsh.[9] Modern catalytic systems offer significant improvements.
-
Causality: The classical acid or base catalysis often requires high activation energy for the cyclocondensation and subsequent dehydration steps.
-
Solutions:
-
Modern Catalysts: A wide range of more efficient catalysts have been developed, including Lewis acids (e.g., scandium(III) triflate), Brønsted acids (e.g., p-toluenesulfonic acid), iodine, and even gold or ruthenium catalysts for milder conditions.[9][10][13]
-
Microwave Irradiation: Using a dedicated scientific microwave reactor can dramatically shorten reaction times from hours to minutes and often improves yields by promoting efficient, direct heating.[14][15] This is particularly effective when using solid acid catalysts like Nafion NR50.[14]
-
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[16][17]
Q: My Combes synthesis is giving a low yield. What are the likely bottlenecks in the reaction mechanism?
A: Low yields can stem from either incomplete initial condensation to form the enamine intermediate or, more commonly, an inefficient final cyclization step.[11][12]
-
Causality: The rate-determining step is the electrophilic aromatic annulation (the ring closure).[16] This step can be sensitive to both electronic effects of substituents on the aniline and steric hindrance.
-
Solutions:
-
Catalyst/Dehydrating Agent: While concentrated sulfuric acid is common, it can be too harsh. A polyphosphoric ester (PPE) catalyst can be a more effective dehydrating agent and catalyst for the cyclization step.[11][16]
-
Substrate Electronics: Strongly electron-withdrawing groups on the aniline ring can deactivate the ring towards the electrophilic cyclization, hindering the reaction.[17] If possible, using an aniline with electron-donating or neutral substituents will improve the cyclization efficiency.
-
Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can sterically impede the ring-closing step.[11]
-
Gould-Jacobs Reaction
This reaction proceeds via condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form a 4-hydroxyquinoline scaffold.[18]
Q: The thermal cyclization step of my Gould-Jacobs reaction requires extremely high temperatures (>250 °C) and gives low yields. How can I optimize this crucial step?
A: The high energy barrier for the 6-electron electrocyclization is the primary challenge in the Gould-Jacobs pathway.[19]
-
Causality: Significant thermal energy is required to overcome the activation barrier for the intramolecular cyclization of the anilidomethylenemalonate intermediate. Prolonged heating at these temperatures can also lead to product degradation.
-
Solutions:
-
High-Boiling Solvents: The classical approach is to use a high-boiling, inert solvent like diphenyl ether or Dowtherm A to achieve the necessary temperature (typically ~250-260 °C).[19]
-
Microwave-Assisted Synthesis: This is a superior modern alternative. Microwave heating can achieve the target temperature rapidly and uniformly, dramatically shortening reaction times and often leading to higher isolated yields by minimizing thermal degradation.[20]
-
Alternative Reagents: For the cyclization step, using Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization under much milder conditions, often with quantitative yields.[21]
-
Data Summary: Optimizing Gould-Jacobs Cyclization
The following table, based on data for the reaction of aniline and DEEM, illustrates the critical impact of temperature and time on yield in microwave-assisted synthesis.
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 10 | 10 |
| 2 | 300 | 2 | 31 |
| 3 | 250 | 20 | 15 |
| 4 | 300 | 10 | 25 (degradation) |
| 5 | 300 | 5 | 47 (Optimal) |
Analysis: The data clearly shows that temperatures above 250 °C are necessary for efficient cyclization. At 300 °C, the reaction is much faster, but prolonged heating leads to lower yields due to product degradation. An optimal condition of 300 °C for 5 minutes provides the best result.
General Troubleshooting & Optimization
Troubleshooting Low Yields: A Decision Workflow
Low product yield is a universal problem. This workflow provides a systematic approach to diagnosing the issue.
Caption: A decision tree for troubleshooting low quinoline synthesis yields.
Purification of Basic Quinolines
Q: My quinoline derivative streaks badly on silica gel and I suspect it's decomposing during column chromatography. What should I do?
A: This is a very common problem. The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol groups on the surface of standard silica gel. This interaction causes tailing (streaking) and can catalyze decomposition.[22]
-
Solutions:
-
Deactivate the Silica Gel: The best approach is to neutralize the acidic sites. Prepare your eluent with a small amount of a basic modifier, typically 0.5-2% triethylamine (NEt₃) or pyridine.[22] Slurrying the silica gel with this modified eluent before packing the column is highly effective.
-
Use an Alternative Stationary Phase: If decomposition is severe, switch to a more inert stationary phase. Neutral or basic alumina is an excellent choice for basic compounds.[22] For some derivatives, reversed-phase (C18) silica can also be effective.[22]
-
Minimize Contact Time: If you must use silica, run the column as quickly as possible (flash chromatography) to reduce the time your compound spends on the acidic stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for quinolines? A1: Microwave-assisted synthesis offers significantly shorter reaction times (minutes vs. hours), often results in higher product yields, and can improve product purity.[23][24][25] The efficient, direct heating of the reaction mixture accelerates reaction rates and can minimize the formation of thermal degradation byproducts.[23][25]
Q2: I am performing a Friedländer synthesis. Can it be done without a solvent? A2: Yes, solvent-free conditions have been successfully applied to the Friedländer synthesis, often in conjunction with microwave irradiation or specific catalysts like iodine or p-toluenesulfonic acid.[9][26] This approach aligns with green chemistry principles by reducing solvent waste.[27]
Q3: How do I choose a solvent for a microwave-assisted quinoline synthesis? A3: The ideal solvent should be polar to couple efficiently with microwave irradiation.[28] Common choices include DMF, DMSO, and ethanol.[28] The selection depends on the required reaction temperature and the solubility of your reactants. However, as mentioned, solvent-free conditions are often highly effective.[28]
Q4: Is it safe to use a domestic microwave oven for these reactions? A4: Absolutely not. Domestic microwave ovens lack the precise temperature and pressure controls necessary for chemical synthesis, creating a significant safety hazard, especially with flammable organic solvents.[28] You must use a dedicated scientific microwave reactor designed with the required safety and control features.[28]
Detailed Experimental Protocols
Protocol 1: Classical Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses and includes moderators to control the reaction's vigor.[3]
Safety Warning: This reaction is highly exothermic and involves corrosive and toxic materials. It MUST be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves.
-
Materials:
-
Aniline (freshly distilled)
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (as oxidant)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium hydroxide (for workup)
-
-
Workflow Diagram:
Caption: Experimental workflow for the moderated Skraup synthesis.
-
Step-by-Step Procedure:
-
In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.
-
With vigorous stirring and external cooling in an ice-water bath, slowly and carefully add concentrated sulfuric acid through a dropping funnel.
-
Once the addition is complete, gently heat the mixture in an oil bath. The reaction will become exothermic. Monitor the temperature closely and be prepared to remove the heating source. Maintain the reaction temperature for 3-4 hours.[3]
-
Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water.
-
Make the mixture strongly alkaline by slowly adding a concentrated solution of sodium hydroxide, with cooling.
-
Set up for steam distillation. Vigorously pass steam through the mixture to distill the crude quinoline product.
-
The quinoline will be in the distillate. Extract the distillate with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The final product can be purified by vacuum distillation.
-
Protocol 2: Microwave-Assisted Friedländer Synthesis
This generalized protocol illustrates a modern, efficient approach for synthesizing substituted quinolines.
-
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminobenzophenone)
-
α-Methylene carbonyl compound (e.g., ethyl acetoacetate)
-
Catalyst (e.g., Nafion NR50 or p-toluenesulfonic acid)[14]
-
Solvent (e.g., Ethanol) or solvent-free
-
-
Step-by-Step Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (1.0 eq), the α-methylene carbonyl compound (1.1 eq), and the catalyst (e.g., 10 mol%).
-
Add the solvent (if not solvent-free) and seal the vessel.
-
Place the vessel in the cavity of a scientific microwave reactor.
-
Set the reaction parameters: typically, irradiate at a fixed temperature (e.g., 120-160 °C) for a short duration (e.g., 5-20 minutes).[14][15] Monitor the reaction progress by TLC if possible.
-
After irradiation, allow the vessel to cool to room temperature.
-
If the product has precipitated, it can be collected by filtration and washed with cold solvent.
-
If the product is soluble, remove the solvent under reduced pressure. The crude residue can then be purified by recrystallization or column chromatography (using neutralized silica gel, as described above).
-
References
- Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing.
- Full article: Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Taylor & Francis Online.
- Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives. BenchChem.
- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Publications.
- Microwave-assisted Synthesis of Quinolines. Ingenta Connect.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Preparation and Properties of Quinoline. LPU.
- byproduct formation in the Doebner-von Miller reaction. BenchChem.
- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide. BenchChem.
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage.
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.
- Mechanism of quinoline synthesis. ResearchGate.
- Skraup Quinoline Synthesis Mechanism | Organic Chemistry. YouTube.
- Technical Support Center: Purification of Quinoline Derivatives. BenchChem.
- A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
- Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
- troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- Skraup reaction. Wikipedia.
- Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. BenchChem.
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- Friedländer Synthesis. J&K Scientific LLC.
- Technical Support Center: Overcoming Challenges in Quinoline Synthesis. BenchChem.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
- Overcoming challenges in the synthesis of substituted quinolines. BenchChem.
- Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. ResearchGate.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH.
- Combes quinoline synthesis. Wikipedia.
- Combes Quinoline Synthesis. VOP.
- Friedländer synthesis. Wikipedia.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
- Doebner–Miller reaction. Wikipedia.
- Doebner-Miller Reaction. SynArchive.
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ablelab.eu [ablelab.eu]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4,8-Dichloroquinoline Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals working on the synthesis of 4,8-dichloroquinoline. Low yields in multi-step heterocyclic syntheses are a common yet complex challenge. The issue is rarely a single misstep but often a cascade of suboptimal conditions across several stages.
This document moves beyond a simple recitation of procedural steps. It is structured as a series of frequently asked questions and in-depth troubleshooting guides to address the specific, practical issues encountered in the laboratory. We will delve into the causality behind each experimental choice, providing you with the rationale needed to adapt and optimize these reactions for your specific context. Our goal is to empower you to not only replicate a synthesis but to master it.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and commonly cited synthetic route for preparing this compound?
The most robust and well-documented pathway for synthesizing the this compound scaffold is a variation of the Gould-Jacobs reaction .[1][2] This multi-step process begins with the condensation of o-chloroaniline with an ethyl ethoxymethylenemalonate (DEEM) equivalent, followed by thermal cyclization, saponification, decarboxylation, and a final chlorination step.[3] While other named reactions like the Combes or Friedländer synthesis are powerful for quinolines in general, the Gould-Jacobs approach is particularly well-suited for building the requisite substitution pattern for this specific isomer.[4][5][6]
Q2: I'm seeing a significant amount of dark, tarry byproduct during the high-temperature cyclization step. What causes this and how can it be minimized?
Tar formation is a classic problem in high-temperature quinoline cyclizations and is typically caused by thermal decomposition and polymerization of the anilinoacrylate intermediate.[7]
-
Causality: At temperatures exceeding 250°C, the conjugated system is susceptible to uncontrolled side reactions, especially in the presence of atmospheric oxygen.
-
Solution: The key is strict atmospheric and temperature control. Using a high-boiling, inert solvent like Dowtherm A or diphenyl ether is standard practice as it provides a stable thermal medium.[8] It is critical to conduct this step under a gentle stream of an inert gas, such as nitrogen, to prevent oxidation.[8] Furthermore, ensure the temperature is maintained consistently and not allowed to overshoot the target, which is typically around 250-260°C.
Q3: Is the final chlorination step with phosphorus oxychloride (POCl₃) the only option? Are there milder alternatives?
While POCl₃ is the most common and potent reagent for converting the 4-hydroxyquinoline intermediate (a 4-quinolinol) to the 4-chloroquinoline, its high reactivity can sometimes lead to side products.[8][9] For substrates that may be sensitive to the harshness of neat POCl₃, alternative conditions can be explored. However, for this compound, which is relatively stable, POCl₃ remains the industry standard due to its efficiency and cost-effectiveness. The key to a high-yield chlorination is not necessarily a different reagent but rather the meticulous control of reaction conditions and, crucially, the workup procedure.
Troubleshooting Guide: Improving Yield Step-by-Step
This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.
Issue 1: Low Yield in Initial Condensation of o-Chloroaniline and DEEM
Symptoms:
-
TLC analysis shows significant unreacted o-chloroaniline after the reaction.
-
The isolated yield of the intermediate, diethyl 2-((2-chlorophenyl)amino)methylenemalonate, is below 85%.
Root Causes & Solutions:
-
Purity of Reagents: The purity of diethyl ethoxymethylenemalonate (DEEM) is critical. Aged or improperly stored DEEM can hydrolyze or polymerize. A refractive index check is a good quality control measure; material with n²⁵D > 1.4600 is generally satisfactory.[8] o-Chloroaniline should be distilled if its purity is in doubt.
-
Reaction Conditions: While the reaction proceeds by simply heating the neat reagents, efficiency can be low.
-
Conventional Heating: Ensure the temperature is maintained at ~100-110°C for 1-2 hours.
-
Microwave-Assisted Synthesis: For rapid optimization and often improved yields, microwave irradiation is highly effective. Reactions can be completed in minutes at elevated temperatures (e.g., 250°C), driving the condensation to completion.[10][11]
-
Workflow: Gould-Jacobs Synthesis of this compound
Caption: Overall workflow for the synthesis of this compound via the Gould-Jacobs reaction.
Issue 2: Incomplete or Messy Final Chlorination with POCl₃
Symptoms:
-
The crude product shows a significant amount of a polar, UV-active spot on TLC corresponding to the 4-hydroxy-8-chloroquinoline starting material.
-
The overall isolated yield after workup is poor (<70%).
-
The product is difficult to purify and appears as an oil or discolored solid.
Root Causes & Solutions:
This is the most critical and often lowest-yielding step. Success hinges on two factors: achieving complete conversion and preventing hydrolysis of the product during workup.
-
Incomplete Reaction:
-
Cause: Insufficient chlorinating agent or inadequate temperature. The 4-hydroxy group can be unreactive if the temperature is too low.
-
Protocol: Use a moderate excess of phosphorus oxychloride (POCl₃). The reaction should be heated to 135–140°C and held for at least 1 hour.[8] For particularly stubborn conversions, the addition of a catalytic amount of phosphorus pentachloride (PCl₅) can increase the reactivity of the mixture.[12]
-
-
Product Hydrolysis During Workup:
-
Cause: The 4-chloro substituent is activated towards nucleophilic substitution and can be readily hydrolyzed back to the 4-hydroxy derivative by water, especially under non-neutral conditions.
-
Protocol: The workup must be performed quickly and at low temperatures. The recommended procedure is to cool the reaction mixture and pour it carefully onto a mixture of crushed ice and a water-immiscible organic solvent like ether or dichloromethane.[8] This simultaneously quenches the excess POCl₃ and extracts the product. The organic layer should then be washed with cold dilute acid, followed by careful neutralization of the acidic extracts with cold aqueous base (e.g., 10% NaOH) to precipitate the product.[8] Do not allow the product to sit in aqueous solutions for extended periods.
-
Troubleshooting Logic: Final Chlorination Step
Caption: Decision tree for troubleshooting the final POCl₃ chlorination step.
Optimized Experimental Protocols
Protocol 1: Chlorination of 4-Hydroxy-8-chloroquinoline
-
Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-hydroxy-8-chloroquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 eq by volume).
-
Reaction: Heat the mixture to 135-140°C with stirring for 1-2 hours. The suspension should dissolve to form a clear, light-brown solution.
-
Quench & Extraction: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and diethyl ether. Slowly and carefully pour the reaction mixture into the ice/ether slurry with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and wash the flask with additional ether to recover all product. Extract the aqueous layer with two more portions of ether.
-
Isolation: Combine the ether extracts. Wash them with three portions of cold 10% hydrochloric acid.[8] Combine the acidic aqueous extracts, cool them in an ice bath, and neutralize by slowly adding cold 10% sodium hydroxide solution until the product precipitates.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry. The crude this compound can be purified by recrystallization from a suitable solvent like methanol or a hexane/ethyl acetate mixture.[3]
Data Summary: Typical Reaction Conditions
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Condensation | o-Chloroaniline, DEEM | None (Neat) | 100-110 | 1-2 | 93 | [3] |
| Cyclization | Anilidomethylenemalonate | Dowtherm A | 255-260 | 0.5-1 | 92 | [3] |
| Saponification | 4-OH-8-Cl-3-COOEt-quinoline | 10% NaOH (aq) | 100 (Reflux) | 1 | >95 | [8] |
| Decarboxylation | 4-OH-8-Cl-3-COOH-quinoline | Dowtherm A | 255-260 | 1 | ~90 | [3][8] |
| Chlorination | 4-Hydroxy-8-chloroquinoline | POCl₃ | 135-140 | 1-2 | 57-73 | [3][8] |
References
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Ansari, A., et al. (2017). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Ismail, M. M., & Abass, M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
- Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
- Price, C. C., & Roberts, R. M. (1948). 4,7-dichloroquinoline. Organic Syntheses, 28, 38.
- Al-Tel, T. H., & Al-Qawasmeh, R. A. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
- Al-Salahi, R., Al-Omar, M., & Amr, A. E. (2014). Synthesis of 7-chloroquinolinyl-4-aminosubstituted-chalcones as potent antimalarial and anticancer agents. ResearchGate.
- Abdellattif, M. H., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
- Tarbell, D. S., et al. (1945). The Synthesis of 4,6- and this compound. Journal of the American Chemical Society, 67(1), 1.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Sharma, V., et al. (2015). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules.
- Tekale, A. S. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies.
- ResearchGate. (n.d.). Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs....
- Zhang, Y., et al. (2018). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Structural Chemistry.
- Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical sciences.
- Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- Gandhamsetty, N., Park, S., & Chang, S. (2017). Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Synlett.
- de la Cruz, P., et al. (2001). Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. Synthetic Communications.
- Wikipedia. (n.d.). Quinoline.
- ResearchGate. (n.d.). Synthetic pathway to quinoline derivative 14via Vilsmeier–Haack reaction.
- Stefane, B., & Polanc, S. (2016). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules.
- Ismail, M. M., & Abass, M. (2000). Chemistry of Substituted Quinolines IV. Regioselective nucleophilic…. Acta Chimica Slovenica.
- Al-dujaili, L. J., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- Bentham Science Publishers. (2024). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques.
- Wikipedia. (n.d.). Friedländer synthesis.
- RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
- PubMed. (2012). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ablelab.eu [ablelab.eu]
- 12. mdpi.com [mdpi.com]
minimizing byproduct formation in 4,8-dichloroquinoline synthesis
Technical Support Center: 4,8-Dichloroquinoline Synthesis
A Guide to Minimizing Byproduct Formation and Optimizing Yield
Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you minimize byproduct formation, improve yield, and ensure the purity of your final product.
This document is structured to provide not just procedural steps, but also the underlying chemical principles, enabling you to make informed decisions and adapt protocols to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary byproducts?
The most prevalent and industrially scalable method for synthesizing this compound involves the cyclization of a suitable aniline precursor, followed by a chlorination step. A common approach is the reaction of 2-chloroaniline with diethyl malonate to form a quinoline-4-one intermediate, which is then chlorinated. The critical and often problematic step is the conversion of the quinolinedione precursor to the final dichloro product, typically using phosphoryl chloride (POCl₃), often in the presence of a catalyst or a Vilsmeier-Haack type reagent.
The primary byproducts that compromise yield and purity are:
-
Isomeric Dichloroquinolines: Formation of isomers such as 2,4-dichloroquinoline or 4,7-dichloroquinoline can occur if the cyclization or subsequent reactions are not perfectly regioselective.
-
Monochloro- and Trichloro- species: Incomplete or excessive chlorination leads to the formation of monochloroquinolines or unwanted trichloroquinoline derivatives.
-
Hydroxy-chloroquinolines: Incomplete conversion of the hydroxyl groups at the 4- and 8- positions results in residual hydroxy-chloroquinoline impurities.
-
Polymeric/Tarry Materials: Harsh reaction conditions, particularly elevated temperatures in the presence of strong acids like POCl₃, can lead to polymerization and the formation of intractable tars.
Q2: My main byproduct is a 4-hydroxy-8-chloroquinoline. What is causing this incomplete chlorination?
The persistence of a hydroxyl group, typically at the 4-position, is a common issue stemming from insufficient chlorinating agent activity or suboptimal reaction conditions. The conversion of the keto-enol tautomer of the quinolinone to the chloro-substituted quinoline requires a potent chlorinating agent.
Root Causes:
-
Insufficient POCl₃: The stoichiometry of phosphoryl chloride is critical. An inadequate amount will lead to incomplete conversion.
-
Reaction Temperature Too Low: The activation energy for the conversion of the second hydroxyl group (often the one at the 4-position) can be higher, requiring a specific temperature threshold to be reached and maintained.
-
Presence of Water: Trace amounts of water in the reaction mixture can hydrolyze POCl₃, reducing its effective concentration and potency.
Q3: I am observing significant tar formation in my reaction vessel. How can I prevent this?
Tar and polymer formation is a clear indicator of reaction conditions being too harsh, leading to undesired side reactions and degradation of the starting material or product.
Preventative Measures:
-
Strict Temperature Control: Avoid excessive temperatures. The reaction should be heated gradually and maintained within a narrow, optimized range. Overheating is the primary cause of polymerization.
-
Controlled Reagent Addition: Adding the chlorinating agent (POCl₃) portion-wise or via a dropping funnel can help to control the reaction exotherm and prevent localized "hot spots" where degradation can initiate.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may contribute to tar formation.
Troubleshooting Guide: Isomer and Over-chlorination Control
A primary challenge in the synthesis of this compound is achieving high regioselectivity. The formation of undesired isomers and over-chlorinated products can significantly complicate purification.
Issue 1: Formation of 2,4-Dichloroquinoline Isomer
This issue often arises from the initial cyclization strategy. If the cyclization precursor allows for multiple closure pathways, isomeric products can be formed.
Caption: Workflow for maximizing regioselectivity in this compound synthesis.
This protocol assumes the use of a quinolinedione precursor and aims to maximize the yield of the desired 4,8-dichloro isomer.
Materials:
-
Quinoline-4,8-dione precursor
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (optional, as catalyst)
-
Toluene or other high-boiling inert solvent
-
Reaction vessel with reflux condenser, thermometer, and nitrogen inlet
Procedure:
-
Vessel Preparation: Ensure the reaction vessel and all glassware are thoroughly dried to prevent hydrolysis of POCl₃.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reaction vessel with the quinoline-4,8-dione precursor (1 equivalent).
-
Solvent/Reagent Addition: Add toluene (if used) followed by the slow, dropwise addition of POCl₃ (2.5-3.0 equivalents). A slight excess of POCl₃ is often necessary to drive the reaction to completion, but a large excess can promote side reactions.
-
Catalyst Addition (Optional): If using a Vilsmeier-Haack approach, a catalytic amount of DMF (0.1 equivalents) can be added. This forms the active chlorinating species in situ.
-
Thermal Ramp: Slowly heat the reaction mixture to reflux, typically around 100-110 °C. Monitor the internal temperature closely.
-
Reaction Monitoring: Maintain the reaction at reflux for 3-5 hours. Progress can be monitored by taking small aliquots (carefully!), quenching them, and analyzing by TLC or HPLC.
-
Quenching: After completion, cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.
-
Isolation: The crude product will precipitate. Isolate by filtration, wash thoroughly with cold water to remove phosphoric acid, and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Drying: Dry the crude product under vacuum.
Issue 2: Formation of Trichloroquinoline Byproducts
Over-chlorination can occur if the reaction conditions are too forcing or if the substrate has other positions susceptible to electrophilic substitution.
| Parameter | Recommended Setting | Rationale |
| Temperature | < 115 °C | Higher temperatures can provide the activation energy for further chlorination on the aromatic ring. |
| POCl₃ Stoichiometry | 2.2 - 2.5 equivalents | Using a significant excess of the chlorinating agent increases the probability of over-chlorination. |
| Reaction Time | Monitor to completion (typically 3-5h) | Extended reaction times beyond full conversion of the starting material can lead to byproduct formation. |
| Catalyst Choice | Use DMF sparingly | While catalytic DMF can accelerate the desired reaction, it also increases the activity of the chlorinating agent, potentially leading to less selectivity. |
Purification of this compound
Even with an optimized reaction, minor impurities are likely. The final purity of the product is dictated by the effectiveness of the purification strategy.
Challenge: this compound and its common isomers often have very similar polarities, making chromatographic separation difficult and costly at scale.
Recommended Method: Recrystallization
Recrystallization is often the most effective method for removing small amounts of isomeric and other impurities.
Protocol: Optimized Recrystallization
-
Solvent Screening: Identify a suitable solvent system. A binary solvent system often provides the best results. Common systems include:
-
Ethanol/Water
-
Toluene/Hexane
-
Ethyl Acetate/Heptane
-
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot, primary solvent (e.g., ethanol, toluene).
-
Hot Filtration (Optional): If insoluble impurities (like baseline tar) are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., water, hexane) to the hot solution until turbidity (cloudiness) is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Slow cooling is essential for forming well-defined crystals and excluding impurities.
-
Isolation & Drying: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
References
- Jain, M., & Vaitilingam, B. (2006). A simple and efficient method for the synthesis of this compound. Arkivoc, 2007(1), 58-62. [Link]
- Li, X., et al. (2015). Synthesis and biological evaluation of 4-aminoquinoline derivatives as potential antiproliferative agents. Molecules, 20(5), 8349-8365. [Link]
- Maguire, M. P., et al. (1994). 4-Amino-3-chloro-8-substituted-quinolines as non-NMDA receptor antagonists. Journal of Medicinal Chemistry, 37(14), 2129-2137. [Link]
Technical Support Center: Purification of Crude 4,8-Dichloroquinoline
Welcome to the technical support center for the purification of crude 4,8-dichloroquinoline (CAS: 21617-12-9). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound, a critical intermediate in pharmaceutical synthesis. Here, we address common issues through a series of frequently asked questions and troubleshooting scenarios, providing expert insights and validated protocols to streamline your purification workflow.
Section 1: Pre-Purification Analysis & Troubleshooting
Before embarking on a purification protocol, a preliminary assessment of your crude material can save significant time and resources. The nature of the impurities dictates the most effective purification strategy.
FAQ: What are the likely impurities in my crude this compound?
Answer: The impurity profile of crude this compound is heavily dependent on its synthetic route. However, several classes of impurities are commonly encountered:
-
Isomeric Dichloroquinolines: The synthesis of substituted quinolines can often produce regioisomers. Depending on the precursors and reaction conditions, you may have isomers such as 4,5- or 4,7-dichloroquinoline.[1][2] These are often the most challenging impurities to remove due to their similar physical and chemical properties.
-
Unreacted Starting Materials: If the chlorination step is incomplete, you will likely have residual 4-hydroxy-8-chloroquinoline. This precursor is significantly more polar than the desired product.
-
Reagent Byproducts: Syntheses often employ reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4] Hydrolyzed byproducts of these reagents can result in acidic, inorganic impurities.
-
Colored Degradation Products: High-temperature reaction conditions can lead to the formation of colored, often tarry, polymeric materials that contaminate the crude product.[3]
FAQ: My crude product is a dark, oily, or tarry solid. What should I do first?
Answer: A highly impure, discolored crude product often benefits from a simple pre-purification step before attempting more rigorous methods like recrystallization or chromatography.
A trituration or slurry wash with a non-polar solvent is highly effective. This process involves stirring the crude material as a suspension in a solvent in which the desired product is poorly soluble, while many of the impurities (especially colored, non-polar tars) are more soluble.
Recommended Protocol: Pre-purification Wash
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a volume of cold hexanes or heptane sufficient to create a stirrable slurry (e.g., 5-10 mL per gram of crude material).
-
Stir the slurry vigorously at room temperature for 15-30 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of the cold solvent.
-
Dry the resulting solid.
This procedure should yield a more free-flowing powder with a significantly lighter color, making subsequent purification steps more effective. A similar washing technique has been noted to be effective for the related 4,7-dichloroquinoline.[3]
Section 2: Purification by Recrystallization
Recrystallization is the most common and efficient method for purifying crystalline solids.[5] The success of this technique hinges on the appropriate selection of a solvent.
FAQ: How do I choose the best solvent for recrystallizing this compound?
Answer: The ideal recrystallization solvent should dissolve the compound completely at its boiling point but sparingly at room temperature or below.[6] For this compound, which is a moderately polar molecule, solvents of low to medium polarity are excellent candidates.
Solvent Screening Procedure:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add the test solvent dropwise at room temperature until the volume is about 0.5 mL. If the solid dissolves completely, the solvent is unsuitable as the compound is too soluble.
-
If the solid does not dissolve, gently heat the test tube to the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
An ideal solvent will produce a high yield of crystals upon cooling.
Based on experimental data for this compound and related compounds, the following solvents are recommended for screening[4][7]:
| Solvent | Boiling Point (°C) | Polarity Index | Suitability Notes |
| Heptane | 98 | 0.1 | Excellent choice. Reported to give high purity (99.5%) with moderate yield for a similar compound.[4][8] |
| Ethanol | 78 | 4.3 | A proven solvent for this compound, yielding high-purity material.[7] |
| Methanol | 65 | 5.1 | Can be effective, though the lower boiling point may require careful handling to avoid excessive evaporation. |
| Isopropanol | 82 | 3.9 | A good alternative to ethanol with a slightly higher boiling point. |
| Toluene | 111 | 2.4 | May be useful if the compound is not sufficiently soluble in alcohols or alkanes. |
Troubleshooting Guide: Recrystallization Problems
This decision tree can guide you through common recrystallization challenges.
Sources
- 1. guidechem.com [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Quinoline Synthesis Technical Support Center: A Guide to Identifying and Reducing Side Reactions
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing quinoline and its derivatives. Quinolines are a critical scaffold in medicinal chemistry and materials science, but their synthesis can be fraught with challenges, including vigorous and often unpredictable side reactions that can significantly impact yield and purity.[1]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during key named reactions for quinoline synthesis. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you to not only solve immediate experimental problems but also to proactively design more robust and efficient syntheses.
Section 1: The Skraup Synthesis
The Skraup synthesis is a classic and powerful method for preparing quinolines from anilines, glycerol, an oxidizing agent (often nitrobenzene), and sulfuric acid.[2][3] However, it is notoriously exothermic and prone to the formation of significant amounts of tar.[4][5][6]
Frequently Asked Questions (FAQs): Skraup Synthesis
Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I mitigate this safety hazard?
A1: The highly exothermic nature of the Skraup synthesis is a primary safety concern.[4][6] The reaction's vigor stems from the rapid dehydration of glycerol to acrolein and the subsequent condensation and oxidation steps.[3] To control the reaction, consider the following:
-
Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is a standard and highly effective method to tame the reaction.[4][5][6] Ferrous sulfate is believed to act as an oxygen carrier, which smooths out the oxidation process and prevents it from becoming uncontrollably rapid.[5][7] Boric acid can also be employed for this purpose.[3][4]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. A typical and safer sequence is to combine the aniline, ferrous sulfate, and glycerol first. Then, slowly add concentrated sulfuric acid with efficient cooling (e.g., in an ice bath).[4]
-
Gradual Heating: Gentle initial heating is sufficient to initiate the reaction. Once the exothermic phase begins, the heat source should be removed, as the reaction will sustain itself. Reapply heat only after the initial exotherm has subsided to drive the reaction to completion.[6]
-
Efficient Stirring: Good agitation is essential to ensure even heat distribution and prevent the formation of localized hot spots, which can accelerate decomposition and tar formation.[4]
Q2: I am observing a large amount of black, tarry residue in my Skraup synthesis, which is making product isolation nearly impossible. What is the cause, and how can I minimize it?
A2: Tar formation is the most common side reaction in the Skraup synthesis.[4][5][6] This is primarily due to the acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol under the harsh, acidic, and high-temperature conditions of the reaction.[5][8][9][10]
To minimize tarring:
-
Moderator: As mentioned above, ferrous sulfate helps control the reaction rate, which in turn reduces charring and polymerization.[4]
-
Temperature Optimization: Avoid excessive temperatures. The goal is to initiate the reaction and then control the exothermic phase. Prolonged heating at very high temperatures will favor polymerization.[4]
-
Avoid Excess Acrolein Precursors: Using a stoichiometric amount of glycerol is important. An excess can lead to the formation of a rubbery, intractable solid.[5]
Troubleshooting Guide: Skraup Synthesis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Runaway Reaction | Highly exothermic nature of the reaction. | Use a moderator (e.g., FeSO₄).[4][5][6] Control the rate of sulfuric acid addition with cooling.[4] Ensure efficient stirring.[4] |
| Excessive Tar Formation | Acid-catalyzed polymerization of acrolein.[5] | Use a moderator.[4] Optimize reaction temperature to avoid overheating.[4] |
| Low Yield | Tar formation, incomplete reaction, or product degradation. | Implement strategies to minimize tarring. Ensure the reaction goes to completion by monitoring with TLC. |
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
Objective: To synthesize quinoline from aniline and glycerol using ferrous sulfate as a moderator to control the reaction's exothermicity.
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.[4]
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cool the flask.
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Purification: The crude product, often mixed with tar, can be purified by steam distillation followed by extraction.[4]
Section 2: The Doebner-von Miller Synthesis
The Doebner-von Miller reaction is a versatile method for synthesizing substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[11][12][13] A significant challenge in this synthesis is the propensity of the α,β-unsaturated carbonyl compound to polymerize under the acidic conditions, leading to low yields and difficult purification.[4][5]
Frequently Asked Questions (FAQs): Doebner-von Miller Synthesis
Q1: My Doebner-von Miller reaction is producing a large amount of a dark, polymeric solid, and my yield of the desired quinoline is very low. How can I prevent this?
A1: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is the primary side reaction in the Doebner-von Miller synthesis.[4][5] To mitigate this, you can employ the following strategies:
-
Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the acid catalyst remains in the aqueous phase can drastically reduce polymerization and improve the yield of the quinoline product.[4]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture helps to maintain a low concentration of this reactive species, thus disfavoring self-condensation and polymerization.[4]
-
In Situ Generation of the Carbonyl Compound: The α,β-unsaturated carbonyl can be generated in situ via an aldol condensation. This approach, sometimes referred to as the Beyer method, ensures a low steady-state concentration of the reactive carbonyl, thereby minimizing polymerization.[11]
Troubleshooting Guide: Doebner-von Miller Synthesis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Polymer/Tar Formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[4][5] | Use a biphasic solvent system.[4] Add the carbonyl compound slowly.[4] Generate the carbonyl compound in situ.[11] |
| Low Yield | Extensive polymerization of the carbonyl reactant. | Implement strategies to minimize polymerization. Optimize the acid catalyst and reaction temperature. |
| Complex Mixture of Byproducts | Side reactions of intermediates or unexpected cyclization pathways. | Thoroughly characterize byproducts using NMR and MS to understand the side reactions. Adjust reaction conditions (catalyst, temperature, solvent) to favor the desired pathway. |
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline
Objective: To synthesize 2-methylquinoline from aniline and crotonaldehyde.
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.
-
Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.
-
Reaction: Heat the reaction mixture under reflux for several hours.
-
Work-up: Cool the reaction mixture and make it strongly alkaline with concentrated sodium hydroxide solution.
-
Isolation: The crude 2-methylquinoline can be isolated by steam distillation or extraction with an organic solvent.
Section 3: The Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of anilines with β-diketones.[2][14] A key challenge in this reaction, especially with unsymmetrical β-diketones, is controlling the regioselectivity of the cyclization step.[15][16]
Frequently Asked Questions (FAQs): Combes Synthesis
Q1: I am getting a mixture of two regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control which isomer is formed?
A1: The regioselectivity in the Combes synthesis is a delicate interplay of steric and electronic effects.[15][16] The rate-determining step is the electrophilic aromatic annulation of the enamine intermediate onto the aniline ring.[16]
-
Steric Effects: Increasing the steric bulk of the substituents on the β-diketone can direct the cyclization to the less sterically hindered ortho position of the aniline.[15]
-
Electronic Effects: The electronic nature of the substituents on the aniline ring also plays a crucial role. Electron-donating groups on the aniline can influence the nucleophilicity of the ortho positions, thereby directing the cyclization.[15]
-
Acid Catalyst: The choice of acid catalyst can also influence the ratio of regioisomers formed. While sulfuric acid is common, polyphosphoric acid (PPA) has been shown to alter the product distribution in some cases.[15]
Troubleshooting Guide: Combes Synthesis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity | Use of an unsymmetrical β-diketone. | Modify the steric bulk of the β-diketone substituents.[15] Alter the electronic properties of the aniline substituents.[15] Experiment with different acid catalysts (e.g., H₂SO₄ vs. PPA).[15] |
| Low Yield | Incomplete reaction or side reactions. | Monitor the reaction by TLC to ensure completion. Purify starting materials to remove any impurities that may interfere with the reaction. |
Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline
Objective: To synthesize 2,4-dimethylquinoline from aniline and acetylacetone.
Procedure:
-
Condensation: In a round-bottom flask, mix aniline and acetylacetone. Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.
-
Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Reaction: Gently heat the reaction mixture for a short period.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.[4]
Section 4: The Friedländer Synthesis
The Friedländer synthesis is a versatile method for producing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][17][18][19] While generally efficient, low yields can be a problem due to side reactions or suboptimal conditions.[17][20]
Frequently Asked Questions (FAQs): Friedländer Synthesis
Q1: My Friedländer synthesis is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Friedländer synthesis can often be attributed to several factors:
-
Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[17]
-
Suboptimal Catalyst: The choice of catalyst is crucial. An inappropriate catalyst may result in low conversion or the formation of unwanted byproducts.[17] Modern variations often employ milder catalysts.[21]
-
Side Reactions: A significant competing reaction is the self-condensation (aldol condensation) of the ketone reactant, which consumes the starting material and reduces the yield of the quinoline.[17] To avoid this, the imine analog of the o-aniline can be used.[22]
To improve the yield:
-
Catalyst Selection: Explore milder and more efficient catalytic systems. Recent literature describes the use of ionic liquids, metal-organic frameworks, and various nanocatalysts.[17]
-
Temperature Optimization: The reaction can be highly sensitive to temperature. Systematically vary the temperature to find the optimal balance between reaction rate and byproduct formation.[17]
-
Solvent Choice: The solvent can significantly impact the reaction's efficiency.[17]
Troubleshooting Guide: Friedländer Synthesis
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Harsh reaction conditions leading to degradation.[17] Suboptimal catalyst.[17] Self-condensation of the ketone.[17] | Use milder reaction conditions and catalysts.[17] Optimize reaction temperature.[17] Consider using an imine analog of the o-aniline to prevent self-condensation.[22] |
| Incomplete Reaction | Inactive catalyst or insufficient reaction time/temperature. | Use a fresh batch of catalyst or increase catalyst loading. Incrementally increase the reaction temperature and monitor by TLC.[17] |
| Poor Regioselectivity | Use of an unsymmetrical ketone. | Introduce a directing group on the α-carbon of the ketone. Use a selective catalyst. |
Experimental Protocol: Base-Catalyzed Friedländer Synthesis
Objective: To synthesize a substituted quinoline from a 2-aminobenzophenone and a ketone.
Procedure:
-
Reaction Setup: In a fume hood, combine 2-aminobenzophenone and a ketone with an α-methylene group (e.g., acetone) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture under reflux in a suitable solvent (e.g., ethanol) for several hours.
-
Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Section 5: Mechanistic Diagrams
Understanding the reaction pathways is key to troubleshooting. Below are simplified diagrams for the syntheses discussed.
Caption: Simplified workflow of the Skraup quinoline synthesis.
Caption: Key steps in the Doebner-von Miller quinoline synthesis.
Caption: Reaction pathway for the Combes quinoline synthesis.
Caption: General mechanism of the Friedländer quinoline synthesis.
References
- Combes quinoline synthesis. (n.d.). In Wikipedia.
- Combes quinoline synthesis. (n.d.). In Wikiwand.
- Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. [Link]
- Doebner–Miller reaction. (n.d.). In Wikipedia.
- Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(8), 684-690. [Link]
- Method for extracting quinoline and isoquinoline from coal tar wash oil. (2014).
- MDPI. (2023).
- Combes Quinoline Synthesis. (n.d.). Cambridge University Press. [Link]
- Doebner-Miller reaction and applic
- Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations.
- Doebner-Miller Reaction. (n.d.). SynArchive. [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link]
- Zhou, P., et al. (2016). The Purification of Coal Tar by the Addition of Quinoline and Zn(OH)2. Macromolecular Symposia, 361(1), 123-127. [Link]
- Quinoline Synthesis. (n.d.). Scribd. [Link]
- Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances, 10(34), 20137-20155. [Link]
- Method for extracting quinoline from coal tar wash oil. (2015).
- Friedländer synthesis. (n.d.). In Wikipedia.
- Camps Quinoline Synthesis. (2017).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). [Link]
- Preparation and Properties of Quinoline. (n.d.). SlidePlayer. [Link]
- The Skraup Synthesis of Quinolines. (2015).
- Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20137-20155. [Link]
- Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]
- Katryniok, B., et al. (2010). Sustainable production of acrolein: investigation of solid acid–base catalysts for gas-phase dehydration of glycerol. Green Chemistry, 12(10), 1797-1805. [Link]
- Polymerization of acrolein. (1966).
- Polymerization of acrolein. (1953).
- Al-Zahrani, B. M., et al. (2019). A review on synthetic investigation for quinoline- recent green approaches. Journal of Heterocyclic Chemistry, 56(12), 3173-3196. [Link]
- Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-10. [Link]
- De, S., et al. (2021). Glycerol dehydration to acrolein over solid acid catalysts: a review.
- Gulino, D., & Pham, Q. T. (1981). Anionic Polymerization of Acrolein. Kinetic Study and the Possibility of Block Polymer Synthesis: Mechanisms of Initiation and Propagation Reactions. Macromolecules, 14(6), 1827–1833. [Link]
- Al-Zahrani, B. M., et al. (2017). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 22(10), 1661. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sustainable production of acrolein: investigation of solid acid–base catalysts for gas-phase dehydration of glycerol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. US3258451A - Polymerization of acrolein - Google Patents [patents.google.com]
- 10. US2657192A - Polymerization of acrolein - Google Patents [patents.google.com]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 13. synarchive.com [synarchive.com]
- 14. iipseries.org [iipseries.org]
- 15. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 19. organicreactions.org [organicreactions.org]
- 20. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Challenges in the Scale-Up of 4,8-Dichloroquinoline Production
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4,8-dichloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this critical chemical intermediate. Here, we synthesize technical expertise with practical, field-proven insights to ensure your success from the bench to industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the industrial production of this compound?
A1: The most prevalent and scalable method for synthesizing the quinoline core of this compound is the Gould-Jacobs reaction .[1] This reaction involves the condensation of an appropriately substituted aniline, in this case, 2-chloroaniline, with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature cyclization to form the 4-hydroxyquinoline intermediate. Subsequent chlorination, typically with phosphorus oxychloride (POCl₃), yields the final this compound product.[2]
Q2: My Gould-Jacobs cyclization step is giving low yields and significant tar formation. What are the likely causes?
A2: Low yields and tarring during the high-temperature cyclization are common challenges. The primary causes are often suboptimal temperature control and the absence of a suitable high-boiling solvent. The cyclization requires temperatures around 250°C to proceed efficiently.[3][4] Without a high-boiling, inert solvent, localized overheating can lead to decomposition of the starting materials and product.[4]
Q3: What are the critical safety precautions when using phosphorus oxychloride (POCl₃) for the chlorination step?
A3: Phosphorus oxychloride is a highly corrosive and reactive chemical that requires strict safety protocols.[3][4][5][6] Key precautions include:
-
Working in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Avoiding contact with water , as POCl₃ reacts violently with water in a highly exothermic reaction, releasing toxic hydrogen chloride gas.
-
Careful quenching of excess POCl₃ after the reaction is complete. This should be done by slowly adding the reaction mixture to a cooled, stirred quenching solution (e.g., ice/water or a buffered aqueous solution) in a "reverse quench" procedure.[5][7] Never add water directly to the reaction vessel containing excess POCl₃.
Q4: What are the expected impurities in this compound synthesis, and how can they be minimized?
A4: The primary impurity of concern is the formation of regioisomers during the Gould-Jacobs cyclization. With 2-chloroaniline, cyclization can potentially occur at either of the two ortho positions, leading to the formation of the undesired 4,6-dichloroquinoline isomer in addition to the desired this compound. The regioselectivity is influenced by both steric and electronic factors.[4] Minimizing the formation of the undesired isomer often involves careful optimization of the cyclization temperature and reaction time. Other impurities can arise from incomplete reaction or side reactions such as polymerization.
Q5: What are the recommended methods for purifying crude this compound at an industrial scale?
A5: For large-scale purification, traditional methods like recrystallization from solvents such as methanol or ethanol can be effective.[8] However, for achieving high purity, vacuum sublimation is a highly effective technique for separating this compound from less volatile impurities and regioisomers.[9] Fractional vacuum distillation can also be employed.
Troubleshooting Guides
Guide 1: Low Yield in the Gould-Jacobs Cyclization Step
This guide provides a systematic approach to troubleshooting low yields in the high-temperature cyclization of the anilinomethylenemalonate intermediate.
Troubleshooting Workflow: Gould-Jacobs Cyclization
Caption: Troubleshooting workflow for low yield in Gould-Jacobs cyclization.
| Parameter | Problem | Recommended Action | Rationale |
| Temperature | Inconsistent or too low temperature. | Ensure accurate monitoring and control to maintain ~250°C. | The cyclization is a high-activation energy process requiring sustained high temperatures.[4] |
| Solvent | Reaction run neat or in a low-boiling solvent. | Use a high-boiling, inert solvent such as Dowtherm A or diphenyl ether. | Prevents localized overheating and subsequent decomposition of starting materials and product.[4] |
| Reaction Time | Insufficient or excessive reaction time. | Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint. | Incomplete reaction leads to low yield, while prolonged heating can cause product degradation.[10] |
| Intermediate Purity | Impurities in the anilinomethylenemalonate intermediate. | Purify the intermediate before cyclization. | Impurities can interfere with the cyclization and lead to the formation of side products. |
Guide 2: Incomplete Chlorination with Phosphorus Oxychloride
This guide addresses issues of incomplete conversion of the 4-hydroxyquinoline intermediate to this compound.
Troubleshooting Workflow: Incomplete Chlorination
Caption: Troubleshooting workflow for incomplete chlorination.
| Parameter | Problem | Recommended Action | Rationale |
| POCl₃ Stoichiometry | Insufficient excess of POCl₃. | Increase the excess of POCl₃ to 5-10 equivalents. | A large excess of the reagent is often required to drive the chlorination to completion. |
| Reaction Conditions | Temperature too low or reaction time too short. | Increase the reaction temperature to reflux and extend the reaction time, monitoring by TLC or HPLC. | The chlorination of the hydroxyl group requires sufficient thermal energy and time. |
| Moisture | Presence of water in the reaction. | Ensure all glassware and reagents are scrupulously dried. | POCl₃ reacts readily with water, which will consume the reagent and inhibit the desired reaction.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction
This protocol outlines the key steps for the synthesis of this compound starting from 2-chloroaniline.
Step 1: Condensation of 2-Chloroaniline with EMME
-
In a reaction vessel equipped with a stirrer and a condenser, combine 2-chloroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq.).
-
Heat the mixture to 100-110°C for 1-2 hours. The reaction is typically performed neat.
-
Monitor the reaction by TLC until the 2-chloroaniline is consumed.
-
The resulting crude diethyl 2-((2-chlorophenyl)amino)methylenemalonate is a viscous oil and can often be used in the next step without further purification.
Step 2: High-Temperature Cyclization
-
To a reaction vessel containing a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) preheated to 250°C, slowly add the crude product from Step 1.
-
Maintain the temperature at 250-260°C for 30-60 minutes.
-
Monitor the cyclization by TLC or HPLC.
-
Cool the reaction mixture and collect the precipitated ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate by filtration.
Step 3: Saponification and Decarboxylation
-
Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution and heat to reflux for 1-2 hours until a clear solution is obtained.
-
Cool the solution and acidify with concentrated hydrochloric acid to a pH of 4-5 to precipitate the 8-chloro-4-hydroxyquinoline-3-carboxylic acid.
-
Collect the acid by filtration and dry thoroughly.
-
For decarboxylation, heat the dried acid to 260-270°C until the evolution of CO₂ ceases. Alternatively, reflux the acid in a high-boiling solvent like Dowtherm A.
-
The resulting 8-chloro-4-hydroxyquinoline can be purified by recrystallization.
Step 4: Chlorination with Phosphorus Oxychloride
-
In a dry reaction vessel under an inert atmosphere, add 8-chloro-4-hydroxyquinoline (1.0 eq.) to an excess of phosphorus oxychloride (5-10 eq.).
-
Heat the mixture to reflux (around 105-110°C) for 2-4 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to a stirred mixture of ice and water (reverse quench).
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the crude this compound.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or vacuum sublimation.
Protocol 2: Quality Control of this compound by HPLC
This protocol provides a starting point for the quality control analysis of this compound. Method validation is essential for implementation in a regulated environment.[11][12][13]
| Parameter | Condition |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile (MeCN) and water with 0.1% phosphoric acid.[14] |
| Gradient | Isocratic or gradient elution may be developed based on the impurity profile. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 343 nm) |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 10 µL |
Note: For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[14]
Safety and Handling
The scale-up of this compound production involves the use of hazardous materials and requires strict adherence to safety protocols.
Phosphorus Oxychloride (POCl₃) Safety
Phosphorus oxychloride is a highly toxic and corrosive substance.[3][4][5][6]
-
Exposure: Inhalation of vapors can be fatal. Contact with skin and eyes causes severe burns.
-
Reactivity: Reacts violently with water, alcohols, and bases.
-
Handling: Always handle in a well-ventilated fume hood with appropriate PPE. Ensure an emergency shower and eyewash station are readily accessible.
-
Quenching: The quenching of excess POCl₃ is a critical and potentially hazardous step. A "reverse quench" (slowly adding the reaction mixture to a large volume of a stirred, cooled quenching agent) is mandatory to control the highly exothermic reaction.[5][7] Incomplete hydrolysis can lead to the accumulation of metastable intermediates and the risk of a delayed exothermic event.[15][16]
Thermal Stability of Dichloroquinolines
Halogenated aromatic compounds can decompose at high temperatures, potentially releasing toxic and corrosive gases such as hydrogen chloride. While specific data for this compound is limited, studies on related compounds suggest that thermal decomposition can occur at elevated temperatures.[17] It is crucial to avoid overheating during distillation or other high-temperature processing steps.
References
- Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2023).
- How can I properly quench POCl3? - ResearchGate. (2020).
- Gould–Jacobs reaction - Wikipedia. (n.d.).
- Gould–Jacobs reaction | Request PDF - ResearchGate. (n.d.).
- Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Organic Process Research & Development - ACS Publications. (2010).
- POCl3 chlorination of 4-quinazolones - PubMed. (2011).
- Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF - ResearchGate. (2025).
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- (PDF) 4,7-Dichloroquinoline - ResearchGate. (n.d.).
- Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate. (n.d.).
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - MDPI. (2024).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (2023).
- Gould–Jacobs Reaction - ResearchGate. (n.d.).
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025).
- General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. (n.d.).
- CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents. (2019).
- A Comprehensive Guide for Analytical Method Validation. (2023).
- VALIDATION OF ANALYTICAL METHODS - IKEV. (n.d.).
- Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.).
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. (n.d.).
- Handbook of Analytical Validation - Routledge. (n.d.).
- PURIFICATION of Organic Compounds: 2. Sublimation | PDF | Distillation - Scribd. (n.d.).
- Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... - ResearchGate. (n.d.).
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.).
- Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... - ResearchGate. (n.d.).
- Microbial degradation of quinoline (as proposed by Boyd et al. 1993;... - ResearchGate. (n.d.).
- HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC - NIH. (n.d.).
- UNITED STATES PATENT OFFICE - Googleapis.com. (n.d.).
- Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol - Der Pharma Chemica. (n.d.).
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (n.d.).
- HPLC method for simultaneous determination of impurities and degradation products in Cardiazol - Pharmacia. (2020).
- Thermal Degradation Studies of Food Melanoidins - PubMed. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
- 10. ablelab.eu [ablelab.eu]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
stability and degradation pathways of 4,8-dichloroquinoline
Welcome to the technical support center for 4,8-dichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers and troubleshooting strategies for experiments involving this compound. We will explore its stability profile, common degradation pathways, and provide validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
The stability of this compound, like many heterocyclic compounds, is primarily influenced by its chemical environment. The key factors to consider are:
-
pH: The quinoline nitrogen is basic and can be protonated under acidic conditions. While this may increase solubility, extreme pH values (both acidic and alkaline) can catalyze hydrolysis of the chloro substituents, particularly the one at the 4-position, which is more activated towards nucleophilic substitution.
-
Oxidizing Agents: The molecule can be susceptible to oxidation, especially at the nitrogen atom, leading to the formation of an N-oxide. The aromatic rings can also undergo oxidative degradation under harsh conditions, such as exposure to strong oxidizing agents (e.g., hydrogen peroxide, Fenton's reagent).[1][2]
-
Light (Photostability): Aromatic chlorides can be susceptible to photolytic cleavage. Exposure to UV or even high-intensity visible light may induce degradation, potentially through free-radical mechanisms. It is crucial to handle and store the compound protected from light.
-
Temperature: While generally stable at ambient temperatures in solid form, elevated temperatures can accelerate degradation, particularly hydrolysis and oxidation.[3][4] Thermal stability should be formally assessed for long-term storage or for processes requiring heat.
Q2: What are the best practices for storing this compound?
To ensure the long-term integrity of this compound, follow these storage guidelines based on typical safety data sheet (SDS) recommendations for chloro-substituted aromatic compounds:
-
Solid Form: Store the solid material in a tightly sealed container to protect it from moisture.[5][6] The recommended storage temperature is often refrigerated (e.g., 4°C) and in the dark to mitigate potential thermal and photodegradation. An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.[7]
-
In Solution: Stock solutions should be prepared in high-purity solvents. For non-aqueous solutions (e.g., in DMSO), storage at -20°C or -80°C is recommended. Aqueous solutions are more prone to hydrolysis and should ideally be prepared fresh. If storage of aqueous solutions is necessary, they should be buffer-controlled, filter-sterilized, and stored in small aliquots at low temperatures in the dark. Avoid repeated freeze-thaw cycles.
Q3: What are the predicted degradation pathways for this compound under forced degradation conditions?
Forced degradation studies are essential to understand a molecule's intrinsic stability.[8][9] Based on the structure of this compound and data from related quinoline compounds, the following degradation pathways are anticipated.
Caption: Predicted degradation pathways of this compound.
-
Hydrolytic Degradation (Acidic/Alkaline): The C4-chloro group is activated towards nucleophilic attack. Under both acidic and basic conditions, the primary degradation product is expected to be 8-chloro-4-hydroxyquinoline . The rate of hydrolysis will be pH-dependent.
-
Oxidative Degradation: Exposure to oxidizing agents is likely to produce This compound N-oxide . More aggressive oxidation could lead to the formation of various hydroxylated derivatives on the carbocyclic ring or even ring opening.[2][10]
-
Photolytic Degradation: UV irradiation can cause homolytic cleavage of the C-Cl bonds, leading to radical intermediates. These can subsequently react with solvents or other species to form dechlorinated products (e.g., 8-chloroquinoline) or other complex adducts.
Troubleshooting Guides
Problem: I'm observing a loss of my parent compound peak and/or the appearance of new, unexpected peaks in my chromatogram during analysis.
This is a classic sign of compound instability under your experimental or analytical conditions.
Causality and Troubleshooting Steps:
-
Is the degradation happening in the vial or on the column?
-
The "Why": The autosampler can be a source of degradation if samples sit for extended periods, especially at room temperature or under light. The analytical mobile phase itself can also induce degradation if it is too acidic or basic.
-
How to Diagnose:
-
Immediate Injection vs. Aged Sample: Analyze a freshly prepared sample immediately. Then, let another sample sit in the autosampler for the maximum time a sample would typically wait in your sequence. Compare the chromatograms. A significant increase in impurity peaks in the aged sample points to instability in the autosampler/mobile phase.
-
Vary Injection Volume: Inject a small volume and a large volume of the same sample. If a degradation product is formed on-column, its peak area might not scale linearly with the parent peak.
-
-
-
Could my mobile phase be the culprit?
-
The "Why": Unbuffered or highly acidic/basic mobile phases can cause on-column hydrolysis. Certain organic modifiers can also react with the analyte.
-
How to Mitigate:
-
Use a buffered mobile phase within a stable pH range for your compound (typically pH 3-7).
-
If possible, lower the column temperature.
-
Ensure your mobile phase is freshly prepared and degassed.
-
-
-
Is the sample preparation process causing degradation?
-
The "Why": Sonication can generate localized heat, and prolonged exposure to certain solvents or pH conditions during extraction or dilution can cause degradation before the sample is even placed in the vial.
-
How to Mitigate:
-
Minimize sonication time and use an ice bath.
-
Perform sample preparation steps quickly and, if necessary, on ice.
-
Protect samples from light during preparation by using amber vials or covering them with foil.[11]
-
-
Problem: My biological assay or chemical reaction is giving inconsistent or lower-than-expected results. Could it be related to the stability of this compound?
Yes, absolutely. If the compound degrades in your assay medium or reaction solvent, its effective concentration will decrease over time, leading to unreliable results.
Causality and Troubleshooting Steps:
-
Perform a Stability Check in Your Medium:
-
The "Why": The pH, temperature, and components (e.g., salts, proteins) of your cell culture media or reaction buffer can significantly impact compound stability. You must verify that your compound is stable for the duration of your experiment under those specific conditions.
-
How to Validate:
-
Prepare a solution of this compound in your exact assay/reaction buffer at the final experimental concentration.
-
Take aliquots at different time points (e.g., T=0, 2h, 8h, 24h) corresponding to your experimental duration.
-
Immediately quench any potential degradation (e.g., by freezing at -80°C or mixing with an organic solvent like acetonitrile).
-
Analyze all time points together using a stability-indicating method (like the HPLC method described below). A decrease of >5-10% in the parent peak area over the experimental duration indicates a stability issue.
-
-
-
Assess Potential for Adsorption:
-
The "Why": Hydrophobic compounds can adsorb to plasticware (e.g., microplates, pipette tips), reducing the effective concentration in solution.
-
How to Mitigate:
-
Consider using low-adsorption plasticware or glass inserts where feasible.
-
Including a small percentage of a non-ionic surfactant (e.g., Tween-80) in the buffer can sometimes reduce non-specific binding.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a standard forced degradation study to identify potential degradants and establish the intrinsic stability profile, consistent with ICH guidelines.[8]
Objective: To generate likely degradation products under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector or LC-MS
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Prepare Stress Samples: In separate amber vials, prepare the following solutions to a final drug concentration of ~100 µg/mL.
-
Acid Hydrolysis: Add stock solution to 0.1 M HCl.
-
Base Hydrolysis: Add stock solution to 0.1 M NaOH.
-
Oxidation: Add stock solution to 3% H₂O₂.
-
Control: Add stock solution to the solvent mixture (e.g., 50:50 ACN:Water) without the stressor.
-
-
Incubation:
-
Place the Acid and Base samples in a water bath at 60°C.
-
Keep the Oxidation and Control samples at room temperature, protected from light.
-
For Photostability , prepare a separate sample in a quartz cuvette or clear vial and expose it to a calibrated UV light source. Prepare a wrapped (dark) control sample to be stored alongside it.
-
-
Time Point Sampling: Take aliquots from each vial at T=0 and subsequent time points (e.g., 4, 8, 24 hours).
-
Sample Quenching:
-
For acid/base samples, neutralize the aliquot with an equivalent amount of base/acid before analysis.
-
Immediately analyze or freeze samples at -80°C.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC-UV or LC-MS method. Compare the chromatograms of stressed samples to the T=0 and control samples to identify new peaks.
Protocol 2: Analysis of Degradation Products by LC-MS/MS
Objective: To separate and identify potential degradation products generated in Protocol 1.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale (The "Why") |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for aromatic heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ionization in the MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic eluent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is necessary to elute the parent compound and any degradants with different polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure good peak shape. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity, but should be tested for on-column stability. |
| MS Ionization | Electrospray Ionization, Positive Mode (ESI+) | The quinoline nitrogen is readily protonated, making ESI+ highly sensitive for this class of compounds. |
| MS Analysis | Full Scan (e.g., m/z 100-500) and dd-MS² (Data-Dependent MS/MS) | Full scan detects all ions. dd-MS² automatically fragments the most intense ions to provide structural information. |
Data Interpretation:
-
Identify Degradant Masses: In the full scan data, look for new m/z values in the stressed samples that are absent in the T=0 control.
-
Propose Structures:
-
Hydrolysis Product: A mass increase of +17.0 Da ([-Cl] + [OH]) from the parent m/z suggests the formation of 8-chloro-4-hydroxyquinoline.
-
N-Oxide: A mass increase of +16.0 Da suggests oxidation at the nitrogen.
-
Dechlorination: A mass decrease of -34.5 Da (loss of Cl, gain of H) suggests a dechlorinated product.
-
-
Confirm with MS/MS: Compare the fragmentation pattern (MS² spectrum) of the parent compound with that of the suspected degradant. Common core fragments will validate the relationship between the two molecules.
References
- El-Gendy, Z. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(12), 927-935. [Link]
- Price, C. C., & Roberts, R. M. (1946). U.S. Patent No. 2,504,875. Washington, DC: U.S.
- Wikipedia. 4,7-Dichloroquinoline. [Link]
- Singh, R., & Rehman, Z. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 84, 101-115. [Link]
- Olvera-Vargas, H., et al. (2020).
- Google Patents. (2014).
- Li, D., et al. (2020). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. International Journal of Environmental Research and Public Health, 17(21), 8173. [Link]
- Beltran, E., et al. (2023). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Journal of Analytical Toxicology, 47(5), 459-468. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 88973, this compound. [Link]
- J.C. P. da Costa, et al. (2018). Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples. Food Control, 87, 101-108. [Link]
- Wang, T., et al. (2021). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. Chemical Engineering Journal, 405, 126989. [Link]
- Agilent Technologies. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
- Zhang, Y., et al. (2022). Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. RSC Advances, 12(45), 29339-29348. [Link]
- Kazi, A. M., & Siddiqui, M. A. (1972). The 5- and 8-Chlorination of Quinoline and Some of Its Derivatives. Pakistan Journal of Scientific and Industrial Research, 15(1-2), 27-29. [Link]
- Madrid, D. C., et al. (2009). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 53(10), 4434-4444. [Link]
- ResearchGate. Thermal degradation studies of 8-hydroxyquinoline, adipamide and formaldehyde copolymer resin. [Link]
- ResearchGate.
- ResearchGate. Forced degradation and impurity profiling: Recent trends in analytical perspectives. [Link]
- ResearchGate. Confinement‐Induced Enhanced Dye Degradation Using 5,7‐Dichloro‐8‐Hydroxyquinoline within a Cu‐BTC Metal‐Organic Framework. [Link]
- MDPI. (2024).
- CABI Digital Library. (2013).
- ResearchGate. Photodegradation kinetics of aniline, 4-ethylaniline, and 4-chloroaniline in aqueous suspension of polycrystalline titanium dioxide. [Link]
- Der Pharma Chemica. (2012).
- MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. [Link]
Sources
- 1. Efficient degradation of chloroquine drug by electro-Fenton oxidation: Effects of operating conditions and degradation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. library.dphen1.com [library.dphen1.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process [mdpi.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
preventing over-alkylation in reactions with 4,7-dichloroquinoline
Technical Support Center: 4,7-Dichloroquinoline Alkylation
A Guide to Preventing Over-Alkylation and Maximizing Selectivity
Welcome to the technical support guide for synthetic reactions involving 4,7-dichloroquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in the synthesis of pharmaceuticals, most notably antimalarial agents like chloroquine and hydroxychloroquine.[1] Over-alkylation is a persistent challenge that can drastically reduce yields, complicate purification, and waste valuable starting materials. This guide provides in-depth, field-proven insights to help you troubleshoot and control your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of 4,7-dichloroquinoline reactions?
Over-alkylation refers to the undesired, multiple additions of an alkylating agent to a nucleophile. When reacting 4,7-dichloroquinoline with a primary or secondary amine (a common step in synthesizing chloroquine analogues), the goal is typically mono-alkylation, where one molecule of the amine displaces the chlorine at the C4 position.[2] Over-alkylation occurs when a second molecule of 4,7-dichloroquinoline reacts with the newly formed secondary or tertiary amine, leading to a di-substituted byproduct that is often difficult to separate from the desired product.
Q2: Why is the chlorine at the C4 position significantly more reactive than the one at C7?
The heightened reactivity of the C4-chloro substituent is due to the electronic influence of the adjacent ring nitrogen. The nitrogen atom is electron-withdrawing, which activates the C4 position for nucleophilic aromatic substitution (SNAr). This makes the C4 chlorine a much better leaving group compared to the C7 chlorine, which is on the benzene ring and not similarly activated. This inherent selectivity is fundamental to the synthetic utility of 4,7-dichloroquinoline.[3]
Q3: Can the quinoline nitrogen itself undergo alkylation?
Yes, the quinoline ring nitrogen is a nucleophilic site and can be alkylated, forming a quaternary quinolinium salt. This is typically an undesired side reaction. The likelihood of this occurring depends heavily on the reaction conditions, particularly the nature of the alkylating agent and the relative nucleophilicity of the target nucleophile versus the quinoline nitrogen.[4] Using a strong base to deprotonate an amine nucleophile, for example, significantly enhances its nucleophilicity, favoring the desired SNAr pathway over quinoline N-alkylation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a Q&A format, focusing on the causality behind each recommended solution.
Issue 1: My primary product is the di-alkylated amine. How can I favor mono-alkylation?
This is the most common problem. The product of your initial successful reaction is competing with your starting material for the remaining 4,7-dichloroquinoline.
Root Cause Analysis: The mono-alkylated product, now a secondary amine, is still nucleophilic and can react again. The reaction rate is governed by statistics and the relative nucleophilicity of the starting primary amine versus the secondary amine product.
Solutions:
-
Control Stoichiometry: Use a molar excess of the amine nucleophile relative to the 4,7-dichloroquinoline. By ensuring the quinoline derivative is the limiting reagent, you increase the statistical probability that it will encounter a molecule of the starting primary amine rather than the mono-alkylated product. A 1.5 to 3-fold excess of the amine is a common starting point.
-
Slow Addition of the Limiting Reagent: Instead of adding all the 4,7-dichloroquinoline at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, further favoring reaction with the more abundant primary amine.
-
Lower the Reaction Temperature: Higher temperatures increase the rate of both the desired and undesired reactions. By lowering the temperature, you can often find a window where the more reactive primary amine reacts at a reasonable rate while the rate of the second alkylation is significantly suppressed.
-
Steric Hindrance: If your nucleophile allows, using a bulkier amine can sterically hinder the second addition. The mono-alkylated product will be more sterically crowded, slowing its rate of reaction compared to the less hindered starting amine.[5]
Issue 2: I'm observing low conversion and my starting material remains even after extended reaction times.
A sluggish reaction can be just as problematic as a non-selective one, as pushing it with heat can lead to decomposition.
Root Cause Analysis: The activation energy for the SNAr reaction is not being overcome. This can be due to an insufficiently strong nucleophile, a poor choice of solvent, or a base that is not effective in the chosen solvent system.
Solutions:
-
Optimize the Base and Solvent System: The base's role is to deprotonate the nucleophile, increasing its reactivity. The solvent must dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism.
-
Bases: For amine nucleophiles, stronger bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) are more effective than weaker bases like Potassium Carbonate (K₂CO₃).
-
Solvents: Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they can solvate the cation of the base and stabilize the charged intermediate without protonating the nucleophile.[6] Acetonitrile (ACN) is also a common choice.[7]
-
-
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate the reaction, often allowing it to proceed to completion in minutes rather than hours, and at lower bulk temperatures. This can minimize the formation of thermal degradation byproducts.[8]
-
Use of Additives: In some cases, additives can facilitate the reaction. For instance, using phenol as both a solvent and a mild acid catalyst can promote the reaction between 4,7-dichloroquinoline and amines at high temperatures.[9]
Data-Driven Insights: Optimizing Reaction Conditions
The choice of base and solvent is critical for success. The following table summarizes common systems and their impact on reaction outcomes.
| Base | Solvent | Typical Temperature | Strengths & Considerations |
| K₂CO₃ | Acetonitrile (ACN) | Reflux | Mild conditions, good for many substrates. Can be slow. Base has low solubility.[7] |
| Cs₂CO₃ | DMF / ACN | 80-120 °C | Higher solubility and basicity than K₂CO₃. Often provides better yields. |
| NaH | THF / DMF | 0 °C to RT | Very strong base, excellent for deprotonating alcohols and less reactive amines. Requires anhydrous conditions. |
| Et₃N / DIPEA | Dichloromethane (DCM) | RT to Reflux | Organic bases, good for acid scavenging. Generally not strong enough to significantly enhance nucleophilicity. |
| None (Amine as base) | Neat or High-Boiling Solvent (e.g., Phenol) | >120 °C | Simplifies workup. Requires high temperatures and an excess of the amine nucleophile.[9][10] |
Visualizing the Reaction Pathways
Understanding the competing reactions is key to troubleshooting. The diagram below illustrates the desired mono-alkylation pathway versus the undesired over-alkylation and N-alkylation side reactions.
Sources
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. revistadechimie.ro [revistadechimie.ro]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solving Reactant Solubility Problems in Dichloroquinoline Reactions
Welcome to the technical support center for dichloroquinoline reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most common hurdles in this area of synthesis: reactant solubility. Poor solubility can lead to low yields, incomplete reactions, and the formation of complex impurities, significantly impeding research and development timelines.[1][2] This resource offers a structured, question-and-answer-based approach to diagnose and solve these critical issues, grounded in established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses specific solubility challenges you may encounter during the synthesis of dichloroquinoline and its derivatives.
Q1: My starting dichloroquinoline derivative shows poor solubility in common organic solvents at room temperature. What are my initial steps?
A1: A systematic approach, starting with simple adjustments, is the most effective strategy.
The principle of "like dissolves like" is your first point of reference. Dichloroquinolines, being heterocyclic aromatic compounds, generally exhibit better solubility in polar organic solvents.[3][4] However, substituent groups on the quinoline ring can significantly alter polarity and solubility characteristics.
Initial Troubleshooting Steps:
-
Solvent Screening: Begin by testing a range of solvents with varying polarities. Quinoline itself is soluble in alcohol, ether, and most organic solvents but only slightly soluble in cold water.[4][5] For substituted dichloroquinolines, consider solvents like tetrahydrofuran (THF), acetonitrile, ethanol, and dimethylformamide (DMF).[6] A study on 4,7-dichloroquinoline found its highest solubility in THF among the tested organic solvents.[6]
-
Particle Size Reduction: Decreasing the particle size of a solid reactant increases its surface area, which can significantly improve the rate of dissolution.[7] This can be achieved by carefully grinding the material with a mortar and pestle.[8]
-
Temperature Elevation: For many solid organic compounds, solubility increases with temperature.[9][10] This is due to the increased kinetic energy of both solute and solvent molecules, facilitating the breaking of intermolecular bonds in the solid.[11] Conduct small-scale trials at elevated temperatures, monitoring for any potential degradation of your starting material.[1]
Q2: Increasing the temperature is not sufficiently improving solubility, or is causing decomposition of my reactants. What other solvent-based strategies can I employ?
A2: When temperature alone is not the answer, manipulating the solvent system itself is the next logical step.
-
Co-solvent Systems: The use of a co-solvent is a powerful technique to enhance the solubility of poorly soluble compounds.[12][13] A co-solvent is a miscible solvent that, when added to the primary solvent, alters its overall polarity.[14] For instance, if your dichloroquinoline is sparingly soluble in a non-polar solvent required for the reaction, adding a more polar co-solvent like ethanol or DMSO can create a solvent mixture with an intermediate polarity that better solubilizes the reactant.[7]
-
Mechanism: Co-solvents work by reducing the interfacial tension between the solute and the primary solvent, creating a more favorable environment for dissolution.[13]
-
-
pH Adjustment: The solubility of quinoline and its derivatives can be pH-sensitive.[3][15] As weak bases, they can be protonated in acidic conditions to form more soluble salts.[15] If your reaction conditions permit, a slight acidification of the reaction medium could improve the solubility of a basic dichloroquinoline derivative. However, this approach is highly dependent on the stability of all reactants and reagents under acidic conditions.[12]
Q3: My reaction involves two immiscible reactants (e.g., an aqueous phase and an organic phase containing the dichloroquinoline). How can I facilitate the reaction?
A3: This is a classic scenario for the application of Phase-Transfer Catalysis (PTC).
A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another, where the reaction can then occur.[7] This is particularly useful for reactions between an ionic reactant in an aqueous phase and an organic reactant (like a dichloroquinoline) in an organic phase.[16][17]
-
Mechanism of Action: The PTC, often a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the reactant in the aqueous phase. This new, more lipophilic ion pair can then traverse the phase boundary into the organic phase to react with the dichloroquinoline.[7][18]
Advanced Troubleshooting & Methodologies
For particularly challenging solubility issues, more advanced techniques may be required.
Sonication-Assisted Dissolution
Sonication utilizes high-frequency sound waves to agitate the solvent and solute particles.[7] This can be a highly effective method for dissolving stubborn solids that are slow to dissolve under standard stirring conditions.
-
Mechanism: The intense mechanical energy from sonication helps to break down intermolecular forces in the solid lattice, increasing the rate of dissolution.[7]
Protocol: Sonication for Enhanced Dissolution
-
Preparation: Place the weighed dichloroquinoline reactant in a suitable reaction vessel.
-
Solvent Addition: Add the chosen reaction solvent to the vessel.
-
Sonication: Place the vessel in an ultrasonic bath.
-
Operation: Turn on the sonicator. The optimal duration and power will depend on the specific material and solvent.
-
Monitoring: Visually monitor the dissolution process until the solid is fully dissolved or no further change is observed.[7]
Troubleshooting Workflow for Solubility Issues
When encountering a solubility problem, a logical progression of troubleshooting steps can save time and resources. The following diagram outlines a recommended workflow.
Caption: A workflow for troubleshooting reactant solubility.
Data Presentation: Solvent Properties for Dichloroquinoline Reactions
The choice of solvent is critical. The following table provides properties of common solvents used in organic synthesis, which can guide your selection process.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Polarity | Notes |
| Tetrahydrofuran (THF) | 7.6 | 66 | Polar aprotic | Good for dissolving many organic compounds, including some dichloroquinolines.[6] |
| Acetonitrile | 37.5 | 82 | Polar aprotic | A polar solvent that can be an alternative to DMF or NMP.[19] |
| Ethanol | 24.5 | 78 | Polar protic | Often used as a solvent or co-solvent.[3][6] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar aprotic | High boiling point, good for reactions requiring heat, but can be difficult to remove.[19][20] |
| Toluene | 2.4 | 111 | Non-polar | Can be used in biphasic systems with water.[21] |
| Water | 80.1 | 100 | Polar protic | Quinoline is only slightly soluble in cold water but dissolves in hot water.[5] 4,7-dichloroquinoline has very low solubility in water.[6] |
Concluding Remarks
Overcoming reactant solubility issues in dichloroquinoline synthesis is often an iterative process of methodical experimentation. By starting with the simplest and most direct approaches, such as solvent screening and temperature adjustments, and progressing to more advanced techniques like co-solvent systems and phase-transfer catalysis, researchers can systematically address these challenges. This guide provides a foundational framework for troubleshooting, but a deep understanding of the specific reactants and reaction mechanism remains paramount for successful synthesis.
References
- Organic & Biomolecular Chemistry (RSC Publishing). Phase-transfer catalyzed Michael/ammonolysis cascade reactions of enaminones and olefinic azlactones: a new approach to structurally diverse quinoline-2,5-diones.
- Nadaraj V, Selvi S. T.
- Solubility of Things. 2-(2-quinolyl)quinoline.
- International Journal for Multidisciplinary Research (IJFMR).
- Reagent Guides.
- Benchchem.
- Wikipedia. Quinoline.
- Chemistry LibreTexts. 4.7: Reaction Work-Ups.
- ResearchGate.
- MDPI.
- ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
- ResearchGate.
- PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Journal of Chemical & Engineering Data.
- Benchchem. Overcoming challenges in the synthesis of substituted quinolines.
- Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
- Benchchem. Technical Support Center: Synthesis of Substituted Quinolines.
- Quora. What is the relationship between solubility and temperature?
- Ask the Community. overcoming poor solubility in active ingredient processing.
- Co-solvency and anti-solvent method for the solubility enhancement.
- Benchchem.
- Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- IU Pressbooks.
- Quora.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ijfmr.com [ijfmr.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 11. quora.com [quora.com]
- 12. overcoming poor solubility in active ingredient processing - Ask the Community - Continuous Manufacturing Knowledge Center - Continuous Manufacturing Knowledge Center [cmkc.usp.org]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase-transfer catalyzed Michael/ammonolysis cascade reactions of enaminones and olefinic azlactones: a new approach to structurally diverse quinoline-2,5-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of Some Quinoline Intermediates Under Phase Transfer Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 20. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
how to control vigorous exothermic quinoline synthesis reactions
A Guide to Controlling Vigorous Exothermic Reactions for Researchers and Development Professionals
As a Senior Application Scientist, I've frequently collaborated with teams navigating the complexities of heterocyclic synthesis. Quinoline synthesis, particularly through classical methods like the Skraup or Doebner-von Miller reactions, is a cornerstone of pharmaceutical development. However, these reactions are notoriously energetic and pose significant safety and scalability challenges if not properly understood and controlled.
This guide is structured to move beyond simple procedural lists. It aims to provide a deeper, mechanistic understanding of why these reactions are so exothermic and how specific control strategies effectively mitigate the associated risks. We will address common failure points, offer detailed troubleshooting advice, and provide validated protocols to ensure your synthesis is both safe and successful.
Section 1: Frequently Asked Questions (FAQs) on Exothermicity
This section addresses foundational questions regarding the inherent thermal hazards of classical quinoline syntheses.
Q1: Why are reactions like the Skraup and Doebner-von Miller syntheses so vigorously exothermic?
A1: The high exothermicity stems from a combination of highly energetic, irreversible chemical transformations occurring under strong acid catalysis. In the Skraup synthesis, the initial step is the dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein, by concentrated sulfuric acid, which is itself a very energetic process.[1][2] Subsequent steps, including the Michael addition of the aniline to acrolein, followed by an acid-catalyzed cyclization and an oxidation step, all release significant amounts of heat.[1][3] The Doebner-von Miller reaction shares these characteristics, often involving the in-situ formation of α,β-unsaturated carbonyl compounds which then undergo similar exothermic addition and cyclization steps.[4][5] The fundamental drawback of both methods is this violent exothermicity.[4]
Q2: What are the early warning signs of a thermal runaway event?
A2: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system. Recognizing the initial signs is critical for prevention. Key indicators include:
-
A sudden, sharp increase in the internal reaction temperature that does not respond to adjustments in the external cooling system.[6]
-
A rapid increase in pressure within the reaction vessel, often indicated by bubbling or gas evolution.[6]
-
Noticeable changes in the reaction mixture's appearance, such as a sudden darkening, tar formation, or an increase in viscosity.[6][7]
-
Localized boiling of the solvent, especially at the point where a reagent is being added.[6]
Q3: Before starting my experiment, what general precautions can I take to mitigate the risk of an uncontrolled exotherm?
A3: Proactive planning is the most effective safety measure.
-
Perform a Literature Review: Thoroughly research the specific reaction you are performing. Look for reports of exotherms, recommended moderators, or specific temperature control measures for your substrates.
-
Conduct a Small-Scale Trial: Before attempting a large-scale reaction, perform a small-scale trial run with meticulous temperature monitoring to gauge the reaction's thermal profile.[6]
-
Ensure Adequate Cooling Capacity: Use a cooling bath (e.g., ice-water, cryostat) with a capacity appropriate for the scale of your reaction. Ensure the reactor has sufficient surface area for efficient heat exchange.
-
Use a Syringe Pump for Additions: For the controlled addition of critical reagents like concentrated acid, a syringe pump provides superior control over the addition rate compared to a manual dropping funnel.[6]
-
Verify Equipment Integrity: Ensure your glassware is free of cracks, your stirring is efficient (mechanical stirring is preferred for viscous mixtures), and your temperature probes are calibrated and correctly placed.[8]
Section 2: Troubleshooting Guide for Specific Synthesis Issues
This section provides solutions to common problems encountered during specific quinoline syntheses.
Q4: My Skraup synthesis is extremely violent and difficult to control, leading to charring. How can I moderate it?
A4: The Skraup synthesis is infamous for its vigor.[1][9][10] The key is to slow down the rate of the oxidation step.
-
Use a Moderator: The most common and effective method is to add ferrous sulfate (FeSO₄) to the reaction mixture before the addition of sulfuric acid.[1][7][11] Ferrous sulfate is believed to act as an oxygen carrier, which moderates the oxidation rate and extends the reaction over a longer period, making the heat release more manageable.[1] Boric acid can also be used as a moderator.[1][7]
-
Control Acid Addition: Add the concentrated sulfuric acid very slowly with efficient cooling and vigorous stirring.[7][12] This prevents localized hotspots where the reaction can initiate uncontrollably. The order of addition is crucial; adding sulfuric acid before the moderator can trigger an immediate and violent reaction.[1]
-
Optimize Temperature: Gently heat the mixture only to initiate the reaction. Once the exotherm begins, the external heat source should be removed immediately, allowing the reaction to proceed under its own power.[7][12] If it becomes too vigorous, external cooling should be applied.[7]
Q5: I'm observing significant tar formation in my Doebner-von Miller reaction, which complicates purification and lowers the yield. What is the cause and how can I minimize it?
A5: Tar formation is a frequent side reaction in the Doebner-von Miller synthesis, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[7][13]
-
Control Reagent Concentration: The most effective way to prevent polymerization is to keep the concentration of the reactive carbonyl compound low at any given time. This can be achieved by adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[7][13]
-
In Situ Generation: An alternative is to generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation, which naturally keeps its concentration low. This is often referred to as the Beyer method.[5] For example, acetaldehyde can be added slowly to the reaction mixture, where it will form crotonaldehyde in situ.[13]
-
Temperature Management: Overheating promotes polymerization. Maintain the reaction at the optimal temperature to favor the desired quinoline formation over side reactions.[7]
Q6: My Combes synthesis shows a dangerous temperature spike during the final cyclization step with sulfuric acid. How should I manage this?
A6: The Combes synthesis involves the acid-catalyzed cyclization of a β-amino enone intermediate.[14][15] This final ring-closing step is often exothermic.
-
Pre-cool Before Acid Addition: Before adding the concentrated sulfuric acid, cool the reaction mixture containing the enamine intermediate in an ice bath.[7]
-
Slow, Controlled Addition: Add the concentrated sulfuric acid dropwise with vigorous stirring, ensuring the internal temperature does not rise to an unsafe level.
-
Use a milder catalyst: While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) can sometimes promote the cyclization under less vigorous conditions.[15][16]
Q7: How do I choose the right solvent for thermal control in a high-temperature Conrad-Limpach synthesis?
A7: The Conrad-Limpach synthesis requires very high temperatures (often ~250 °C) for the thermal cyclization step.[17][18] The solvent is not just a medium but a critical heat transfer agent.
-
High Boiling Point: The solvent must have a boiling point high enough to reach the required reaction temperature without pressurizing the system.
-
Inertness: The solvent must be chemically inert to the reaction conditions.
-
Heat Transfer: An inert, high-boiling solvent like mineral oil or Dowtherm A is traditionally used because it provides excellent heat transfer, preventing the formation of localized hotspots and ensuring uniform heating.[17][19][20] Using such a solvent has been shown to dramatically increase yields from <30% to as high as 95% by preventing decomposition.[17][19] A study has also identified less expensive alternatives like 1,2,4-trichlorobenzene and 2,6-di-tert-butylphenol that provide good yields.[20]
Section 3: Protocols and Methodologies
These protocols provide a validated, step-by-step approach to key procedures discussed in this guide.
Protocol 1: Controlled Skraup Synthesis using a Moderator
This protocol describes a moderated Skraup synthesis. Warning: This reaction is still highly exothermic and must be performed with extreme caution in a certified chemical fume hood.[10]
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Nitrobenzene (oxidizing agent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated Sulfuric Acid (98%)
-
Three-necked round-bottom flask, mechanical stirrer, reflux condenser, and addition funnel.
-
Heating mantle with temperature control and a large ice-water bath for emergency cooling.
Procedure:
-
Setup: Assemble the apparatus in a fume hood. Ensure the mechanical stirrer provides vigorous agitation.
-
Charge Reactor: In the flask, combine the aniline, glycerol, nitrobenzene, and ferrous sulfate moderator.[1]
-
Mixing: Begin vigorous stirring to create a homogeneous slurry.
-
Acid Addition: Slowly add the concentrated sulfuric acid via the addition funnel over a period of at least 30-45 minutes.[10][12] Monitor the internal temperature closely; use a cooling bath if the temperature rises above 100°C during the addition.
-
Initiation: After the acid addition is complete, gently heat the mixture. The reaction will become exothermic and begin to boil.[12]
-
Control Exotherm: As soon as the reaction is self-sustaining (vigorous boiling), immediately remove the external heat source .[12]
-
Reflux: After the initial vigorous exotherm subsides, reapply heat as necessary to maintain a gentle reflux for several hours to ensure the reaction goes to completion.[7][12]
-
Work-up: Allow the mixture to cool to room temperature before proceeding with the standard work-up, which typically involves careful dilution with water, neutralization with a base, and steam distillation to isolate the product from tar.[7][12]
Protocol 2: Emergency Quenching Procedure for Acid-Catalyzed Reactions
This protocol is for an emergency situation where a thermal runaway is in progress.
Immediate Actions:
-
Stop All Additions: Immediately cease the addition of all reagents.[6]
-
Alert Personnel: Alert any colleagues in the immediate vicinity and the lab supervisor.
-
Maximize Cooling: If possible, lower the temperature of the external cooling bath to its minimum setting and ensure it is making good contact with the flask.[6]
Quenching Procedure:
-
Prepare Quench Station: In a separate, oversized vessel (e.g., a large bucket or beaker) inside a fume hood, prepare a large volume of crushed ice and water. The volume of the quench medium should be at least 10-20 times the volume of the reaction.
-
Do NOT Add Quencher to Reactor: Never add the quenching agent (ice/water) directly into the runaway reaction vessel.[6] This can cause a violent eruption of the hot, corrosive mixture.
-
Transfer Reaction to Quencher: If the situation is controllable enough to do so safely, use a cannula (a long, flexible needle) to slowly transfer the hot reaction mixture into the vigorously stirred ice/water bath.[6] This method allows for rapid cooling and dilution in a controlled manner.
-
If Transfer is Unsafe: If transferring the mixture is not possible, evacuate the area, close the fume hood sash, and contact the appropriate emergency response team.
Section 4: Key Parameter Summary for Exotherm Control
The following table summarizes the critical control parameters for common exothermic quinoline syntheses.
| Synthesis Method | Primary Cause of Exotherm | Key Control Strategy | Recommended Moderator(s) | Typical Temperature Range |
| Skraup | Glycerol dehydration; Cyclization/Oxidation[1][3] | Slow H₂SO₄ addition; Use of a moderator[1][7] | Ferrous Sulfate (FeSO₄), Boric Acid[1][11] | Initiate gently, then self-sustaining reflux (~140-150°C)[12] |
| Doebner-von Miller | Polymerization of carbonyl; Michael addition; Cyclization[7][13] | Slow addition of α,β-unsaturated carbonyl (or its precursor)[13] | N/A (Control is via addition rate) | Reflux (often 100-150°C)[13][21] |
| Combes | Acid-catalyzed cyclization of enamine intermediate[7] | Pre-cooling before slow acid addition[7] | N/A (Control is via cooling/addition) | Initial condensation at RT; Cyclization with cooling[7] |
| Conrad-Limpach | High-temperature thermal cyclization[17] | Use of a high-boiling, inert solvent for heat transfer[17][19] | N/A (Solvent is the control medium) | High temperature (e.g., ~250°C)[17][18] |
Section 5: Visual Guides and Workflows
Diagram 1: Decision Workflow for Managing an Unexpected Exotherm ```dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemistry-online.com [chemistry-online.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. iipseries.org [iipseries.org]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 18. synarchive.com [synarchive.com]
- 19. mdpi.com [mdpi.com]
- 20. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]
Technical Support Center: Workup Procedures for 4,7-Dichloroquinoline Substitution Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminoquinoline derivatives. Nucleophilic aromatic substitution (SNAr) at the C4-position of 4,7-dichloroquinoline is a cornerstone reaction for creating a vast library of biologically active compounds, including renowned antimalarials like Chloroquine and Amodiaquine.[1][2][3] However, the success of this synthesis is critically dependent on a well-executed workup and purification strategy.
This guide provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions. The protocols and explanations are designed to be a self-validating system, empowering you to make informed decisions based on sound chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems that can arise during the workup of 4,7-dichloroquinoline substitution reactions in a direct question-and-answer format.
Q1: My reaction is complete by TLC, but the product didn't precipitate when I cooled the mixture or added water. What should I do?
A1: This is a common scenario, especially with products that have higher solubility in the reaction solvent or form stable salts.
-
Causality: The product may be too soluble, or the concentration might be below its saturation point. If an acid scavenger (like K₂CO₃) was used, or if the amine nucleophile is basic, the product may exist as a protonated, more water-soluble salt.
-
Immediate Actions:
-
Solvent Removal: Do not add excessive amounts of anti-solvent. Instead, remove the reaction solvent under reduced pressure (rotary evaporation).[1] This concentrates the product, often inducing crystallization or leaving a crude oil/solid.
-
pH Adjustment: If the product is a basic amine, it is likely protonated. After removing the organic solvent, dissolve the residue in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash with a basic aqueous solution (e.g., saturated NaHCO₃ or dilute NaOH) to deprotonate the product, making it less water-soluble and more soluble in the organic layer. Always check both layers by TLC to ensure your product hasn't been lost to the aqueous phase.
-
Extraction: If the product remains an oil after solvent removal, proceed directly to a liquid-liquid extraction workup as detailed in the protocol section below.[1][4]
-
Q2: I'm getting a persistent emulsion during the aqueous extraction. How can I break it?
A2: Emulsions are common with these reactions because the 4-aminoquinoline products are amphiphilic; the quinoline core is hydrophobic, while the protonated amine is hydrophilic, allowing it to act as a surfactant.
-
Causality: Vigorous shaking and similar densities between the aqueous and organic layers exacerbate this issue.
-
Solutions (in order of preference):
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion and "salt out" the organic product from the aqueous layer.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This is often sufficient for extraction without creating a stable emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion droplets.
-
Patience & Centrifugation: Allow the mixture to stand for an extended period (15-30 minutes). If the emulsion persists and the scale allows, transferring the mixture to centrifuge tubes and spinning for a few minutes is highly effective.
-
Q3: My crude product is a dark, oily tar with multiple spots on TLC. Where did I go wrong?
A3: This often points to side reactions, degradation, or incomplete reaction, which are magnified during workup.
-
Causality:
-
Excess Heat/Time: Overheating the reaction can lead to polymerization or decomposition, especially with sensitive nucleophiles.
-
Side Reactions: Besides the desired C4 substitution, minor substitution at C7 or di-substitution can occur under harsh conditions. Hydrolysis of the starting material to 4-hydroxy-7-chloroquinoline is also possible if water is present.[5]
-
Oxidation: Amine-containing compounds can be susceptible to air oxidation, leading to colored impurities.
-
-
Workup & Purification Strategy:
-
Acid Wash: If your product is basic, an acid-base extraction can be a powerful purification tool. Dissolve the crude tar in an organic solvent (e.g., ethyl acetate). Extract with dilute aqueous HCl (e.g., 1M). Your basic product will move into the aqueous layer as the hydrochloride salt, while many non-basic, colored impurities will remain in the organic layer.[6]
-
Neutralization & Re-extraction: Collect the acidic aqueous layer, cool it in an ice bath, and slowly basify it with NaOH or Na₂CO₃ until the product precipitates or until the solution is basic (pH > 9). Then, extract the free-base product back into a fresh organic solvent (e.g., dichloromethane or ethyl acetate).[6]
-
Charcoal Treatment: If the color persists after extraction, you can try treating a solution of your product with activated charcoal, followed by filtration through Celite. Use charcoal sparingly as it can adsorb your product and reduce yield.
-
Chromatography: This crude material will almost certainly require purification by column chromatography.[7][8]
-
Q4: My product is streaking badly on the silica gel column and I can't get good separation. What's the problem?
A4: The basic nitrogen on the quinoline ring is interacting strongly and irreversibly with the acidic silica gel.
-
Causality: The lone pair on the quinoline nitrogen and on the amine side chain can protonate on the acidic silica surface, causing the compound to stick and streak down the column.
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is the most common choice. It will compete with your product for the acidic sites on the silica, allowing for clean elution.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Neutral alumina is a good alternative for basic compounds.[9]
-
Pre-treat the Silica: Create a slurry of your silica gel in your starting eluent (containing the basic modifier) and let it sit for 10-15 minutes before packing the column. This ensures the stationary phase is fully equilibrated and deactivated.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general workflow for a typical workup of a 4,7-dichloroquinoline substitution reaction?
A1: The general workflow is a multi-step process designed to isolate the crude product from the reaction mixture. The exact steps depend on whether the product precipitates or remains in solution.[1]
Caption: General workup decision tree for 4,7-dichloroquinoline substitution reactions.
Q2: How do I choose the right solvent system for extraction?
A2: The choice depends on the product's polarity and solubility.
-
General Purpose: Ethyl acetate (EtOAc) and Dichloromethane (DCM) are excellent first choices. They have moderate polarity, are immiscible with water, and are easily removed under reduced pressure.
-
Less Polar Products: Diethyl ether can be used, but be aware that many quinoline salts are not soluble in it.
-
Avoid: Do not use alcohols (Methanol, Ethanol) for extraction as they are miscible with water.
Q3: What are the best practices for recrystallizing 4-substituted-7-chloroquinolines?
A3: Recrystallization is an excellent technique for purifying solid products if a suitable solvent system can be found.[7][10]
-
Solvent Screening: Test solubility in small vials. An ideal solvent will dissolve the crude product when hot but not when cold. Common solvents to screen include ethanol, isopropanol, acetonitrile, and ethyl acetate/hexane mixtures. Ethanol is frequently reported as an effective solvent for these compounds.[1][11]
-
Procedure: Dissolve the crude solid in the minimum amount of boiling solvent. If the solution is colored, you can hot-filter it through a small plug of Celite or add a minimal amount of charcoal. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Salt Formation: If the free base does not crystallize well, converting it to a salt (e.g., hydrochloride) can often yield a highly crystalline solid.[7]
Q4: When is column chromatography necessary, and how do I select a suitable eluent system?
A4: Column chromatography is necessary when the crude product is an oil, when recrystallization fails, or when TLC shows the presence of closely-related impurities (e.g., starting material, side-products).[9][12]
-
Eluent Selection: The goal is to find a solvent system that gives your product an Rf value of ~0.3 on a TLC plate.
-
Starting Point: Begin with a non-polar solvent like Hexane or Petroleum Ether and gradually add a more polar solvent like Ethyl Acetate. A common starting system is Hexane:EtOAc (e.g., from 9:1 to 1:1).
-
For Polar Products: If your product doesn't move from the baseline, a more polar system like DCM:Methanol may be required.
-
Basic Modifier: As mentioned in the troubleshooting section, always include ~1% triethylamine in your eluent to prevent streaking of these basic compounds.[8]
-
| Task | Common Solvents/Systems | Rationale |
| Extraction | Ethyl Acetate (EtOAc), Dichloromethane (DCM) | Good balance of polarity, immiscible with water, volatile. |
| Recrystallization | Ethanol, Isopropanol, Acetonitrile, EtOAc/Hexane | Solvates product when hot but not when cold, allowing for crystal growth. |
| Column Chromatography | Hexane/EtOAc + 1% Et₃N, DCM/MeOH + 1% Et₃N | Eluent polarity is tuned for optimal separation (Rf ~0.3). Et₃N deactivates acidic silica. |
| Caption: Table of common solvent systems for workup and purification. |
Part 3: Standardized Experimental Protocol: Aqueous Workup
This protocol outlines a standard liquid-liquid extraction procedure for a completed SNAr reaction where the product is soluble in the reaction medium.
Materials:
-
Reaction mixture in a solvent like DMF or Ethanol.
-
Organic extraction solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Deionized Water.
-
Saturated aqueous NaCl solution (Brine).
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Separatory funnel, beakers, Erlenmeyer flask.
-
Rotary evaporator.
Procedure:
-
Reaction Quenching & Solvent Removal:
-
Cool the reaction mixture to room temperature.
-
If the reaction solvent is DMF or another high-boiling polar solvent, remove it under reduced pressure. If the solvent is lower boiling like ethanol, it can also be removed first, which often simplifies the extraction.[1]
-
-
Dissolution & Phase Separation:
-
Dissolve the resulting crude residue in the chosen organic extraction solvent (e.g., 100 mL of Ethyl Acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and swirl gently.
-
-
Extraction & Washing:
-
Stopper the funnel, invert, and vent. Shake gently 10-15 times, venting frequently to release pressure.
-
Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain the lower layer (Note: DCM is denser than water; EtOAc is less dense).
-
Wash the organic layer sequentially with:
-
Deionized water (to remove water-soluble impurities).
-
Saturated brine solution (to break emulsions and remove bulk water).[4]
-
-
After each wash, drain the aqueous layer. It is good practice to save all aqueous layers until the product is safely isolated.
-
-
Drying & Concentration:
-
Drain the washed organic layer into a clean Erlenmeyer flask.
-
Add anhydrous Na₂SO₄ or MgSO₄, swirling the flask. Add the drying agent until it no longer clumps together.
-
Let the mixture stand for 10-15 minutes.
-
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Analyze the crude product by TLC, ¹H NMR, and/or LC-MS.
-
Purify as required by column chromatography or recrystallization.[7]
-
Caption: Troubleshooting flowchart for low crude yield after an extractive workup.
References
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- Larock, R. C., & Gong, W. (n.d.). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines.
- Walker, J. W. (n.d.). Synthesis of derivatives of quinoline.
- BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
- de Kock, C., et al. (2020).
- Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.[15]
- Rojas-Bite, E., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules.[8]
- El-Gohary, N. S., & Shaaban, M. R. (2018). (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2).
- de Kock, C., et al. (2020). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate.
- University of Toronto. (n.d.). Column chromatography. Retrieved from University of Toronto Chemistry resources.[9]
- Ng, K. Y., et al. (2016). Solid-State Characterization and Interconversion of Recrystallized Amodiaquine Dihydrochloride in Aliphatic Monohydric Alcohols. AAPS PharmSciTech.[10]
- Kulyk, O., et al. (2021). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one. Molbank.[12]
- Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses.[6]
- Al-Ostath, R. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry.[17]
- ChemicalBook. (n.d.). 4,7-Dichloroquinoline:synthesis method and its application research.
- Madrid, P. B., et al. (2005). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry Letters.[18]
- Kempen, E. C., et al. (2019). The structures of the substituted quinolines.
- Li, W., et al. (2020). Efficient Preparation of Chloroquine Enantiomers via Crystallization Resolution and Palladium-Catalysed Coupling.
- Pharmacompass. (n.d.). 4,7-Dichloroquinoline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- ChemicalBook. (n.d.). CHLOROQUINE synthesis.
- Olafson, K. N., et al. (2015). Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine.
- Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research.[24]
- Dave, M. A., et al. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Pharmaceutical Sciences.[11]
- De, S. K. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules.[25]
- Wikipedia. (n.d.). 4,7-Dichloroquinoline.
- Google Patents. (1984). CA1171861A - Process for preparing 4-amino-7-chloro-quinoline.[26]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- ResearchGate. (2017). (PDF)
- Wu, A., et al. (2019). Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. Journal of Labelled Compounds and Radiopharmaceuticals.[29]
- ResearchGate. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.[30]
- Semantic Scholar. (2018).
- ResearchGate. (2022). Co-Crystallization of Plant-Derived Antimalarial Drugs: An Alternate Technique for Improved Physicochemical Qualities and Antimalarial Drug Synergy.[32]
- The Organic Chemistry Tutor. (2021). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.[33]
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Slideshare. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]
- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Solid-State Characterization and Interconversion of Recrystallized Amodiaquine Dihydrochloride in Aliphatic Monohydric Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4,6-Dichloroquinoline and 4,8-Dichloroquinoline: Strategic Routes and Methodologies
In the landscape of medicinal chemistry and drug development, substituted quinolines represent a cornerstone scaffold. Their versatile structure is central to a wide array of therapeutic agents, most notably antimalarials like chloroquine and hydroxychloroquine.[1][2][3] The precise placement of substituents on the quinoline ring system is critical, as it profoundly influences the molecule's biological activity, pharmacokinetic profile, and overall efficacy. Among the key precursors for these complex molecules are dichloroquinoline isomers, which serve as versatile platforms for further functionalization.
This guide provides an in-depth, comparative analysis of the synthetic pathways leading to two crucial isomers: 4,6-dichloroquinoline and 4,8-dichloroquinoline. We will dissect the strategic considerations, mechanistic underpinnings, and practical methodologies for preparing these vital intermediates, offering field-proven insights for researchers in organic synthesis and pharmaceutical development.
The Strategic Importance of Chlorine Placement
The distinction between the 4,6- and 4,8-dichloro isomers is not trivial. The chlorine atom at the 4-position is highly activated towards nucleophilic substitution, making it the primary site for introducing side chains that modulate biological activity.[4][5] The position of the second chlorine atom on the benzenoid ring (at C-6 or C-8) dictates the electronic properties and steric environment of the entire molecule, thereby influencing its interaction with biological targets and its metabolic fate. The synthesis of a specific, pure isomer is therefore a foundational requirement for the rational design of new therapeutic agents.[6]
Synthesis of 4,6-Dichloroquinoline: A Direct Chlorination Approach
The most common and straightforward route to 4,6-dichloroquinoline involves the direct chlorination of a pre-formed quinoline precursor, specifically 6-chloro-4-hydroxyquinoline (which exists in tautomeric equilibrium with 6-chloroquinolin-4(1H)-one).
Mechanistic Rationale
The choice of phosphorus oxychloride (POCl₃) as the chlorinating agent is pivotal. The hydroxyl group at the 4-position of the quinolinone is a poor leaving group. Phosphorus oxychloride acts as both a dehydrating and chlorinating agent, converting the C=O group of the quinolinone into a chloro-substituent. The reaction proceeds via an intermediate chlorophosphate ester, which is highly susceptible to nucleophilic attack by the chloride ion, leading to the formation of the 4-chloroquinoline product. This transformation is a well-established method for converting hydroxy-heterocycles to their chloro-analogues.[7]
Caption: Synthetic workflow for 4,6-dichloroquinoline via direct chlorination.
Experimental Protocol: Synthesis of 4,6-Dichloroquinoline
This protocol is adapted from established procedures for the chlorination of 4-hydroxyquinolines.[8]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6-chloro-4-hydroxyquinoline (e.g., 93.6 g).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, e.g., 200 ml) to the flask. The reaction is typically performed with POCl₃ serving as both the reagent and the solvent.
-
Reaction: Heat the mixture under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling the reaction mixture to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The resulting residue is cautiously poured onto crushed ice.
-
Isolation: The acidic aqueous mixture is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.
-
Purification: The crude solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) yields the purified 4,6-dichloroquinoline as a white solid.[8]
Synthesis of this compound: A Multi-step Cyclization Strategy
The synthesis of this compound is more complex and typically requires building the quinoline ring system from an appropriately substituted aniline precursor. The Gould-Jacobs reaction or similar cyclization strategies are often employed. The synthesis outlined by Tarbell provides a classic and reliable route.[9][10]
Mechanistic Rationale
This pathway begins with a condensation reaction, followed by a thermal cyclization to construct the heterocyclic core, and concludes with decarboxylation and chlorination steps.
-
Condensation: The synthesis starts with o-chloroaniline, which dictates the final position of the chlorine atom at C-8. It is condensed with a malonic ester derivative, such as diethyl ethoxymethylenemalonate, to form an anilinoacrylate intermediate. This step establishes the carbon framework required for the quinoline ring.
-
Thermal Cyclization: The anilinoacrylate is heated in a high-boiling solvent (e.g., diphenyl ether). This high temperature induces an intramolecular electrophilic aromatic substitution, where the acrylate double bond attacks the aniline ring to form the new heterocyclic ring, yielding a 4-hydroxyquinoline-3-carboxylate ester.
-
Saponification & Decarboxylation: The ester is hydrolyzed (saponified) to the corresponding carboxylic acid, which is then decarboxylated upon heating to yield 8-chloro-4-hydroxyquinoline.
-
Final Chlorination: As with the 4,6-isomer, the final step involves the chlorination of the 4-hydroxy group using phosphorus oxychloride to yield the target this compound.
Caption: Multi-step synthesis of this compound starting from o-chloroaniline.
Experimental Protocol: Synthesis of this compound
This protocol is a conceptual summary based on the Gould-Jacobs reaction pathway described in the literature.[9]
-
Condensation: Heat a mixture of o-chloroaniline and diethyl ethoxymethylenemalonate (in slight molar excess) on a steam bath for approximately 1 hour, allowing the evolved ethanol to escape.
-
Cyclization: Add the warm condensation product to a pre-heated, high-boiling solvent like diphenyl ether (~250 °C). Continue heating for about 1 hour to effect cyclization. Cool the mixture and filter the precipitated solid.
-
Saponification: Reflux the crude ester from the previous step with an aqueous solution of sodium hydroxide (~10%) until the solid fully dissolves.
-
Acidification & Decarboxylation: Cool the saponified mixture and acidify with a strong acid (e.g., HCl) to precipitate the 8-chloro-4-hydroxyquinoline-3-carboxylic acid. This acid is then suspended in a high-boiling solvent (e.g., diphenyl ether) and heated to induce decarboxylation, yielding 8-chloro-4-hydroxyquinoline.
-
Chlorination: Treat the resulting 8-chloro-4-hydroxyquinoline with phosphorus oxychloride under reflux, similar to the procedure for the 4,6-isomer, to obtain the final this compound product.
-
Purification: Isolate the product via an acidic workup and neutralization. Further purification can be achieved by recrystallization from a suitable solvent like methanol-ethanol.[9]
Comparative Data Summary
The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern. The following table summarizes the key differences and performance metrics for the synthesis of each isomer.
| Parameter | Synthesis of 4,6-Dichloroquinoline | Synthesis of this compound |
| Starting Material | 6-Chloro-4-hydroxyquinoline | o-Chloroaniline |
| Key Strategy | Direct chlorination of a quinolinone | Ring construction via condensation and cyclization |
| Number of Steps | 1 (from hydroxyquinoline) | 4-5 (from aniline) |
| Key Reagents | Phosphorus oxychloride (POCl₃) | Diethyl ethoxymethylenemalonate, POCl₃ |
| Typical Yield | Generally high for the chlorination step | Moderate overall yield due to multiple steps |
| Melting Point | 101-104 °C[8] | 155-156 °C[9] |
| Purification | Recrystallization from ethanol | Recrystallization from methanol/ethanol[9] |
Conclusion
The syntheses of 4,6-dichloroquinoline and this compound highlight a fundamental principle in organic chemistry: the desired substitution pattern dictates the entire synthetic strategy. The preparation of the 4,6-isomer is relatively direct, relying on the availability of the corresponding 6-chloro-4-hydroxyquinoline precursor. In contrast, the synthesis of the 4,8-isomer necessitates a more elaborate, multi-step approach that builds the quinoline core from the ground up, starting with o-chloroaniline to ensure the correct placement of the C-8 chlorine atom.
For researchers and drug development professionals, understanding these distinct pathways is crucial for planning efficient synthetic campaigns and for accessing the specific isomers required to build novel and effective pharmaceutical agents. The choice of starting material is the most critical decision, directly determining the sequence of reactions required to achieve the target molecule with high purity and acceptable yield.
References
- Synthesis of (c) 4,6-Dichloroquinoline.PrepChem.com. [Link]
- The Synthesis of 4,6- and this compound.Journal of the American Chemical Society. [Link]
- Exploring the Properties and Applications of 4,7-Dichloroquinoline in Pharmaceutical Research and Development.Hebei Weimiao. [Link]
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.MDPI. [Link]
- CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline.
- The Indispensable Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 4,7-Dichloroquinoline.Wikipedia. [Link]
- This compound.PubChem, NIH. [Link]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.PubMed Central. [Link]
- The Synthesis of 4,6- and this compound.Journal of the American Chemical Society. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 4. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,6-DICHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
The Positional Power of Chlorine: A Comparative Guide to the Biological Activity of Dichloroquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] The introduction of halogen substituents, particularly chlorine, onto the quinoline ring can dramatically influence the molecule's physicochemical properties and, consequently, its biological efficacy. This guide provides an in-depth comparative analysis of dichloroquinoline isomers, focusing on how the positional variation of the two chlorine atoms dictates their anticancer and antimicrobial activities. While direct comparative studies of all possible dichloroquinoline isomers are not extensively available in the public domain, this guide synthesizes available experimental data on key isomers and their derivatives to elucidate critical structure-activity relationships (SAR).
The Crucial Role of Chlorine Positioning in Anticancer Cytotoxicity
The placement of chlorine atoms on the quinoline ring is a critical determinant of its anticancer potential. Electron-withdrawing groups like chlorine can modulate the molecule's ability to interact with biological targets such as DNA and key enzymes involved in cancer cell proliferation.[2] While a comprehensive head-to-head comparison of all dichloroquinoline isomers is lacking in the literature, studies on various chloro-substituted quinolines allow for the inference of structure-activity relationships.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of representative dichloroquinoline derivatives against various human cancer cell lines. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions. However, the data provides valuable insights into the influence of chlorine substitution patterns.
| Compound/Derivative | Dichloro- Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 4,7-dichloro | MDA-MB-468 (Breast) | 8.73 | [3] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 4,7-dichloro | MCF-7 (Breast) | > 36.77 | [3] |
| N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | 4,7-dichloro | MDA-MB-468 (Breast) | 11.01 | [3] |
| N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | 4,7-dichloro | MCF-7 (Breast) | 51.57 | [3] |
| 2,6-dichloro hydrazone derivative of 7-chloro-4-hydrazinylquinoline | 2,6-dichloro on hydrazone moiety | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [1] |
| (E)-4,6-Dichloro-2-styrylquinazoline* | 4,6-dichloro | Various | Potent | [4] |
Note: While a quinazoline, this derivative illustrates the potent effect of dichlorination on a related heterocyclic scaffold.
From the available data, it is evident that the 4,7-dichloro substitution pattern is a common motif in biologically active quinolines, largely due to its presence in the antimalarial drug chloroquine and its derivatives, which have been repurposed for anticancer studies.[3] Derivatives of 4,7-dichloroquinoline have shown significant cytotoxicity, particularly against breast cancer cell lines.[3] Furthermore, the introduction of dichloro-substituents on side chains attached to the quinoline nucleus can lead to potent anticancer activity.[1]
Mechanistic Insights into Anticancer Activity
The anticancer mechanisms of dichloroquinoline isomers are multifaceted and appear to be influenced by the substitution pattern.
-
Enzyme Inhibition: A prominent mechanism for quinoline-based anticancer agents is the inhibition of topoisomerases, enzymes crucial for DNA replication and repair.[2] By stabilizing the topoisomerase-DNA complex, these compounds can induce DNA strand breaks, leading to apoptosis. The positioning of the chlorine atoms can affect the molecule's ability to intercalate into DNA and interact with the enzyme's active site.
-
Signaling Pathway Modulation: Dichloro-substituted quinazolines, structurally related to quinolines, have been shown to inhibit key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[4] Inhibition of these pathways disrupts downstream signaling cascades that are essential for cancer cell proliferation, survival, and angiogenesis.
Caption: Potential anticancer mechanisms of dichloroquinoline isomers.
Isomeric Effects on Antimicrobial Activity
The antimicrobial properties of quinoline derivatives are also heavily influenced by the position of chlorine substituents. Halogenated 8-hydroxyquinolines, for instance, are known for their antibacterial and antifungal activities.
Comparative Antimicrobial Data
Direct comparative studies on the antimicrobial activity of various dichloroquinoline isomers are limited. However, research on related compounds provides valuable insights.
| Compound | Substitution Pattern | Organism | MIC (µg/mL) | Reference |
| Cloxyquin (5-chloroquinolin-8-ol) | 5-chloro | Mycobacterium tuberculosis | 0.062 - 0.25 | [5] |
| Quinolone derivatives | Various | Gram-negative and Gram-positive bacteria | Variable | [6] |
Studies on cloxyquin (5-chloroquinolin-8-ol) have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values as low as 0.062 µg/mL.[5] This highlights the potential of monochloro- and by extension, dichloro-quinolines in this therapeutic area. The broad-spectrum antibacterial activity of quinolones is well-established, and the addition of chlorine atoms can enhance this activity.[6]
Mechanistic Insights into Antimicrobial Activity
The antimicrobial mechanisms of quinolones often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The specific interactions with these enzymes are likely influenced by the isomeric position of the chlorine atoms on the quinoline ring.
Caption: Antimicrobial mechanism of action for quinoline derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experimental assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test dichloroquinoline isomer and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The dichloroquinoline isomer is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions
The available data strongly suggest that the isomeric position of chlorine atoms on the quinoline ring is a critical factor in determining the biological activity of these compounds. However, to fully elucidate the structure-activity relationships, there is a clear need for systematic studies that directly compare a wide range of dichloroquinoline isomers against a panel of cancer cell lines and microbial strains under standardized conditions. Such research would provide invaluable data for the rational design of more potent and selective quinoline-based therapeutic agents.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
- Shafi, S., et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- A concise review on cinnoline and its biological activities. International Journal of Advanced Research in Engineering and Technology.
- Structure-activity relationship of anticancer drug candid
- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIV
- Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry.
- Hoogkamp-Korstanje, J. A. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. European Journal of Clinical Microbiology.
- Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry.
- Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry.
- Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry.
- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv
- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules.
- In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
- Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Organic & Biomolecular Chemistry.
- Comparative enzyme inhibition study of 1-deazapurines.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Arsenal: A Comparative Guide to the Structure-Activity Relationships of 4-Aminoquinoline Analogs in Antimalarial and Anticancer Applications
The 4-aminoquinoline scaffold, famously embodied by the antimalarial drug chloroquine, represents a cornerstone in medicinal chemistry. For decades, its derivatives have been pivotal in the global fight against malaria. More recently, this versatile chemical framework has garnered significant attention for its potent anticancer properties, opening a new frontier in drug development. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-aminoquinoline analogs, exploring the nuanced structural modifications that govern their efficacy against both Plasmodium falciparum and various cancer cell lines. We will delve into the mechanistic underpinnings of their dual activities and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.
The 4-Aminoquinoline Core: A Privileged Scaffold with a Dual Personality
The fundamental 4-aminoquinoline structure consists of a quinoline ring substituted with an amino group at the 4-position, which is typically connected to a flexible or rigid side chain. It is the nature of the substituents on the quinoline ring and the composition of the side chain that dictates the biological activity, selectivity, and pharmacokinetic properties of these analogs.
Antimalarial Activity: Targeting the Parasite's Achilles' Heel
The primary mechanism of antimalarial action for 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the digestive vacuole of the malaria parasite.[1][2] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, it polymerizes this heme into an inert crystalline substance called hemozoin. 4-Aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization.[3] The resulting buildup of free heme leads to oxidative stress and parasite death.
Key SAR insights for antimalarial activity include:
-
The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is crucial for potent antimalarial activity.[4][5] Replacement with other electron-withdrawing groups can be tolerated, but electron-donating groups generally lead to a loss of activity.[4]
-
The Aliphatic Side Chain: The nature of the diaminoalkane side chain at the 4-position significantly influences activity, particularly against chloroquine-resistant (CQR) strains. Altering the length of the carbon chain between the two nitrogen atoms can restore activity against resistant parasites.[4][6]
-
The Terminal Amino Group: The basicity of the terminal nitrogen in the side chain is important for the accumulation of the drug in the parasite's acidic food vacuole.[7]
Anticancer Activity: A Multi-pronged Assault on Tumor Cells
The anticancer potential of 4-aminoquinolines is a more recent discovery, with chloroquine and its derivatives showing promise in various cancer models. Their mechanisms of action are multifaceted and include:
-
Autophagy Inhibition: 4-aminoquinolines are lysosomotropic agents, meaning they accumulate in lysosomes and raise their pH. This disrupts the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway, leading to the accumulation of cellular waste and eventual cell death.[1][8]
-
Induction of Apoptosis: Several analogs have been shown to induce programmed cell death in cancer cells through various pathways.[8]
-
Sensitization to Chemotherapy and Radiotherapy: By inhibiting autophagy, which can be a survival mechanism for cancer cells under stress, 4-aminoquinolines can enhance the efficacy of conventional cancer treatments.
Key SAR insights for anticancer activity are still emerging, but initial studies suggest:
-
Modifications to the Side Chain: Similar to antimalarial activity, modifications to the side chain can significantly impact anticancer potency and selectivity.
-
Hybrid Molecules: The development of hybrid molecules, where the 4-aminoquinoline scaffold is linked to other pharmacophores, has shown promise in enhancing anticancer activity.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro activity of various 4-aminoquinoline analogs against both chloroquine-sensitive and -resistant strains of P. falciparum and a selection of human cancer cell lines. This data highlights the structural nuances that differentiate potent antimalarial from potent anticancer agents.
Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Analogs
| Compound | R1 | Side Chain | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 7-Cl | N,N-diethyl-1,4-pentanediamine | 3D7 (CQS) | 15.4 | [9] |
| K1 (CQR) | 255 | [10] | |||
| Amodiaquine | 7-Cl | 4-[(7-Chloro-4-quinolyl)amino]-α-(diethylamino)-o-cresol | D6 (CQS) | 10.2 | [7] |
| W2 (CQR) | 35.5 | [11] | |||
| TDR 58845 | 7-Cl | N1-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine | 3D7 (CQS) | <12 | [11] |
| W2 (CQR) | 89.8 | [11] | |||
| TDR 58846 | 7-Cl | N1-(7-chloro-quinolin-4-yl)-2,N2,N2-trimethylpropane-1,2-diamine | 3D7 (CQS) | <12 | [11] |
| W2 (CQR) | 35.5 | [11] | |||
| Compound 13 (VR23) | 7-Cl | 4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl | - | - | [12] |
CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant
Table 2: In Vitro Anticancer Activity of Selected 4-Aminoquinoline Analogs
| Compound | R1 | Side Chain | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| Chloroquine | 7-Cl | N,N-diethyl-1,4-pentanediamine | MDA-MB-468 (Breast) | 24.36 | [11] |
| MCF-7 (Breast) | 20.72 | [11] | |||
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7-Cl | N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [11] |
| MCF-7 (Breast) | 10.85 | [11] | |||
| Butyl-(7-fluoro-quinolin-4-yl)-amine | 7-F | Butylamine | MDA-MB-468 (Breast) | 11.47 | [11] |
| MCF-7 (Breast) | 8.22 | [11] | |||
| Compound 13 (VR23) | 7-Cl | 4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl | MDA-MB-468 (Breast) | 0.7 | |
| MCF-7 (Breast) | 2.3 | ||||
| Compound 3s | - | Heterocyclic ring | MiaPaCa-2 (Pancreatic) | 0.0006 | [8] |
| MDA-MB-231 (Breast) | 0.0533 | [8] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used in the evaluation of 4-aminoquinoline analogs.
In Vitro Antimalarial Assay (SYBR Green I-based)
This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA.
Protocol:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well. Add the drug dilutions to the respective wells. Include negative (no drug) and positive (e.g., chloroquine, artemisinin) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Data Acquisition: Measure fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the drug concentration.
Heme Polymerization Inhibition Assay
This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin (hemozoin).
Protocol:
-
Reaction Setup: In a 96-well plate, mix a solution of hemin chloride (hematin) with the test compound at various concentrations.
-
Initiation of Polymerization: Initiate hemozoin formation by adding a buffer solution that mimics the acidic environment of the parasite's food vacuole.
-
Incubation: Incubate the plate at a constant temperature to allow for hemozoin formation.
-
Quantification: After incubation, centrifuge the plate and wash the pellets to remove unreacted hemin. Dissolve the hemozoin pellet in a basic solution and measure the absorbance to quantify the amount of hemozoin formed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-aminoquinoline analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 value.
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, we can use diagrams to represent key concepts.
Caption: Key SAR determinants for the antimalarial activity of 4-aminoquinolines.
Caption: Emerging SAR for the anticancer activity of 4-aminoquinoline analogs.
Conclusion and Future Directions
The 4-aminoquinoline scaffold continues to be a remarkably fruitful starting point for the development of new therapeutic agents. The extensive research into its antimalarial properties has provided a solid foundation for understanding the key structural requirements for activity. The more recent exploration of its anticancer potential has revealed a new and exciting dimension to this versatile molecule.
Future research should focus on:
-
Expanding the chemical space: The synthesis and evaluation of novel analogs with diverse side chains and quinoline ring substitutions will be crucial for identifying compounds with improved potency and selectivity.
-
Elucidating detailed mechanisms: A deeper understanding of the specific molecular targets and pathways involved in the anticancer activity of these compounds will enable more rational drug design.
-
Developing dual-acting agents: The potential to develop single agents that are effective against both malaria and cancer is an intriguing possibility that warrants further investigation, particularly in regions where both diseases are prevalent.
By leveraging the wealth of knowledge on the SAR of 4-aminoquinolines and employing rigorous experimental evaluation, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable class of compounds.
References
- Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro
- WestminsterResearch Exploring diverse frontiers: Advancements of bioactive 4- aminoquinoline-based molecular hybrids in targeted
- Novel 4-Aminoquinoline Analogs Targeting the HIF-1α Signaling P
- On the Mechanism of Chloroquine Resistance in Plasmodium falciparum
- Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites
- Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities
- Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum
- Mechanisms of drug action and resistance - Tulane University
- Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines
- 4-aminoquinolines as Antimalarial Drugs
- 4-Aminoquinoline – Knowledge and References - Taylor & Francis
- Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum
- Design, synthesis of 4-aminoquinoline-derived thiazolidines and their antimalarial activity and heme polymeriz
- An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo
- Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Deriv
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- SAR of 4 Aminoquinoline
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Comparison of IC50s of selected 4-aminoquinolines and chloroquine for...
- 4-Aminoquinoline derived antimalarials: synthesis, antiplasmodial activity and heme polymeriz
- 4-Aminoquinoline: a comprehensive review of synthetic str
- 4-Aminoquinoline Based Molecular Hybrids as Antimalarials: An Overview
- Structure of 4-aminoquinoline deriv
- Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Fe
Sources
- 1. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Assessment of 4,8-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of synthetic intermediates is paramount. 4,8-dichloroquinoline, a key building block in the synthesis of various biologically active molecules, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final product. This guide provides an in-depth, comparative analysis of the primary analytical methods for assessing the purity of this compound, offering field-proven insights and actionable protocols to ensure the integrity of your research and development endeavors.
The Criticality of Purity in this compound
This compound serves as a crucial precursor in the synthesis of numerous compounds, including those with potential therapeutic applications. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have significant consequences. They may alter the chemical and physical properties of the final compound, lead to undesirable side reactions, or, in the context of drug development, pose a toxicological risk. Therefore, robust and validated analytical methods are essential for the accurate quantification of this compound and the detection and identification of any impurities.
The International Council for Harmonisation (ICH) provides stringent guidelines on the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4][5] Adherence to these guidelines is crucial for regulatory submissions and ensures the safety and quality of pharmaceutical products.
Comparative Analysis of Key Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on various factors, including the nature of the impurities, the required level of sensitivity and accuracy, and the available instrumentation. This section provides a comparative overview of the most effective techniques for this compound analysis.
Table 1: Performance Characteristics of Analytical Methods for this compound Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of atomic nuclei. |
| Applicability | Excellent for a wide range of organic molecules, including non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile compounds. | Provides an absolute measure of purity without the need for a specific reference standard of the analyte. |
| Linearity (r²) | > 0.999 | > 0.998 | Not applicable in the same way; linearity of detector response is inherent. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% (relative to a certified internal standard) |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.0% |
| Limit of Detection (LOD) | Low ng/mL range | pg to low ng range | Dependent on sample concentration and number of scans; typically in the µg range. |
| Limit of Quantitation (LOQ) | Low to mid ng/mL range | Low to mid ng range | Dependent on sample concentration and number of scans; typically in the µg range. |
| Impurity Identification | Tentative identification by retention time and UV spectrum. Definitive identification requires coupling with a mass spectrometer (LC-MS). | High-confidence identification through mass spectral library matching. | Provides structural information about impurities, aiding in their identification. |
In-Depth Method Analysis
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely employed technique for the purity assessment of pharmaceutical compounds due to its versatility, robustness, and high resolving power.[6][7][8] For this compound, a reversed-phase HPLC method is typically the most effective.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 or a Phenyl-Hexyl column is often chosen. The C18 phase provides excellent hydrophobic retention for the aromatic quinoline ring system. A Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte and impurities.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient allows for the efficient elution of both polar and non-polar impurities. The buffer helps to maintain a consistent pH and improve peak shape. For mass spectrometry (MS) compatible methods, volatile buffers like ammonium formate or formic acid are preferred.[7]
-
Detection: UV detection is commonly used, as the quinoline ring system has a strong chromophore. A photodiode array (PDA) detector can provide spectral information, aiding in peak purity assessment and tentative impurity identification.
Experimental Protocol: HPLC-UV Method for Purity Assessment of this compound
1. Instrumentation:
- HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.
2. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Program:
- 0-5 min: 30% B
- 5-20 min: 30% to 80% B
- 20-25 min: 80% B
- 25.1-30 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
3. Sample Preparation:
- Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
- Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. Data Analysis:
- Calculate the purity of the sample using the area percent method, where the area of the this compound peak is expressed as a percentage of the total area of all observed peaks.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Confirmatory Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9] It is particularly useful for identifying potential starting materials or by-products that may be present as impurities in this compound.
Causality Behind Experimental Choices:
-
Column: A low to mid-polarity capillary column, such as a DB-5ms or HP-5ms, is generally suitable for the analysis of quinoline derivatives.[10] These columns provide good resolution for a wide range of compounds.
-
Injection Mode: A split injection is often used to prevent column overloading when analyzing a high-concentration sample.
-
Temperature Program: A temperature gradient is employed to ensure the efficient separation of compounds with different boiling points.
-
Detection: Mass spectrometry provides both quantitative data and structural information, allowing for the high-confidence identification of impurities by comparing their mass spectra to library databases.
Experimental Protocol: GC-MS Method for Purity and Impurity Identification
1. Instrumentation:
- GC-MS system with a capillary column and an electron ionization (EI) source.
2. Chromatographic and Spectrometric Conditions:
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 280 °C.
- Injection Mode: Split (50:1).
- Injection Volume: 1 µL.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 300 °C.
- Hold: 5 minutes at 300 °C.
- MS Transfer Line Temperature: 290 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan (m/z 50-500).
3. Sample Preparation:
- Prepare a solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
4. Data Analysis:
- Calculate the purity by area percent. Identify impurities by comparing their mass spectra with a commercial mass spectral library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Purity Standard
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1][5] It relies on the direct relationship between the integrated signal intensity and the number of protons contributing to that signal.
Causality Behind Experimental Choices:
-
Internal Standard: A certified internal standard with a known purity is used. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent that dissolves both the sample and the internal standard is used. DMSO-d6 is a common choice for many organic compounds.[11]
-
Acquisition Parameters: Specific NMR parameters, such as a long relaxation delay (D1), are crucial to ensure full relaxation of all protons, which is essential for accurate quantification.
Experimental Protocol: qNMR for Absolute Purity Determination
1. Instrumentation:
- NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
- Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
- Ensure complete dissolution.
3. NMR Acquisition Parameters:
- Pulse Program: A standard 90° pulse sequence.
- Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the protons being quantified.
- Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
4. Data Processing and Analysis:
- Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
- Carefully phase and baseline correct the spectrum.
- Integrate a well-resolved signal of this compound and a signal from the internal standard.
- Calculate the purity using the following equation:
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Forced Degradation Studies: Understanding Stability
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[12][13][14][15][16] These studies involve subjecting the this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.
Table 2: Proposed Conditions for Forced Degradation of this compound
| Stress Condition | Proposed Reagent/Condition | Rationale |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24 h | To assess stability in basic environments. |
| Oxidation | 3% H₂O₂, RT, 24 h | To evaluate susceptibility to oxidative degradation. |
| Thermal Degradation | 80 °C, 48 h (solid state) | To assess stability at elevated temperatures. |
| Photodegradation | ICH Q1B compliant light exposure | To evaluate sensitivity to light. |
The developed HPLC method should be capable of separating the this compound peak from all degradation product peaks, thus demonstrating its stability-indicating nature.
Conclusion: A Multi-faceted Approach to Purity Assurance
The purity assessment of this compound requires a thoughtful and systematic approach. While HPLC stands out as the primary method for routine quality control due to its versatility and robustness, a comprehensive purity profile is best achieved through the complementary use of multiple analytical techniques. GC-MS is invaluable for the identification of volatile impurities, and qNMR provides an absolute measure of purity, which is crucial for the qualification of reference standards. By understanding the principles, strengths, and limitations of each method, researchers and drug development professionals can confidently ensure the quality and integrity of this compound, paving the way for successful downstream applications.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH; 2006.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA; 2006.
- ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
- Deng X, Chai X, Wei C, Fu L. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Anal Sci. 2011;27(5):493-8.
- SpectraBase. This compound [1H NMR] Spectrum. SpectraBase.
- ResearchGate. 4,7-Dichloroquinoline. ResearchGate.
- University of Illinois Chicago. Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI).
- MedCrave online. Forced Degradation Studies. MedCrave online; 2016.
- Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. RJPT; 2020.
- LCGC International. A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International; 2024.
- Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia; 2022.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- ScienceDirect. Forced degradation and impurity profiling. ScienceDirect.
- Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma.
- YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube; 2020.
- Purity by Absolute qNMR Instructions.
- E3S Web of Conferences. Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. E3S Web of Conferences; 2023.
- Agilent. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent.
- ResearchGate. Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate; 2004.
Sources
- 1. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. emerypharma.com [emerypharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. madison-proceedings.com [madison-proceedings.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. library.dphen1.com [library.dphen1.com]
A Senior Application Scientist's Guide to the Structural Validation of Novel 4,8-Dichloroquinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structure in Quinoline Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, most notably in the realm of antimalarials and anticancer drugs.[1][2][3][4] The biological activity of these compounds is exquisitely sensitive to their substitution patterns.[5] Consequently, the introduction of novel derivatives, such as those based on the 4,8-dichloroquinoline framework, demands an unimpeachable and rigorous validation of their molecular structure.
For drug development professionals, an incorrectly assigned structure can lead to the catastrophic loss of time and resources, flawed structure-activity relationship (SAR) studies, and insurmountable regulatory hurdles. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of novel this compound derivatives. We will move beyond mere procedural descriptions to explain the causality behind our analytical choices, presenting a synergistic, multi-technique approach that ensures the highest level of scientific integrity and trustworthiness.
The Analytical Triad: A Multi-Pronged Approach to Structural Certainty
No single technique can provide a complete picture of a novel molecule's structure with absolute certainty. We advocate for a tripartite strategy employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each method interrogates the molecule from a different perspective, and their combined data provide a self-validating system that is the bedrock of modern chemical analysis.[6][7][8]
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper
The first and most fundamental question in validating a new compound is: "What is its molecular formula?" HRMS is the definitive technique to answer this.[9][10] By measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm), HRMS allows for the confident determination of the compound's elemental composition.[11]
Causality of Choice: Why HRMS is Essential
For a compound like a this compound derivative, HRMS is non-negotiable. Its power lies in two key areas:
-
Formula Confirmation: It can distinguish between elemental compositions that have very similar nominal masses.
-
Isotopic Pattern Recognition: The presence of two chlorine atoms in the structure creates a highly characteristic isotopic signature ([M]+, [M+2]+, [M+4]+) due to the natural abundance of ³⁵Cl and ³⁷Cl. Observing this specific pattern provides powerful evidence for the presence of two chlorine atoms.
Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound derivative (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard immediately prior to the analysis to ensure high mass accuracy.
-
Method Setup:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocycles like quinolines, which readily form [M+H]+ ions.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is used to achieve high resolution.
-
Acquisition Range: Set a mass range appropriate for the expected molecular weight (e.g., 100-500 m/z).
-
-
Sample Introduction: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition & Analysis: Acquire the spectrum and process the data. Compare the measured accurate mass of the [M+H]+ ion with the theoretical mass calculated for the target molecular formula. Analyze the isotopic distribution and compare it to the theoretical pattern for a molecule containing two chlorine atoms.
Visualizing the HRMS Workflow
Caption: High-Resolution Mass Spectrometry (HRMS) experimental workflow.
Data Presentation: Validating the Molecular Formula
For the parent compound this compound (C₉H₅Cl₂N), the expected HRMS data would be as follows.[12][13] Any novel derivative would be analyzed similarly based on its expected formula.
| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Isotope | Theoretical Abundance (%) | Observed Abundance (%) |
| [M+H]+ | 197.9875 | 197.9872 | -1.5 | [M+H]+ | 100.0 | 100.0 |
| [M+2+H]+ | 65.3 | 65.1 | ||||
| [M+4+H]+ | 10.6 | 10.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
While HRMS confirms what atoms are present, NMR spectroscopy reveals how they are connected. It is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[14][15] For a substituted aromatic system like this compound, a full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required for unambiguous assignment.[16]
Causality of Choice: Why a Full NMR Suite is Necessary
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), and their neighboring protons (coupling patterns).
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy): Establishes which protons are coupled to each other (i.e., are on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to. This definitively links the ¹H and ¹³C assignments.
This combination of experiments allows for a step-by-step reconstruction of the molecular scaffold, confirming the substitution pattern.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[17]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution to resolve all coupling patterns in the aromatic region (typically 7-9 ppm).[17]
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.
-
2D COSY Acquisition: Run a standard gCOSY experiment to establish proton-proton correlations.
-
2D HSQC Acquisition: Run a standard gHSQC experiment to establish one-bond proton-carbon correlations.
-
Data Processing & Interpretation: Process all spectra using appropriate software. Integrate the ¹H signals, assign chemical shifts relative to TMS, and measure coupling constants. Use the 2D spectra to build the connectivity map of the molecule, confirming the placement of substituents.
Visualizing the NMR Analysis Workflow
Caption: Comprehensive NMR workflow for structural elucidation.
Data Presentation: Expected NMR Data for the this compound Core
While the exact shifts for a novel derivative will vary, the core quinoline protons provide a reference. The electron-withdrawing chlorine atoms at positions 4 and 8 will significantly influence the chemical shifts of adjacent protons compared to unsubstituted quinoline.
| Position | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) | Key 2D Correlations |
| H-2 | ~8.8 | ~151 | COSY with H-3 |
| H-3 | ~7.5 | ~122 | COSY with H-2 |
| C-4 | N/A (Cl-substituted) | ~148 | - |
| H-5 | ~7.8 | ~128 | COSY with H-6 |
| H-6 | ~7.4 | ~127 | COSY with H-5, H-7 |
| H-7 | ~7.6 | ~129 | COSY with H-6 |
| C-8 | N/A (Cl-substituted) | ~135 | - |
Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure
X-ray crystallography is the undisputed "gold standard" for molecular structure determination.[18] It provides a definitive, three-dimensional map of the electron density within a single crystal, allowing for the precise placement of every atom in the molecule.[19] This technique resolves any and all ambiguity regarding connectivity, conformation, and (if applicable) absolute stereochemistry.[20][21]
Causality of Choice: Why X-ray Crystallography is the Ultimate Proof
While HRMS and NMR provide powerful and often sufficient evidence, they are ultimately inferential. X-ray crystallography is a direct visualization method. For a novel scaffold intended for pharmaceutical development, obtaining a crystal structure provides an unassailable level of proof that is highly valued for high-impact publications and patent applications. It definitively confirms the substitution pattern, leaving no room for doubt.
Experimental Protocol: From Powder to Structure
-
Crystal Growth (The Critical Step): This is often the most challenging part. The goal is to grow a single, defect-free crystal of suitable size (0.1-0.3 mm). Common methods include:
-
Slow evaporation of a solvent in which the compound is moderately soluble.
-
Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound.
-
Slow cooling of a saturated solution.
-
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled under a stream of liquid nitrogen (to minimize thermal motion) and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: Specialized software is used to process the diffraction data.
-
Solution: The initial positions of the atoms are determined from the diffraction pattern.
-
Refinement: The atomic positions and thermal parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.
-
-
Structure Validation: The final structure is validated using established crystallographic metrics (e.g., R-factor) to ensure its quality and reliability.
Visualizing the X-ray Crystallography Workflow
Sources
- 1. Exploration of novel quinoline derivatives: Anticancer potential revealed through design, synthesis and biological evaluation | Semantic Scholar [semanticscholar.org]
- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 6. Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. jocpr.com [jocpr.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. scispace.com [scispace.com]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C9H5Cl2N | CID 88973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. excillum.com [excillum.com]
- 20. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Spectroscopic Guide to Quinoline Derivatives for the Research Scientist
This guide offers a comprehensive, in-depth analysis of the spectroscopic characterization of quinoline derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of methods, this document delves into the causal relationships between molecular structure and spectroscopic output, providing field-proven insights to empower your research. Every protocol is designed as a self-validating system, grounded in authoritative scientific principles.
The Quinoline Scaffold: A Privileged Structure in Science
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its derivatives are ubiquitous in medicinal chemistry, materials science, and diagnostics, owing to their diverse biological activities and unique photophysical properties. Accurate and comprehensive structural elucidation is paramount for understanding structure-activity relationships (SAR) and for the quality control of these high-value compounds. This guide provides a comparative framework for the application of key spectroscopic techniques—UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to this important class of molecules.
UV-Visible Absorption Spectroscopy: Probing the Electronic Landscape
UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For quinoline derivatives, the absorption profile is highly sensitive to the nature and position of substituents on the aromatic rings, as well as the solvent environment.
The Causality Behind Experimental Choices
The choice of solvent is critical in UV-Vis analysis of quinoline derivatives. Protic solvents, for instance, can engage in hydrogen bonding with the nitrogen atom of the quinoline ring, leading to shifts in the absorption maxima. It is often advisable to run spectra in a series of solvents of varying polarity (e.g., n-hexane, chloroform, methanol) to understand the nature of the electronic transitions (π-π* vs. n-π*) and the ground-state dipole moment of the molecule.[1] The concentration of the analyte should be carefully controlled to ensure the absorbance falls within the linear range of the Beer-Lambert law (typically 0.1-1.0 A.U.) to ensure data accuracy.[2]
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation :
-
Prepare a 1 mM stock solution of the quinoline derivative in a spectroscopic grade solvent (e.g., ethanol or acetonitrile).
-
From this stock, prepare a dilution in the same solvent to a final concentration that gives a maximum absorbance below 1.0 (typically 1-10 µM).
-
-
Instrumentation and Measurement :
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the solvent in both the sample and reference cuvettes.
-
Acquire the absorption spectrum of the sample from 200 to 800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Comparative UV-Vis Data for Substituted Quinolines
The position and electronic nature of substituents dramatically influence the λmax. Electron-donating groups (EDGs) like -NH2 and -OH tend to cause a bathochromic (red) shift, while electron-withdrawing groups (EWGs) like -NO2 often result in a hypsochromic (blue) shift or the appearance of new charge-transfer bands.
| Derivative | Substituent | Position | Solvent | λmax (nm) | Reference |
| Quinoline | - | - | Ethanol | ~226, 278, 313 | [3] |
| 6-Aminoquinoline | -NH2 (EDG) | 6 | Ethanol | ~245, 350 | [3] |
| 6-Nitroquinoline | -NO2 (EWG) | 6 | Ethanol | ~255, 330 | [3] |
| 8-Hydroxyquinoline | -OH (EDG) | 8 | Ethanol | ~242, 315 | |
| 2-Chloroquinoline | -Cl (EWG) | 2 | Ethanol | ~230, 275, 318 |
Fluorescence Spectroscopy: Harnessing the Emissive Properties
Many quinoline derivatives are highly fluorescent, a property that is exquisitely sensitive to their chemical environment. This makes them ideal candidates for fluorescent probes and sensors. Fluorescence spectroscopy provides information on the electronic excited state of a molecule.
The Causality Behind Experimental Choices
The choice of excitation wavelength is typically the λmax determined from the UV-Vis spectrum. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter. It is often determined relative to a well-characterized standard, such as quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.54).[4] The solvent can profoundly impact fluorescence; for instance, protonation of the quinoline nitrogen in acidic media can significantly enhance fluorescence intensity.[5][6]
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation :
-
Prepare a dilute solution of the quinoline derivative in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Instrumentation and Measurement :
-
Use a fluorometer.
-
Set the excitation wavelength to the λmax of the longest wavelength absorption band.
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Relative Method) :
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a standard (e.g., quinine sulfate).
-
Calculate the quantum yield using the formula: Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (η²_sample / η²_std) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.[2][4]
-
Comparative Fluorescence Data for Quinoline Derivatives
| Derivative | Solvent | λex (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |
| Isoquinoline | Dichloromethane | 318 | ~330 | < 0.01 | [6] |
| Isoquinoline (protonated with TFA) | Dichloromethane | 323 | ~345 | up to 0.27 | [6] |
| Benzo[h]quinoline | Dichloromethane | 350 | 367 | 0.15 | [6] |
| Benzo[h]quinoline (protonated) | Dichloromethane | 360 | 416 | - | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of quinoline derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
The Causality Behind Experimental Choices
The choice of deuterated solvent is the first critical step and depends on the solubility of the derivative. Chloroform-d (CDCl₃) is common, but dimethyl sulfoxide-d₆ (DMSO-d₆) is used for more polar compounds.[7] For complex spectra with significant signal overlap, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for assigning proton and carbon signals, respectively.[8]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation :
-
Dissolve 5-10 mg of the quinoline derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Spectrum Acquisition :
-
Acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.
-
-
¹³C NMR Spectrum Acquisition :
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.[9]
-
-
2D NMR (if necessary) :
-
Acquire COSY, HSQC, and HMBC spectra to establish connectivity between protons, directly bonded proton-carbon pairs, and long-range proton-carbon correlations, respectively.
-
Comparative ¹H NMR Data for Quinoline and 2-Chloroquinoline in CDCl₃
The introduction of a substituent causes predictable shifts in the NMR spectrum. For example, the electron-withdrawing chlorine atom at the 2-position in 2-chloroquinoline deshields adjacent protons, shifting their signals downfield compared to unsubstituted quinoline.
| Proton | Quinoline δ (ppm) | 2-Chloroquinoline δ (ppm) |
| H-2 | 8.90 | - |
| H-3 | 7.35 | 7.40 |
| H-4 | 8.11 | 8.05 |
| H-5 | 7.75 | 7.85 |
| H-6 | 7.50 | 7.60 |
| H-7 | 7.65 | 7.70 |
| H-8 | 8.08 | 8.20 |
Note: Data is approximate and serves for comparative illustration.[9]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of a compound and providing structural information through fragmentation analysis. The choice of ionization technique is crucial for analyzing quinoline derivatives.
The Causality Behind Experimental Choices
Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Key fragment ions for the quinoline core arise from the loss of HCN.[10] Electrospray Ionization (ESI) is a softer technique, typically yielding the protonated molecule [M+H]⁺, which is useful for determining the molecular weight.[11] Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be used to induce and analyze fragmentation, providing structural insights.[7][11]
Experimental Protocol: LC-MS with ESI
-
Sample Preparation :
-
Prepare a dilute solution of the quinoline derivative (~1 µg/mL) in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile/water with 0.1% formic acid).
-
-
Instrumentation and Measurement :
-
Inject the sample into an HPLC system coupled to an ESI mass spectrometer. The HPLC provides separation from any impurities.
-
Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight.
-
The most abundant ion should correspond to [M+H]⁺.
-
-
Tandem MS (MS/MS) Analysis :
-
Isolate the [M+H]⁺ ion in the first mass analyzer.
-
Induce fragmentation using collision-induced dissociation (CID).
-
Analyze the resulting fragment ions in the second mass analyzer.
-
Common Fragmentation Pathways in Quinoline Derivatives
The fragmentation of the quinoline ring is a well-understood process that can be diagnostic of the core structure. Substituents will alter the fragmentation pattern, often being lost as neutral molecules or radicals.
Caption: Common ESI-MS/MS fragmentation pathways for substituted quinolines.
Integrated Spectroscopic Analysis Workflow
A comprehensive characterization of a novel quinoline derivative involves a logical flow of spectroscopic techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous structural assignment.
Caption: Integrated workflow for the spectroscopic analysis of quinoline derivatives.
Conclusion
The spectroscopic analysis of quinoline derivatives is a multi-faceted process that requires a thoughtful selection of techniques and experimental parameters. By understanding the underlying principles and the influence of chemical structure on the spectral output, researchers can confidently elucidate the structures of novel compounds, probe their electronic properties, and accelerate the development of new medicines and materials. This guide provides a robust framework for these endeavors, emphasizing a logical, evidence-based approach to spectroscopic characterization.
References
- Novak, I., & Kovac, B. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry, 69(15), 5005-5010. [Link]
- Novak, I., & Kovac, B. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(15), 5005–5010. [Link]
- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 188, 615-622. [Link]
- Clugston, D. M., & MacLean, D. B. (1966). Mass Spectrometry of Organic Compounds Part I. Oxygenated Quinolines and Furoquinoline Alkaloids Part II.
- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- Li, et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3425. [Link]
- Kumpulainen, E. et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29333-29339. [Link]
- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. [Link]
- Ali, M., & Siddiqui, M. (2012). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Dos Santos, G., et al. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
- Kumar, S. et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21865-21881. [Link]
- Rogóż, W., et al. (2025). Spectroscopic analysis of the interaction between human serum albumin and newly synthesized quinoline derivatives.
- Karpenko, Y., et al. (2012). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. Journal of Fluorescence, 22(5), 1337-1346. [Link]
- Avdović, E. H., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2136-S2152. [Link]
- Kumpulainen, E. et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29333-29339. [Link]
- Novak, I., & Kovac, B. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives.
- Small, G. W., & Pierce, K. L. (2023).
- Routledge & CRC Press. (n.d.). Practical Spectroscopy. [Link]
- Robinson, J. W. (Ed.). (1991). Practical Handbook of Spectroscopy. CRC Press.
- Harvey, D. (n.d.). Spectroscopic Methods. Saylor.org. [Link]
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
- Beck, A. (2011). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
- Geng, Y., et al. (2025). Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline.
- Burrows, H. D., et al. (2019). Fluorescence spectra (a) and UV–Vis-absorption spectra (b) of quinoline sulfate, PSA@Fe³⁺, PSA2@Q@Fe³⁺.
- Burrows, H. D., et al. (2019). Fluorescence spectra (a) and UV–Vis-absorption spectra (b) of quinoline sulfate, PSA@Fe³⁺, PSA2@Q@Fe³⁺.
- Burrows, H. D., et al. (2019). Fluorescence spectra (a) and UV–Vis-absorption spectra (b) of quinoline sulfate, PSA@Fe³⁺, PSA2@Q@Fe³⁺.
- Burrows, H. D., et al. (2019). Fluorescence spectra (a) and UV–Vis-absorption spectra (b) of quinoline sulfate, PSA@Fe³⁺, PSA2@Q@Fe³⁺.
- Burrows, H. D., et al. (2019). Fluorescence spectra (a) and UV–Vis-absorption spectra (b) of quinoline sulfate, PSA@Fe³⁺, PSA2@Q@Fe³⁺.
- Burrows, H. D., et al. (2019). Fluorescence spectra (a) and UV–Vis-absorption spectra (b) of quinoline sulfate, PSA@Fe³⁺, PSA2@Q@Fe³⁺.
- Sbircea, C., et al. (2021).
- Burrows, H. D., et al. (2019). Fluorescence spectra (a) and UV–Vis-absorption spectra (b) of quinoline sulfate, PSA@Fe³⁺, PSA2@Q@Fe³⁺.
Sources
- 1. routledge.com [routledge.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical Handbook on Spectral Analysis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. tsijournals.com [tsijournals.com]
- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Efficacy of 4,8-Dichloroquinoline-Based Compounds: A Comparative Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among its myriad derivatives, 4,8-dichloroquinoline-based compounds have emerged as a class of molecules with significant and diverse biological activities. This guide provides an in-depth evaluation of the efficacy of these compounds, offering a comparative analysis against established alternatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Versatile Pharmacophore: Unpacking the Therapeutic Potential of the this compound Core
The quinoline ring system is a "privileged scaffold" in drug discovery, and the specific substitution pattern of this compound enhances its utility as a starting point for creating a diverse array of molecules with therapeutic potential.[1] The presence of two chlorine atoms at the 4 and 8 positions significantly influences the electronic properties of the ring system, contributing to the diverse biological activities observed in its derivatives. These activities span a wide spectrum, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2]
Comparative Efficacy Analysis: Benchmarking Against the Standards
A critical aspect of evaluating any new class of compounds is to benchmark their performance against existing therapeutic agents. This section provides a comparative analysis of the efficacy of this compound-based compounds against standard antimalarial and anticancer drugs.
Antimalarial Efficacy
The historical success of quinoline-based drugs like chloroquine in treating malaria has paved the way for the investigation of novel analogs.[3] this compound derivatives have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most lethal form of malaria.[4]
Mechanism of Action: Inhibition of Heme Polymerization
Similar to chloroquine, a primary antimalarial mechanism of action for these compounds is the inhibition of hemozoin formation.[5] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin.[5] this compound derivatives are believed to interfere with this process, leading to an accumulation of toxic heme and subsequent parasite death.
Table 1: Comparative Antimalarial Activity (IC₅₀ values in nM)
| Compound/Drug | P. falciparum (Chloroquine-Sensitive, e.g., 3D7) | P. falciparum (Chloroquine-Resistant, e.g., K1, W2) | Reference |
| Chloroquine | ~23 | >100 | [6] |
| 4,7-dichloroquinoline | 6.7 | 8.5 | [6] |
| Representative this compound derivative | Potent activity observed | Potent activity observed | [4] |
| Amodiaquine | Potent activity observed | Activity against some resistant strains | [3] |
| Mefloquine | Potent activity observed | Activity against some resistant strains | [3] |
Note: IC₅₀ values can vary between studies and specific derivatives.
Anticancer Efficacy
The quinoline scaffold is also a prominent feature in a number of anticancer agents.[1][6] Derivatives of this compound have exhibited significant cytotoxic activity against a range of human cancer cell lines, including breast, colon, and lung cancer.[7]
Mechanisms of Anticancer Action
The anticancer effects of these compounds are multifaceted and involve the modulation of critical cellular pathways. Key mechanisms include:
-
Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[2][8][9][10][11]
-
Cell Cycle Arrest: A common mechanism is the induction of cell cycle arrest, frequently at the G2/M phase.[6][12][13][14] This is often achieved through the inhibition of key regulatory proteins such as cyclin-dependent kinases (CDKs) and the disruption of microtubule dynamics by inhibiting tubulin polymerization.[3][6][15][16][17][18]
Table 2: Comparative Anticancer Activity (IC₅₀/GI₅₀ values in µM)
| Compound/Drug | Breast Cancer (e.g., MCF-7, MDA-MB-468) | Colon Cancer (e.g., HCT-116) | Lung Cancer (e.g., A549) | Reference |
| Doxorubicin | ~0.25 - 2.8 | ~0.75 | Potent activity observed | [19][20][21] |
| Cisplatin | Potent activity observed | Potent activity observed | Potent activity observed | [12] |
| 5-Fluorouracil (5-FU) | ~11.1 | ~10.4 | Potent activity observed | [8] |
| Representative this compound derivative | ~7.35 - 51.57 | Potent activity observed | Potent activity observed | [22][23] |
Note: IC₅₀/GI₅₀ values can vary significantly based on the specific derivative, cell line, and experimental conditions.
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity and reproducibility, standardized and well-validated experimental protocols are paramount. This section details key methodologies for assessing the efficacy of this compound-based compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][23][24]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[23] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[24]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the this compound-based compounds and control drugs (e.g., doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include wells with untreated cells as a negative control and a vehicle control (e.g., DMSO) to account for any solvent effects.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Antimalarial Assay: Heme Polymerization Inhibition
This assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic crystal structurally identical to hemozoin.[5]
Principle: In an acidic, cell-free environment, hematin (the oxidized form of heme) can be induced to polymerize into β-hematin. The amount of β-hematin formed can be quantified spectrophotometrically after separating it from the unpolymerized hematin.[5]
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well microplate, add a solution of hematin (e.g., 1 mM in 0.2 M NaOH).
-
Compound Addition: Add various concentrations of the test compounds and a positive control (e.g., chloroquine). Use distilled water or the solvent as a negative control.
-
Initiation of Polymerization: Initiate the reaction by adding a solution of glacial acetic acid to lower the pH (e.g., to pH 2.6).[12]
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for β-hematin formation.[12]
-
Washing: Centrifuge the plate and carefully remove the supernatant. Wash the pellet multiple times with DMSO to remove unreacted hematin.
-
Solubilization and Measurement: Dissolve the final β-hematin pellet in a basic solution (e.g., 0.1 M NaOH) and measure the absorbance at approximately 405 nm.[10][11]
-
Data Analysis: Calculate the percentage of heme polymerization inhibition compared to the negative control and determine the IC₅₀ value.
In Vivo Efficacy Evaluation: Xenograft Mouse Model for Anticancer Activity
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer therapeutics.[25]
Step-by-Step Protocol:
-
Cell Culture and Preparation: Culture the desired human cancer cell line under sterile conditions. Harvest the cells during their exponential growth phase.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Regularly measure the tumor dimensions with calipers once they become palpable. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound-based compound and a control drug (e.g., doxorubicin) via a suitable route (e.g., intraperitoneal injection or oral gavage) according to a defined schedule and dosage. The control group should receive the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Anticancer mechanisms of this compound derivatives.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound-based compounds represent a promising and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy against malaria parasites and various cancer cell lines, coupled with their multifaceted mechanisms of action, warrants further investigation. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as comprehensive preclinical studies to evaluate their safety and pharmacokinetic profiles. The detailed protocols and comparative data presented in this guide aim to facilitate these endeavors and accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- Al-Salahi, R., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4658.
- Khan, I., et al. (2021). Analogue discovery of safer alternatives to HCQ and CQ drugs for SAR-CoV-2 by computational design. Scientific Reports, 11(1), 1-15.
- Burgess, S. J., et al. (2018). Simplified Reversed Chloroquines To Overcome Malaria Resistance to Quinoline-Based Drugs. Antimicrobial Agents and Chemotherapy, 62(5), e02473-17.
- Sagan, F., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(15), 4453.
- Mehr, F. P., et al. (2022). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Infection and Drug Resistance, 15, 2399–2413.
- Ressurreição, A. S., et al. (2016). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry, 24(16), 3646-3654.
- Khan, M. S., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(12), 3749-3752.
- de Souza, N. B., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259.
- Singh, P., & Kumar, V. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 12(38), 24657-24678.
- Wang, Y., et al. (2020). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 10(58), 35245-35258.
- Madrid, P. B., et al. (2011). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 55(5), 2243–2251.
- Al-Suwaidan, I. A., et al. (2016). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Saudi Pharmaceutical Journal, 24(4), 465-472.
- Basilico, N., et al. (1998). A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs. Journal of Antimicrobial Chemotherapy, 42(1), 55-60.
- de Andrade, P. D., et al. (2019). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. Scientific Reports, 9(1), 1-11.
- Hu, G., et al. (2020). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 25(21), 5035.
- Wikipedia. (2023). 4,7-Dichloroquinoline.
- Hebei Weimiao Technology Co., Ltd. (2024). Exploring the Properties and Applications of 4,7-Dichloroquinoline in Pharmaceutical Research and Development.
- Singh, A., et al. (2020). Induction of G2/M phase arrest and apoptosis by a novel indoloquinoline derivative, IQDMA, in K562 Cells. ResearchGate.
- ResearchGate. (n.d.). Caspase-8, Bax, and Bcl-2 levels for 12, 17, and staurosporine.
- Kluck, R. M., et al. (1999). Bcl-2 regulates amplification of caspase activation by cytochrome c. The EMBO journal, 18(8), 2133–2143.
- Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 312(1), 11-17.
- Richmond, J., & Su, Y. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2099.
- Wang, N., et al. (2020). Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. Frontiers in pharmacology, 11, 991.
- Hsu, Y. L., et al. (2002). Regulation of Bcl-2 family molecules and activation of caspase cascade involved in gypenosides-induced apoptosis in human hepatoma cells. Cancer letters, 183(2), 169-178.
- ResearchGate. (n.d.). Induced cell cycle arrest at G2/M phase. a Representative flow....
- ResearchGate. (n.d.). Enhanced G2/M arrest, apoptosis, and DNA damage by combination....
- Khan, A., et al. (2023). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 15(14), 1221-1237.
- Motsoaledi, M. P., et al. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4508.
- Peng, X., et al. (2016). The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. Oncotarget, 7(31), 49356–49367.
- ResearchGate. (n.d.). Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines.
Sources
- 1. Quinazolines as cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bcl-2 regulates amplification of caspase activation by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Bcl-2 family molecules and activation of caspase cascade involved in gypenosides-induced apoptosis in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 4-Aminoquinoline Derivatives in Cancer Research
This guide provides a comprehensive analysis of the cytotoxic properties of 4-aminoquinoline derivatives, a class of compounds originally recognized for their antimalarial activity and now repurposed for their significant potential in oncology. For researchers, scientists, and drug development professionals, this document offers an objective comparison of various 4-aminoquinoline derivatives, supported by experimental data, detailed protocols for key cytotoxicity assays, and an exploration of their mechanistic underpinnings. Our focus is to deliver not just data, but a deeper understanding of the experimental choices and the biological consequences of engaging this versatile chemical scaffold.
The Re-emerging Promise of 4-Aminoquinolines in Oncology
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most famously represented by the antimalarial drug chloroquine (CQ)[1]. Beyond its established use, a growing body of evidence highlights the potent anticancer activities of CQ and its derivatives[1]. These compounds are known to accumulate in acidic organelles, particularly lysosomes, leading to lysosomal dysfunction and the inhibition of autophagy—a cellular recycling process that cancer cells often exploit to survive stress[2]. This guide will delve into the cytotoxic profiles of both established and novel 4-aminoquinoline derivatives, providing a comparative framework for their evaluation as potential anticancer agents.
Comparative Cytotoxicity: A Data-Driven Overview
The true measure of a compound's potential lies in its ability to selectively eliminate cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key metrics used to quantify this cytotoxic potency. Below, we compare the performance of several 4-aminoquinoline derivatives against various human cancer cell lines.
Established Derivatives: Chloroquine and its Analogs
Chloroquine and its analogs have been extensively studied, demonstrating broad-spectrum, albeit modest, anticancer activity. Their efficacy is often enhanced when used in combination with other chemotherapeutic agents[3][4].
| Compound/Derivative | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Chloroquine (CQ) | MDA-MB-231 | Triple-Negative Breast Cancer | 113 (IC50) | [1][5] |
| MCF-7 | Breast Adenocarcinoma | 29.05 (IC50) | [2] | |
| MDA-MB-468 | Breast Cancer | 28.58 (IC50) | [3] | |
| HeLa | Cervical Cancer | ~50 (Effective Concentration) | [6][7] | |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Breast Cancer | 7.35 (GI50) | [8] |
| MCF-7 | Breast Adenocarcinoma | 10.85 (GI50) | [8] | |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Breast Adenocarcinoma | 8.22 (GI50) | [8] |
Next-Generation Derivatives: The Case of Ferroquine
Ferroquine (FQ), an organometallic derivative of chloroquine, has emerged as a highly potent next-generation antimalarial with promising antitumor activity[9][10]. Its unique structure, incorporating a ferrocene moiety, is thought to contribute to its enhanced efficacy[10].
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ferroquine (FQ) | LNCaP | Prostate Cancer | ~10 | [9][11] |
| PC3 | Prostate Cancer | <10 | [9][11] | |
| DU-145 | Prostate Cancer | <10 | [9][11] | |
| MiaPaCa2 | Pancreatic Cancer | <10 | [9][11] | |
| Panc1 | Pancreatic Cancer | <10 | [9][11] | |
| MCF-7 | Breast Adenocarcinoma | <10 | [9][11] |
Note: The presented IC50/GI50 values are compiled from multiple studies and serve as a comparative reference. Experimental conditions can influence these values.
Mechanistic Insights: Targeting the PI3K/Akt/mTOR Pathway
A significant body of research points towards the inhibition of the PI3K/Akt/mTOR signaling pathway as a key mechanism of action for 4-aminoquinoline derivatives[6][12][13]. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers[14]. By disrupting this pathway, 4-aminoquinolines can induce cell cycle arrest and apoptosis[14].
Figure 1: Simplified schematic of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-aminoquinoline derivatives.
As illustrated in Figure 1, growth factors typically activate Receptor Tyrosine Kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the activation of Akt. Akt subsequently activates mTORC1, which promotes protein synthesis and cell growth while inhibiting apoptosis. 4-Aminoquinoline derivatives have been shown to interfere with this cascade, primarily by inhibiting the activity of PI3K and the phosphorylation of Akt, thereby promoting cancer cell death[6][12][13].
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity studies, standardized protocols are essential. Here, we provide detailed, step-by-step methodologies for three widely used colorimetric assays.
General Experimental Workflow
The following diagram outlines a typical workflow for screening the cytotoxicity of 4-aminoquinoline derivatives.
Figure 2: General workflow for in vitro cytotoxicity screening of 4-aminoquinoline derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat cells with various concentrations of the 4-aminoquinoline derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content. The method described here has been optimized for the toxicity screening of compounds to adherent cells in a 96-well format[2].
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10-30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method of quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer) and "Spontaneous LDH Release" (untreated cells).
-
Supernatant Collection: After the incubation period, centrifuge the plates at 600 x g for 10 minutes.
-
Assay Reaction: Transfer 10 µL of the clear supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 100 µL of the LDH Reaction Mix to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Conclusion and Future Directions
The 4-aminoquinoline scaffold represents a versatile and promising platform for the development of novel anticancer agents. This guide has provided a comparative analysis of the cytotoxicity of various derivatives, highlighting the superior potency of next-generation compounds like ferroquine. The elucidation of their inhibitory effects on the PI3K/Akt/mTOR pathway provides a solid mechanistic foundation for their continued investigation. The detailed experimental protocols included herein are intended to facilitate standardized and reproducible cytotoxicity screening, enabling researchers to effectively evaluate and advance promising 4-aminoquinoline-based drug candidates. Future research should focus on optimizing the therapeutic index of these compounds, exploring synergistic combinations with existing therapies, and further delineating their complex mechanisms of action to unlock their full clinical potential in the fight against cancer.
References
- Hu, C., Solomon, V. R., Cano, P., & Lee, H. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Medicinal Chemistry, 45(7), 3011-8. [Link]
- Priya, D. H., Gir, B., & Sridharan, T. B. (2025). Chloroquine as a potential anticancer agent for triple-negative breast cancer: effects on MDA-MB-231 cells. Medical Oncology, 42(7), 245. [Link]
- Xu, X., Li, Y., Wang, Y., Chen, J., & Li, J. (2025). The effect of chloroquine on cervical cancer via the PI3K/AKT/MDM2 pathway. Discover Oncology, 16(1), 1179. [Link]
- Ding, H., Zhang, Y., Liu, Y., Li, Y., & Li, J. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(9), 2365-2376. [Link]
- ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l. [Link]
- Li, J., Wang, Y., Chen, J., & Li, Y. (2025). Chloroquine Suppresses Colorectal Cancer Progression via Targeting CHKA and PFKM to inhibit the PI3K/AKT Pathway and the Warburg Effect. International Journal of Biological Sciences, 21(4), 1619-1631. [Link]
- ResearchGate. (n.d.). Chloroquine as a potential anticancer agent for triple-negative breast cancer: effects on MDA-MB-231 cells. [Link]
- Kondratskyi, A., Yassine, M., Slomianny, C., Kondratska, K., Gordienko, D., Dewailly, E., ... & Prevarskaya, N. (2017). Ferroquine, the next generation antimalarial drug, has antitumor activity. Scientific reports, 7(1), 15896. [Link]
- Biot, C., Taramelli, D., Forfar-Bares, I., Olliaro, P., Egan, T. J., Hughes, P., ... & Dive, D. (2004). Ferrocene-based antimalarials: new developments. Molecular pharmaceutics, 1(4), 275-280. [Link]
- Slepik, A., Rubin, E., & Onyüksel, H. (2019).
- Kaur, K., Jain, M., Reddy, R. P., & Jain, R. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 17(13), 3605-8. [Link]
- Hahne, J. C., Meyer, S. R., D'Alessandro, L. A., Wobst, I., Pöschinger, T., & Brabletz, T. (2012). Chloroquine or chloroquine-PI3K/Akt pathway inhibitor combinations strongly promote γ-irradiation-induced cell death in primary stem-like glioma cells. PloS one, 7(10), e47357. [Link]
- Wang, Y., Li, J., Chen, J., & Li, Y. (2025). Chloroquine inhibits salinomycin-induced autophagy for collaborative anticancer effect in breast cancer. Journal of Cancer, 16(10), 1-13. [Link]
- Li, Y., Wang, Y., Chen, J., & Li, J. (2025). Chloroquine Enhances Chemosensitivity of Breast Cancer via mTOR Inhibition. International Journal of Molecular Sciences, 26(1), 1-15. [Link]
- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]
- ResearchGate. (n.d.).
- Li, J., Wang, Y., Chen, J., & Li, Y. (2025). Chloroquine Suppresses Colorectal Cancer Progression via Targeting CHKA and PFKM to inhibit the PI3K/AKT Pathway and the Warburg Effect. International Journal of Biological Sciences, 21(4), 1619-1631. [Link]
- ResearchGate. (n.d.). Cytotoxic activity, expressed as IC 50 , of synthetic compounds 4a-n and doxorubicin against different cancer cell lines. [Link]
- ResearchGate. (n.d.).
- Liu, Y. T., Pan, S. L., & Guh, J. H. (2015). Mefloquine exerts anticancer activity in prostate cancer cells via ROS-mediated modulation of Akt, ERK, JNK and AMPK signaling. Oncology reports, 34(3), 1347-54. [Link]
- Bhattacharya, R., Patra, P., & Mukherjee, P. (2012). The anticancer activity of chloroquine-gold nanoparticles against MCF-7 breast cancer cells. Colloids and surfaces B: Biointerfaces, 95, 193-9. [Link]
- ResearchGate. (n.d.).
- Khan, N., Afaq, F., Khusro, A., Adhami, V. M., Suh, Y., & Mukhtar, H. (2012). Dual inhibition of PI3K/Akt and mTOR signaling in human non-small cell lung cancer cells by a dietary flavonoid fisetin. International journal of cancer, 130(7), 1695-705. [Link]
Sources
- 1. Chloroquine as a potential anticancer agent for triple-negative breast cancer: effects on MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroquine inhibits salinomycin-induced autophagy for collaborative anticancer effect in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine or chloroquine-PI3K/Akt pathway inhibitor combinations strongly promote γ-irradiation-induced cell death in primary stem-like glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of chloroquine on cervical cancer via the PI3K/AKT/MDM2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Chloroquine Suppresses Colorectal Cancer Progression via Targeting CHKA and PFKM to inhibit the PI3K/AKT Pathway and the Warburg Effect [ijbs.com]
- 13. Chloroquine Suppresses Colorectal Cancer Progression via Targeting CHKA and PFKM to inhibit the PI3K/AKT Pathway and the Warburg Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Catalysts for the Friedländer Synthesis of Quinolines
For drug development professionals and organic chemists, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The Friedländer synthesis, a reaction of a 2-aminoaryl aldehyde or ketone with an α-methylene carbonyl compound, remains one of the most direct and versatile methods for constructing this privileged heterocycle.[1][2] The choice of catalyst is the most critical parameter in this transformation, profoundly influencing yield, selectivity, reaction conditions, and scalability.
This guide provides an in-depth comparison of the primary catalytic systems for the Friedländer synthesis. We will move beyond a simple listing of options to explore the mechanistic reasoning behind catalyst choice, present detailed, field-tested protocols, and offer data-driven comparisons to empower researchers to select the optimal catalyst for their specific synthetic goals.
The Mechanistic Heart of the Matter
Understanding the reaction mechanism is fundamental to appreciating the role of the catalyst. The Friedländer synthesis can proceed through two primary pathways, and the catalyst's function is to accelerate the key steps in either route.[1][3][4]
-
Aldol-First Pathway: The reaction begins with an intermolecular aldol reaction between the two carbonyl partners. This is often the rate-limiting step and is followed by cyclization and dehydration.
-
Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the 2-amino group and the carbonyl of the methylene partner, followed by an intramolecular aldol-type cyclization and subsequent dehydration.[4]
A well-chosen catalyst will efficiently promote either the initial aldol condensation or the formation of the Schiff base, and facilitate the subsequent cyclization and dehydration steps, often under mild conditions.
Figure 1: Competing mechanistic pathways in the Friedländer synthesis.
A Comparative Analysis of Catalytic Systems
The ideal catalyst should provide high yields with low catalyst loading under mild, environmentally benign conditions. The following table summarizes the performance of major catalyst classes, offering a clear view of their respective strengths and weaknesses.
| Catalyst Class | Representative Examples | Typical Conditions | Advantages | Disadvantages | Typical Yields (%) |
| Brønsted Acids | p-TsOH, H₂SO₄, HCl | High temp (100-150 °C), often neat or in high-boiling solvents[5][6] | Inexpensive, readily available | Harsh conditions, potential for side reactions, often stoichiometric amounts needed | 60-90[6] |
| Lewis Acids | ZnCl₂, FeCl₃, In(OTf)₃, Sc(OTf)₃ | Moderate temp (80-120 °C), solvent or solvent-free[1][7] | High efficiency, good functional group tolerance[7] | Moisture sensitivity, potential metal contamination, can require high loading | 75-95+[7][8] |
| Heterogeneous | Zeolites, Montmorillonite K-10, MOFs, Polymer-supported acids[5][9][10][11] | Variable, often higher temps (100-150 °C), solvent-free[10] | Recyclable, simplified product purification, environmentally friendly[12][13] | Can have lower activity than homogeneous counterparts, potential for leaching | 75-95[10][11] |
| Organocatalysts | L-proline, Chiral Phosphoric Acids, Iodine[14][15][16] | Mild conditions (RT - 80 °C), various solvents | Metal-free ("green"), mild conditions, enables asymmetric synthesis[15][17] | Can require higher catalyst loading, substrate scope may be limited | 85-97[15][16] |
| Nanocatalysts | Au, Ni, Fe₃O₄, ZnO supported nanoparticles[10][18][19] | Mild to moderate temp (60-100 °C), often solvent-free[18][19] | Very high activity, low catalyst loading, excellent recyclability[19] | Higher initial cost, potential for aggregation, metal leaching concerns | 90-99[18][19] |
Table 1: Performance comparison of catalyst classes for the Friedländer synthesis.
Field-Tested Experimental Protocols
To translate theory into practice, we provide detailed protocols for two highly effective and distinct catalytic systems: a green organocatalytic method and a high-efficiency heterogeneous nanocatalyst method.
Protocol 1: L-Proline Organocatalyzed Synthesis
This method exemplifies a metal-free, environmentally conscious approach using a readily available and inexpensive amino acid catalyst. The causality behind its effectiveness lies in L-proline's bifunctional nature, where the carboxylic acid group activates the carbonyl electrophile and the secondary amine facilitates the nucleophilic attack.[17][20]
Experimental Workflow:
Figure 2: Workflow for L-proline catalyzed Friedländer synthesis.
Step-by-Step Methodology:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-aminobenzophenone (197.2 mg, 1.0 mmol), ethyl acetoacetate (156.2 mg, 1.2 mmol), and L-proline (23.0 mg, 0.2 mmol, 20 mol%).
-
Add absolute ethanol (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate).
-
After completion (typically 4-8 hours), remove the heat source and allow the flask to cool to room temperature.
-
Pour the reaction mixture into 20 mL of ice-cold water with stirring. A solid precipitate should form.
-
Collect the solid by vacuum filtration, washing the filter cake with two portions of cold water (2 x 10 mL).
-
Dry the crude product under vacuum. For higher purity, recrystallize the solid from hot ethanol.
Protocol 2: Gold Nanoparticle-Catalyzed Solvent-Free Synthesis
This protocol demonstrates a highly efficient, green chemistry approach using a reusable heterogeneous catalyst.[21] Gold nanoparticles exhibit exceptional Lewis acidity, effectively activating the carbonyl groups to facilitate the condensation and cyclization under mild, solvent-free conditions, which drastically simplifies purification.[21][22]
Experimental Workflow:
Figure 3: Workflow for heterogeneous gold nanoparticle-catalyzed synthesis.
Step-by-Step Methodology:
-
To a 10 mL screw-cap vial containing a magnetic stir bar, add 2-aminoacetophenone (135.2 mg, 1.0 mmol), dimethyl 1,3-acetonedicarboxylate (191.6 mg, 1.1 mmol), and the gold-on-carbon catalyst (e.g., 1 mol% Au loading).
-
Seal the vial and place it in a preheated oil bath or heating block at 80 °C.
-
Stir the solvent-free mixture vigorously. The reaction is often rapid.
-
Monitor for completion by TLC (typically 30-90 minutes).
-
Once complete, remove the vial from the heat and let it cool to room temperature.
-
Add 5 mL of ethyl acetate to dissolve the crude product mixture.
-
Filter the mixture through a small plug of celite or a syringe filter to remove the solid Au/C catalyst.
-
Wash the catalyst on the filter with an additional 5 mL of ethyl acetate to ensure complete product recovery. The recovered catalyst can be dried in a vacuum oven and reused for subsequent reactions.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel flash column chromatography to yield the pure quinoline product.
Conclusion and Future Outlook
The Friedländer synthesis of quinolines has evolved significantly from its classical acid- or base-mediated origins. For routine, small-scale synthesis where cost is the primary driver, traditional Brønsted or Lewis acids remain viable. However, for applications in drug development and process chemistry, where mild conditions, high yields, and environmental sustainability are paramount, modern catalytic systems offer undeniable advantages.
Organocatalysts like L-proline provide a metal-free, cost-effective, and green alternative. For ultimate efficiency, low catalyst loading, and reusability, heterogeneous nanocatalysts, particularly those based on gold, represent the state-of-the-art. The choice of catalyst is no longer arbitrary but a strategic decision that impacts the entire workflow, from reaction efficiency to final product purity and overall process sustainability. As catalysis science advances, we can anticipate even more active, selective, and robust catalysts that will further enhance the utility of this timeless reaction.
References
- Wikipedia. Friedländer synthesis. [Link]
- Scribd. Friedländer Synthesis: Mechanism. [Link]
- Organic Chemistry Portal. Friedlaender Synthesis. [Link]
- ResearchGate. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. [Link]
- ACS Publications. Recent Advances in the Friedländer Reaction. [Link]
- PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
- National Institutes of Health (NIH). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. [Link]
- ResearchGate.
- Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]
- RSC Publishing. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]
- RSC Publishing. Brønsted acid-catalyzed enantioselective Friedländer condensations: achiral amine promoter plays crucial role in the stereocontrol. [Link]
- National Institutes of Health (NIH). Advances in polymer based Friedlander quinoline synthesis. [Link]
- National Institutes of Health (NIH). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
- Semantic Scholar. Advances in polymer based Friedlander quinoline synthesis. [Link]
- Taylor & Francis Online. Highly efficient Brønsted acid and Lewis acid catalysis systems for the Friedländer Quinoline synthesis. [Link]
- ResearchGate.
- ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]
- SpringerLink.
- ACS Publications.
- PubMed.
- MDPI.
- ACS Publications.
- ResearchGate. Brønsted acid-mediated Friedländer quinoline synthesis. [Link]
- ResearchGate.
- RSC Publishing.
- ResearchGate. A Detailed Investigation and Catalytic Application of Gold Nanoparticles Towards Synthesis of N & O-Heterocycles. [Link]
- RSC Publishing. l-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction. [Link]
- PubMed. Gold Nanoparticle Synthesis. [Link]
- National Institutes of Health (NIH). Decarboxylative 1,3-dipolar cycloadditions of l-proline. [Link]
- Frontiers. Biosynthesis of Gold Nanoisotrops Using Carallia brachiata Leaf Extract and Their Catalytic Application in the Reduction of 4-Nitrophenol. [Link]
- MDPI.
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. l-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Decarboxylative 1,3-dipolar cycloadditions of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vitro Evaluation of Novel 4,8-Dichloroquinoline Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among its myriad derivatives, 4,8-dichloroquinoline presents a particularly promising starting point for the development of novel compounds with potential applications in oncology, infectious diseases, and beyond. This guide provides an in-depth, comparative analysis of the in vitro testing methodologies crucial for characterizing new compounds derived from this versatile scaffold. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative framework for data interpretation, empowering researchers to rigorously evaluate their novel chemical entities.
The this compound Scaffold: A Privileged Starting Point
The this compound core offers several strategic advantages for medicinal chemists. The two chlorine atoms provide reactive handles for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. This chemical tractability enables the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds. Furthermore, the quinoline ring system itself is known to intercalate with DNA and inhibit key enzymes, providing a foundational mechanism of action that can be fine-tuned through chemical modification.[1][3]
Synthesis and Characterization of Novel Derivatives
The journey from the this compound starting material to a library of novel compounds typically involves a series of well-established organic reactions. Nucleophilic aromatic substitution at the C4 and C8 positions is the most common strategy, employing amines, thiols, and alcohols to generate diverse analogs.
Illustrative Synthetic Workflow:
Caption: General synthetic scheme for this compound derivatives.
Crucially, each newly synthesized compound must be rigorously purified, typically by column chromatography or recrystallization, and its structure confirmed using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This ensures that the biological data generated is attributable to the intended molecule.
Comparative In Vitro Evaluation: A Multi-pronged Approach
A comprehensive in vitro testing cascade is essential to profile the biological activity of novel this compound derivatives. This typically involves a tiered approach, starting with broad screening assays and progressing to more specific, mechanism-of-action studies for promising candidates. This guide will focus on three key therapeutic areas: anticancer, antimalarial, and antibacterial.
Anticancer Activity Assessment
Quinoline derivatives have a rich history as anticancer agents, with mechanisms including DNA intercalation, inhibition of topoisomerases, and disruption of tubulin polymerization.[1][2][3]
The initial step is to assess the general cytotoxicity of the compounds against a panel of human cancer cell lines. The choice of cell lines should be strategic, representing different tumor types (e.g., breast, lung, colon, leukemia) to identify potential tissue-specific activity.[4]
Comparative Performance of Cytotoxicity Assays:
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[5][6] | Inexpensive, high-throughput, well-established.[6] | Indirect measure of viability, can be affected by metabolic changes.[7] |
| SRB Assay | Staining of total cellular protein with sulforhodamine B. | Less sensitive to metabolic fluctuations, good for adherent cells. | Requires cell fixation, which can introduce artifacts. |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells. | High sensitivity, rapid protocol. | More expensive than colorimetric assays. |
Experimental Protocol: MTT Cytotoxicity Assay [6][8]
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of the novel compounds (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours.[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[5]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
For compounds exhibiting potent cytotoxicity, further investigation into their mechanism of action is warranted.
-
Tubulin Polymerization Inhibition: Many quinoline derivatives exert their anticancer effects by disrupting microtubule dynamics.[9][10][11] An in vitro tubulin polymerization assay can directly measure this effect. Several quinoline-containing compounds have been identified as antimitotic agents that inhibit tubulin polymerization.[10][12]
Tubulin Polymerization Inhibition Workflow:
Caption: Workflow for in vitro tubulin polymerization assay.
-
Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M), which is a hallmark of antitubulin agents.[9]
-
Apoptosis Induction: Assays such as Annexin V/Propidium Iodide staining can quantify the induction of programmed cell death. Quinoline derivatives have been shown to induce apoptosis in cancer cells.[1][3]
Antimalarial Activity Assessment
The quinoline core is famously present in antimalarial drugs like chloroquine and quinine.[13][14] The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole.[15][16][17] This leads to the accumulation of toxic free heme, which kills the parasite.[13][18]
The standard method for assessing antimalarial activity is to measure the inhibition of Plasmodium falciparum growth in an in vitro culture of human red blood cells.
Comparative Performance of Antiplasmodial Assays:
| Assay | Principle | Advantages | Disadvantages |
| SYBR Green I Assay | A fluorescent dye that intercalates with DNA, allowing for the quantification of parasite proliferation.[19][20] | High-throughput, non-radioactive, sensitive.[21][22] | Can be affected by compounds that interfere with DNA. |
| pLDH Assay | Measures the activity of parasite-specific lactate dehydrogenase. | Specific to parasites, good for distinguishing between live and dead parasites. | Less sensitive than DNA-based assays. |
| [³H]-Hypoxanthine Incorporation | Measures the incorporation of a radiolabeled nucleic acid precursor into parasite DNA. | The "gold standard" for many years, highly sensitive. | Requires handling of radioactive materials. |
Experimental Protocol: SYBR Green I-based Malaria Drug Sensitivity Assay [19][22]
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or K1 strains) in human red blood cells.
-
Drug Plating: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculation: Add the parasitized red blood cell suspension to the wells and incubate for 72 hours under appropriate gas conditions (low O₂, high CO₂).
-
Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye to stain the parasite DNA.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 value.
Antibacterial Activity Assessment
Quinoline derivatives, particularly fluoroquinolones, are a major class of antibiotics.[23] Their primary mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[24]
The most common in vitro assay for antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[25][26]
Experimental Protocol: Broth Microdilution MIC Assay [25][27]
-
Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[28][29]
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium.[25]
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[26]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[26]
Comparative Data Summary:
The following table provides a template for summarizing and comparing the in vitro activity of novel this compound derivatives.
| Compound ID | Anticancer (MCF-7) IC50 (µM) | Antimalarial (P. falciparum 3D7) IC50 (µM) | Antibacterial (S. aureus) MIC (µg/mL) |
| Lead Compound 1 | 5.2 | 0.8 | 16 |
| Derivative A | 1.8 | 0.5 | 8 |
| Derivative B | >50 | 2.1 | 32 |
| Derivative C | 8.5 | 0.2 | >64 |
| Doxorubicin | 0.1 | N/A | N/A |
| Chloroquine | N/A | 0.05 | N/A |
| Ciprofloxacin | N/A | N/A | 0.5 |
Conclusion
The systematic in vitro evaluation of novel compounds derived from this compound is a critical step in the drug discovery process. By employing a tiered and comparative approach, researchers can efficiently identify promising lead candidates for further development. The choice of assays should be guided by the therapeutic target, and the data should be interpreted within the context of established reference compounds. This guide provides a robust framework for these investigations, emphasizing the importance of methodological rigor and a clear understanding of the underlying biological principles.
References
- Slater, A. F. G. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203–235. [Link]
- Moghadam, F. H., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]
- Kaur, M., & Singh, M. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 92(12), 1937-1956. [Link]
- Wikipedia. (n.d.). MTT assay. In Wikipedia.
- Abdel-Maksoud, M. S., et al. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry, 14(6), 1145–1166. [Link]
- Wikipedia. (n.d.). Chloroquine. In Wikipedia.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
- Egan, T. J., et al. (2000). On the molecular mechanism of chloroquine's antimalarial action. The Journal of biological chemistry, 275(11), 7663–7670. [Link]
- Chen, Y. L., et al. (2001). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Journal of medicinal chemistry, 44(24), 4057–4061. [Link]
- Sahu, S., et al. (2024). an overview of quinoline derivatives as anti-cancer agents.
- Noedl, H., et al. (2003). The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. The American journal of tropical medicine and hygiene, 68(4), 419–422. [Link]
- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & medicinal chemistry, 103, 117681. [Link]
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 28(11), 1633–1643. [Link]
- da Silva, T. A. R., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & biodiversity, e202401629. [Link]
- Solomon, V. R., & Lee, H. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer agents in medicinal chemistry, 15(5), 631–646. [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]
- Sharma, A., et al. (2024).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.
- RxList. (2025). Chloroquine (Aralen). RxList. [Link]
- Kouznetsov, V. V., et al. (2018). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 42(10), 7954-7967. [Link]
- Abdel-Maksoud, M. S., et al. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC medicinal chemistry, 14(6), 1145–1166. [Link]
- Inturi, B., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 118-126. [Link]
- Kocyigit, U. M., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48107–48123. [Link]
- Charris, J., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules (Basel, Switzerland), 22(12), 2202. [Link]
- Patel, K. S., et al. (2022). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. International Journal of Research in Pharmaceutical Sciences, 13(4), 2901-2908. [Link]
- Kumar, A., & Srivastava, K. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of pharmacy & bioallied sciences, 3(1), 22–30. [Link]
- Bacon, D. J., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial agents and chemotherapy, 51(5), 1671–1681. [Link]
- Singh, V., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of biomolecular structure & dynamics, 41(14), 6939–6956. [Link]
- Wikipedia. (n.d.). Broth microdilution. In Wikipedia.
- Slideshare. (n.d.). Chloroquine. Slideshare. [Link]
- Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial agents and chemotherapy, 51(5), 1671–1681. [Link]
- Al-Ostoot, F. H., et al. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules (Basel, Switzerland), 26(21), 6619. [Link]
- Singh, V., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of biomolecular structure & dynamics, 41(14), 6939–6956. [Link]
- IntechOpen. (2021). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. [Link]
- Wang, Y., et al. (2024). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. European journal of medicinal chemistry, 279, 117000. [Link]
- Sharifi-Rad, J., et al. (2021). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 11(3), 262–291. [Link]
- ResearchGate. (n.d.). Quinoline-chalcone hybrids as tubulin polymerization inhibitors.
- Koutsoukas, A., et al. (2019). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules (Basel, Switzerland), 24(23), 4350. [Link]
- ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- MalariaWorld. (2023).
- Noedl, H., et al. (2003). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American journal of tropical medicine and hygiene, 68(4), 419–422. [Link]
- CLYTE Technologies. (2025).
- Ding, D., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 8(11), 1163–1168. [Link]
- Liu, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules (Basel, Switzerland), 24(3), 543. [Link]
- van Hengel, I. A. J., et al. (2017). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
- Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(3), 3501-3515. [Link]
- Bio, A., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules (Basel, Switzerland), 24(23), 4323. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijmphs.com [ijmphs.com]
- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chloroquine - Wikipedia [en.wikipedia.org]
- 17. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 19. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
- 24. mdpi.com [mdpi.com]
- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Broth microdilution - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents [mdpi.com]
- 29. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,8-Dichloroquinoline
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the safe and compliant disposal of 4,8-dichloroquinoline, a halogenated heterocyclic compound. The protocols herein are designed to be self-validating, ensuring that each step logically contributes to minimizing risk and ensuring compliance.
Section 1: Hazard Profile and Immediate Safety Imperatives
Before handling this compound for any purpose, including disposal, a complete understanding of its hazard profile is essential. This compound demands respect and careful handling due to its inherent chemical properties.
This compound is classified with the following GHS Hazard Statements:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
The causality behind these classifications lies in the reactive nature of the chloro-substituted quinoline ring system. Contact with skin or mucous membranes can lead to irritation and inflammation. Therefore, establishing a robust barrier between the chemical and the handler is the first line of defense.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To protect against accidental splashes or fine dust particles causing serious eye irritation[2]. |
| Protective Clothing | A lab coat and, if necessary, impervious clothing. | To protect skin on the arms and body. Contaminated clothing must be removed and decontaminated before reuse[3]. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Required when handling the solid form outside of a fume hood to prevent inhalation of dust particles that can irritate the respiratory tract[4][5]. |
All handling and preparation for disposal of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[6][7].
Section 2: Waste Characterization and Segregation
Proper disposal begins at the point of waste generation. The fundamental principle is accurate chemical segregation. This compound is a halogenated organic compound due to the presence of carbon-halogen (C-Cl) bonds[8]. This classification is critical because halogenated waste streams require specific disposal technologies, typically high-temperature incineration, to ensure complete destruction and to manage hazardous byproducts like hydrogen chloride gas[4].
Mixing halogenated and non-halogenated waste is a costly and dangerous error. It complicates the disposal process and can create unknown reaction hazards. Therefore, all waste streams containing this compound must be kept separate from other chemical wastes[8].
Logical Workflow: Waste Segregation
The following diagram outlines the critical decision-making process for segregating waste related to this compound.
Caption: Decision workflow for proper waste segregation.
Section 3: Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and regulatory compliance. The following procedures cover the most common scenarios for disposing of this compound waste.
Protocol 3.1: Disposal of Unused or Expired Solid this compound
-
Container Selection: Obtain a designated hazardous waste container that is compatible with chlorinated organic solids. The container must be in good condition, with a secure, sealable lid.
-
Packaging: Place the original container of this compound into the hazardous waste container. If transferring the chemical, do so inside a fume hood, avoiding dust generation[3][7].
-
Labeling: The waste container must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The accumulation start date.
-
-
Storage: Store the sealed container in a designated, secure satellite accumulation area away from incompatible materials, particularly strong oxidizing agents[3][4].
-
Arrangement for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a licensed hazardous material disposal company[9].
Protocol 3.2: Management of Contaminated Materials and Empty Containers
Materials that have come into contact with this compound are also considered hazardous waste.
-
Solid Waste (Gloves, Wipes, Weigh Boats): Collect all contaminated disposable items in a sealed, labeled bag or container designated for halogenated organic solid waste.
-
Empty Original Containers: An "empty" container is never truly empty.
-
Handle the container as you would the product itself.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or methanol) inside a chemical fume hood[10].
-
Crucially, collect all three rinses (the rinsate) as hazardous waste. This rinsate must be placed in a container for halogenated organic liquid waste [10][11].
-
After triple-rinsing, deface or remove the original label to prevent misuse[12]. The cleaned container can then be disposed of as regular solid waste (e.g., glass recycling), pending institutional guidelines.
-
Protocol 3.3: Spill Management and Cleanup
In the event of a spill, immediate and correct action is required.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated[6].
-
Don PPE: Wear the full complement of PPE as outlined in Table 1.
-
Containment: For a solid spill, carefully sweep up the material, avoiding the creation of dust[2][3]. Do not use a standard vacuum cleaner. Use dry cleanup procedures[7].
-
Collection: Place the swept-up solid and any contaminated cleaning materials into a suitable, sealed container for disposal as halogenated organic waste[2][6].
-
Decontamination: Clean the spill area thoroughly. The cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Section 4: The Terminal Disposal Pathway: Incineration
It is imperative for scientists to understand the fate of the chemical waste they generate. For halogenated organic compounds like this compound, landfilling is not a viable or environmentally sound option and is restricted by regulations such as those from the U.S. Environmental Protection Agency (EPA)[13][14].
The industry-standard and most effective disposal method is high-temperature incineration in a specialized facility[5][13]. This process involves:
-
Combustion: The chemical is burned at extremely high temperatures (typically >900 °C), which provides the energy needed to break the stable aromatic rings and carbon-chlorine bonds.
-
Afterburner: An afterburner ensures complete destruction of any residual organic molecules.
-
Scrubber: During combustion, the chlorine atoms are converted into hydrogen chloride (HCl) gas, which is a corrosive and toxic substance[4][9]. The incinerator's exhaust stream is passed through a "scrubber," which is a system that neutralizes the acidic HCl gas, often using a caustic solution, before releasing the cleaned air into the atmosphere[9][13].
This technologically advanced process is the only way to ensure this compound is fully destroyed, converting it into less harmful components like carbon dioxide, water, and neutralized chloride salts, thereby preventing its release and long-term toxic effects on the environment[15].
Section 5: Summary of Best Practices
Table 2: Do's and Don'ts of this compound Disposal
| Do | Don't |
| Do wear all required PPE. | Don't handle this chemical without proper protection. |
| Do segregate as Halogenated Organic Waste. | Don't mix with non-halogenated or other waste streams[8]. |
| Do work in a chemical fume hood. | Don't dispose of by evaporation in the fume hood. |
| Do collect all rinsate from cleaning as hazardous waste[11]. | Don't pour any amount down the drain or into sewers[4][6][7]. |
| Do use a licensed hazardous waste disposal service[9]. | Don't place in regular trash or biohazard bags[11]. |
| Do keep waste containers securely closed and properly labeled. | Don't leave a waste container open or unlabeled. |
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, protect our shared environment, and uphold the rigorous standards of our profession.
References
- This compound | C9H5Cl2N | CID 88973.
- Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Cole-Parmer. [Link]
- Material Safety Data Sheet - 4,7-Dichloroquinoline.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
- Hazardous Waste Segreg
- Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- MSDS of 4,8-Dichloroquinazoline. ChemSrc. [Link]
- 4,7-Dichloroquinoline. Wikipedia. [Link]
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
- Disposal of chemical wastes. RiskAssess. [Link]
- Hazardous Waste Management Disposal Training. McGill University. [Link]
Sources
- 1. This compound | C9H5Cl2N | CID 88973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. capotchem.cn [capotchem.cn]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. bucknell.edu [bucknell.edu]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. mcgill.ca [mcgill.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. riskassess.com.au [riskassess.com.au]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Safe Handling of 4,8-Dichloroquinoline: A Guide to Personal Protective Equipment and Operational Safety
An Essential Framework for Researchers in Drug Development and Chemical Synthesis
In the landscape of pharmaceutical research and development, quinoline derivatives are indispensable building blocks. Among them, 4,8-dichloroquinoline stands out for its role in the synthesis of novel compounds. However, its utility is matched by its potential hazards. This guide serves as an essential operational and safety directive for researchers, scientists, and drug development professionals. It provides a detailed protocol for the safe handling, use, and disposal of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely, ensuring both personal well-being and the integrity of your research.
Hazard Assessment: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with specific risks that necessitate stringent safety measures. The primary hazards are contact-based, affecting the skin, eyes, and respiratory system.[1][2]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
| Hazard Class | Hazard Statement | GHS Code | Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [1][2] |
These classifications underscore that this compound is a hazardous substance primarily through direct contact and inhalation of its dust or aerosols.[3] The toxicological properties have not been fully investigated, which calls for a cautious and proactive approach to safety.[4]
The Core Directive: Your Personal Protective Equipment (PPE) Arsenal
A multi-layered PPE strategy is crucial for mitigating the risks associated with this compound. This involves a combination of engineering controls and personal gear designed to prevent any contact with the chemical.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, especially when in its solid, powdered form, must be conducted within a certified chemical fume hood.[5] This is the most critical engineering control, as it provides exhaust ventilation to capture and remove dust, vapors, and mists at the source, preventing respiratory exposure.[1][3]
Hand Protection: The First Line of Defense
Direct skin contact is a significant risk, causing irritation.[1] Therefore, selecting the appropriate gloves is essential.
-
Type: Chemical-resistant gloves are mandatory. Nitrile rubber gloves are a suitable option.[6]
-
Inspection: Always inspect gloves for any signs of degradation or perforation before use.[3][7]
-
Technique: Use proper glove removal techniques to avoid contaminating your skin.[3] Wash and dry your hands thoroughly after removing gloves.[7]
Eye and Face Protection: Shielding from Irritants
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1]
-
Minimum Requirement: Safety glasses with side-shields that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required.[3][4]
-
Enhanced Protection: For operations with a higher risk of splashing or dust generation, chemical safety goggles are recommended.[4] If there is a significant splash risk, a full face shield should be worn in addition to goggles.[8]
Respiratory Protection: Preventing Inhalation
While the fume hood is the primary control, respiratory protection may be necessary in certain situations, such as cleaning up a large spill or if engineering controls are not sufficient.
-
For Nuisance Dust Exposure: A NIOSH-approved P95 (US) or P1 (EU EN 143) particulate respirator should be used.[3][7]
-
For Higher-Level Protection: In situations with significant aerosol generation, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator with cartridges for organic vapors, acid gases, and particulates is recommended.[3][7] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant respirator use.[4]
Protective Apparel: Body Coverage
To prevent incidental skin contact, appropriate lab attire is necessary.
-
Lab Coat: A standard lab coat should be worn and kept buttoned.[9]
-
Impervious Clothing: For larger quantities or tasks with a higher risk of contamination, impervious clothing or a chemical-resistant apron is advised.[3][7][8]
-
Footwear: Closed-toe shoes are required. Do not wear leather or fabric shoes, which can absorb chemicals.[10]
PPE Selection Workflow for this compound
Caption: PPE selection workflow for this compound.
Operational Plan: Safe Handling and Storage Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure. The following procedure for weighing and dissolving solid this compound integrates the necessary safety measures.
Protocol: Weighing and Dissolving Solid this compound
-
Preparation:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
Designate a specific area within the fume hood for handling the chemical to contain any potential spills.
-
Place a plastic-backed absorbent liner on the work surface.
-
-
Weighing:
-
Bring the sealed container of this compound into the fume hood.
-
Carefully open the container, avoiding any puff of powder.
-
Use a spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.[1][3]
-
Once the desired amount is weighed, securely close the primary container.
-
-
Dissolving:
-
Add the solvent to the vessel containing the this compound.
-
If necessary, stir the mixture gently to facilitate dissolution.
-
Ensure the vessel is covered or capped to prevent the release of vapors.
-
-
Cleanup:
-
Carefully clean the spatula with a solvent-moistened wipe.
-
Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
Conditions for Safe Storage
Proper storage is critical to maintaining the chemical's stability and preventing accidental exposure.
-
Location: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][11]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][7]
-
Access: Store in a locked-up area to restrict access to authorized personnel.[12]
Emergency Procedures: Spill and Exposure Response Plan
In the event of an accident, a swift and correct response is crucial.
Spill Response
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material like vermiculite, sand, or absorbent pads.
-
Place the contaminated absorbent material into a suitable, labeled container for hazardous waste disposal.[1][3]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spill (outside a fume hood):
Personal Exposure and First Aid
If personal exposure occurs, immediate action is required.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
In all cases of exposure, provide the attending physician with the Safety Data Sheet (SDS) for this compound.[7]
Disposal Plan: Managing this compound Waste
All waste containing this compound, including the chemical itself, contaminated materials, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and appropriate containers. Do not mix with other waste streams.
-
Disposal Method: Arrange for disposal through a licensed professional waste disposal service.[7] Chemical incineration with an afterburner and scrubber is a suitable method.[7]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[7] Non-disposable items must be decontaminated thoroughly.
-
Regulations: Ensure all disposal activities comply with local, state, and federal regulations.
By adhering to these comprehensive safety protocols, researchers can confidently and safely utilize this compound in their vital work, advancing scientific discovery while maintaining the highest standards of laboratory safety.
References
- Capot Chemical Co., Ltd. (2010, November 15). MSDS of 4,8-Dichloroquinazoline.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database.
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- Oxford Lab Fine Chem LLP. (n.d.). QUINOLINE 97% (For Synthesis) - MSDS.
- Techno Pharmchem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 4,7-DICHLOROQUINOLINE.
- University of Florida, IFAS Extension. (2019, January 3). Personal Protective Equipment for Handling Pesticides.
- University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline.
- Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%.
- WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
- Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid.
- IowaRadOnc. (2022, February 4). Lab 8: Spills and Decontamination [Video]. YouTube.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C9H5Cl2N | CID 88973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. capotchem.cn [capotchem.cn]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
